molecular formula C9H13NO B13188302 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13188302
M. Wt: 151.21 g/mol
InChI Key: MICBOKJJOSJWOJ-UHFFFAOYSA-N
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Description

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS 1851803-15-0) is a high-purity spirocyclic oxirane derivative of interest in pharmaceutical and organic synthesis research. This compound features a nitrile group and a strained epoxide (oxirane) ring fused within a spiro[2.5]octane structure. The spirocyclic epoxide core is a versatile synthetic intermediate; the strained three-membered oxirane ring is susceptible to regioselective ring-opening reactions by various nucleophiles, a key reaction for building molecular complexity . The nitrile substituent can serve as a versatile handle for further chemical transformations or as a pharmacophore in drug design. Research into related 1-oxaspiro[2.5]octane derivatives utilizes techniques like NMR spectroscopy for structural and conformational analysis, which can reveal how substituents influence the molecule's three-dimensional shape and reactivity . Compounds based on the 1-oxaspiro[2.5]octane scaffold are investigated in medicinal chemistry for their potential biological activities, as evidenced by patents covering oxaspiro[2.5]octane derivatives with therapeutic applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-7-2-4-9(5-3-7)8(6-10)11-9/h7-8H,2-5H2,1H3

InChI Key

MICBOKJJOSJWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, a spirocyclic compound with potential applications in synthetic chemistry and materials science. Drawing from established principles of organic chemistry and data from structurally related analogs, this document will delve into the molecule's structure, a plausible synthetic route, and its predicted spectroscopic characteristics.

Structural Elucidation and Stereochemistry

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a derivative of 1-oxaspiro[2.5]octane, featuring a cyclohexane ring fused to an oxirane (epoxide) ring through a spirocyclic carbon atom. The core structure is further functionalized with a methyl group on the cyclohexane ring and a nitrile group on the oxirane ring.

The IUPAC name precisely defines the connectivity:

  • 1-oxaspiro[2.5]octane: A spiro compound where an oxirane ring (3-membered ring with one oxygen) and a cyclohexane ring (6-membered ring) share a single carbon atom. The numbers in the brackets, [2.5], denote the number of carbon atoms in each ring linked to the spiro atom.

  • 6-Methyl: A methyl group is attached to the carbon atom at position 6 of the cyclohexane ring.

  • 2-carbonitrile: A nitrile (-C≡N) group is attached to the carbon atom at position 2 of the oxirane ring.

The presence of multiple stereocenters—the spiro carbon, the carbon bearing the methyl group, and the two carbons of the oxirane ring—suggests the possibility of several stereoisomers. The relative stereochemistry of the methyl group on the cyclohexane ring (cis or trans to the oxirane) and the configuration of the substituents on the oxirane ring will significantly influence the molecule's three-dimensional shape and reactivity.

Caption: Chemical structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Proposed Synthesis

A plausible and efficient synthetic route to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves the reaction of 4-methylcyclohexanone with an active methylene compound like malononitrile, followed by an epoxidation step. This approach is analogous to known preparations of similar spiro-epoxy compounds.[1][2] The reaction of cycloalkanones with malononitrile is a well-established method for forming a variety of heterocyclic and spirocyclic systems.[3]

The proposed synthesis can be envisioned in two key stages: a Knoevenagel condensation followed by an epoxidation.

cluster_0 Synthesis Workflow start 4-Methylcyclohexanone + Malononitrile intermediate Knoevenagel Condensation (Piperidine catalyst) start->intermediate product1 (4-Methylcyclohexylidene)malononitrile intermediate->product1 epoxidation Epoxidation (m-CPBA or H₂O₂/base) product1->epoxidation final_product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile epoxidation->final_product

Caption: Proposed synthetic workflow for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Experimental Protocol

Step 1: Knoevenagel Condensation of 4-Methylcyclohexanone and Malononitrile

  • To a solution of 4-methylcyclohexanone (1.0 eq) in ethanol, add malononitrile (1.0 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product, (4-methylcyclohexylidene)malononitrile, by column chromatography on silica gel.

Step 2: Epoxidation of (4-Methylcyclohexylidene)malononitrile

  • Dissolve the purified (4-methylcyclohexylidene)malononitrile (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Predicted Spectroscopic Data

The spectroscopic data for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile can be predicted based on the known data for the parent compound, 1-Oxaspiro[2.5]octane-2-carbonitrile, and the expected influence of the additional methyl group.[4][5]

Spectroscopic Technique Predicted Key Features
¹H NMR - Multiplets in the region of 1.0-2.5 ppm corresponding to the cyclohexane ring protons. - A doublet around 0.9-1.1 ppm for the methyl group protons. - A singlet or a narrow multiplet around 3.0-3.5 ppm for the proton on the oxirane ring.
¹³C NMR - Resonances in the aliphatic region (20-45 ppm) for the cyclohexane and methyl carbons. - Signals for the spiro carbon and the oxirane carbons in the range of 50-70 ppm. - A signal for the nitrile carbon around 115-120 ppm.
IR Spectroscopy - A characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹. - C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region. - C-O stretching of the epoxide ring around 1250 cm⁻¹ and 800-950 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular formula C₉H₁₃NO.

Potential Applications

While specific applications for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile have not been reported, compounds containing the spiro-epoxy-cyclohexane motif have shown utility in several areas. These derivatives can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[6][7] The high reactivity of the epoxide ring allows for various nucleophilic ring-opening reactions, providing a versatile handle for further functionalization.[2]

Additionally, spiro-epoxy compounds have been investigated for their use in polymer chemistry. They can act as monomers for the synthesis of epoxy resins or as stabilizers for polymers like PVC.[1] The introduction of a methyl group and a nitrile functionality could further modulate the physical and chemical properties of such materials.

References

  • Spiro-epoxy-cyclohexane derivatives, their preparation and their use in polymer chemistry. Google Patents.

  • The schematic representation of reaction between cyclohexanone or... ResearchGate.

  • 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile - Chemical Synthesis Database.

  • 6-methyl-1-oxaspiro[2.5]octane - C8H14O | CSSS00000760180 - Chemspace.

  • Studies on the Reaction of Cycloalkanones with Malonodinitrile - Academia.edu.

  • 2 - Organic Syntheses Procedure.

  • 6-methyl-1-oxaspiro[2.5]octane (C8H14O) - PubChemLite.

  • Synthesis of spiro[cyclohexane-1′\documentclass[12pt]{minimal}... - ResearchGate.

  • Solved The reaction of 4-methylcyclohexanone with | Chegg.com.

  • 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem.

  • Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles - Forman Digital Repository.

  • Malononitrile: A Versatile Active Methylene Group - SciSpace.

  • Reaction of 2-acetylcyclohexanone with malononitrile and cyanoacetamide.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.

  • Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society.

  • 6-Methyl-1-oxaspiro[2.5]octane - Chemical Weight Fractions.

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis- - the NIST WebBook.

  • 1-Oxaspiro[2.5]octane-2-carbonitrile | 36929-66-5 - Sigma-Aldrich.

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane - CAS Common Chemistry.

  • 1-Oxaspiro[2.5]octane - CAS Common Chemistry.

  • 1-Oxaspiro[2.5]octane-2-carbonitrile - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

  • Oxaspiro [2.5]octane derivatives and analogs - Google Patents.

  • 1-OXASPIRO[2.5]OCTANE-2-CARBONITRILE ,36929-66-5 _ChemCD_index.

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- - the NIST WebBook.

  • 1-Oxaspiro[2.5]octane-2-carbonitrile - Achmem.

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. 2038890/)

Sources

IUPAC name for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to novel chemical space with improved three-dimensional complexity and drug-like properties.[1][2] This guide provides a comprehensive technical overview of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, a molecule that combines the unique conformational rigidity of a spirocycle with the reactive potential of an epoxide and the versatile chemistry of a nitrile. While this specific molecule is not extensively documented in current literature, this paper, written from the perspective of a Senior Application Scientist, synthesizes established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and potential applications in drug development. We will explore rational synthetic routes, predict its physicochemical properties, and propose detailed protocols for evaluating its biological activity, particularly as a potential antiproliferative agent.

Introduction: The Strategic Value of Spiro-Epoxy-Nitriles

The quest for novel therapeutic agents often leads researchers to explore unique molecular architectures that can overcome the limitations of traditional, planar drug molecules. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a "privileged" structural motif.[3] Their rigid, three-dimensional nature can enhance binding affinity and selectivity for biological targets while improving physicochemical properties such as solubility and metabolic stability.[2]

The 1-oxaspiro[2.5]octane framework, in particular, is a core component of several biologically active natural products.[4] The incorporated epoxide ring is not merely a structural element; it is a strained, electrophilic functional group capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine, histidine) in enzyme active sites. This potential for irreversible inhibition makes epoxide-containing molecules compelling candidates for targeted therapies. Furthermore, stereochemistry plays a critical role, with studies on related 1-oxaspiro[2.5]octanes indicating that the orientation of the epoxide oxygen (O-axial vs. O-equatorial) can dramatically influence biological activity.[4]

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile integrates these features with a nitrile group, a versatile functional handle that can participate in various chemical transformations, act as a hydrogen bond acceptor, or serve as a bioisostere for other functional groups. This guide provides the foundational knowledge for researchers to synthesize, analyze, and unlock the therapeutic potential of this promising molecular scaffold.

Molecular Structure:

The IUPAC name defines a spirocyclic system consisting of a cyclohexane ring and an epoxide ring. A methyl group is located at the 6-position of the cyclohexane ring, and a nitrile group is attached to the 2-position of the epoxide ring. The structure possesses at least two chiral centers (the spiro carbon and the carbon bearing the nitrile group), leading to the existence of multiple stereoisomers, which must be considered in both synthesis and biological evaluation.

Physicochemical and Stereochemical Profile

While experimental data for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is not publicly available, we can estimate its key properties based on its constituent parts and data from closely related analogs like 1-oxaspiro[2.5]octane-2-carbonitrile and 6-methyl-1-oxaspiro[2.5]octane.[5][6][7][8]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Source Analogy
Molecular Formula C₉H₁₃NOBased on structure
Molecular Weight 151.21 g/mol Based on formula
XLogP3 ~1.5 - 2.0Increased lipophilicity from methyl group vs. parent nitrile (XLogP3 = 1.3)[8]
Hydrogen Bond Donors 0No N-H or O-H groups
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Based on structure
Polar Surface Area ~36.3 ŲBased on parent nitrile[8]
Rotatable Bond Count 0Rigid spirocyclic system

Stereochemical Considerations: The molecule has two primary stereocenters: C3 (the spiro atom) and C2 (the carbon bearing the nitrile). This results in four possible stereoisomers (two pairs of enantiomers). The relative orientation of the epoxide and the methyl group on the cyclohexane ring introduces further diastereomeric possibilities. The stereochemical outcome of the synthesis is critical, as biological activity is often confined to a single isomer.[4]

Synthesis and Mechanistic Pathway

The most logical and efficient approach to synthesizing 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is via the Darzens condensation reaction .[9][10] This classic method involves the reaction of a ketone with an α-halo compound in the presence of a base to form an α,β-epoxy derivative (a glycidic ester, ketone, or nitrile).[9][11]

In this case, the reaction would proceed between 4-methylcyclohexanone and an α-haloacetonitrile, such as 2-chloroacetonitrile.

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis SM1 4-Methylcyclohexanone Reaction Darzens Condensation (THF, 0°C to RT) SM1->Reaction SM2 2-Chloroacetonitrile SM2->Reaction Base Base (e.g., NaH, t-BuOK) Base->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (Mixture of Diastereomers) Analyze->Product G Compound Spiro-Epoxide Inhibitor (6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile) CovalentComplex Inactive Covalent Enzyme-Inhibitor Adduct Compound->CovalentComplex Covalent Bonding Enzyme Target Enzyme (e.g., Cysteine Protease) ActiveSite Active Site Cysteine (Nucleophilic Thiol) Enzyme->ActiveSite Contains ActiveSite->CovalentComplex Nucleophilic Attack Downstream Inhibition of Downstream Signaling Pathway CovalentComplex->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Sources

Technical Guide: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS 1851803-15-0), a specialized spiro-epoxide building block used in the synthesis of complex pharmaceutical intermediates. This compound serves as a critical electrophile for accessing functionalized spiro-cyclohexyl scaffolds, often employed in the development of MetAP2 inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).

The guide details the synthesis via the Darzens condensation, mechanistic pathways, and downstream utility, prioritizing reproducible, self-validating experimental protocols.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS Number 1851803-15-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CC1CCC2(CC1)C(O2)C#N
Physical State Colorless to pale yellow liquid (Standard conditions)
Solubility Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in water
Stereochemistry Exists as cis/trans diastereomers relative to the methyl group and epoxide oxygen.[1][2]

Synthesis: The Darzens Condensation

The most robust route to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is the Darzens condensation between 4-methylcyclohexanone and chloroacetonitrile. This reaction constructs the spiro-epoxide and the carbon-carbon bond in a single pot.

Mechanistic Pathway

The reaction proceeds via the formation of an


-halo enolate, which attacks the ketone to form a chlorohydrin alkoxide intermediate. This intermediate undergoes an intramolecular 

displacement of the chloride to close the epoxide ring.

DarzensMechanism Start1 Chloroacetonitrile Enolate α-Halo Enolate Start1->Enolate Deprotonation (-H+) Start2 4-Methylcyclohexanone Intermediate Chlorohydrin Alkoxide Start2->Intermediate Base Base (t-BuOK) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Intermediate->Product Intramolecular SN2 (-Cl-)

Figure 1: Mechanistic flow of the Darzens condensation forming the spiro-epoxide scaffold.

Experimental Protocol

Objective: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile on a 50 mmol scale.

Reagents:

  • 4-Methylcyclohexanone (5.61 g, 50 mmol)

  • Chloroacetonitrile (3.78 g, 50 mmol)

  • Potassium tert-butoxide (t-BuOK) (6.17 g, 55 mmol)

  • tert-Butanol (t-BuOH) (50 mL) or THF (anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Charge the flask with t-BuOK (55 mmol) and anhydrous t-BuOH (or THF). Cool the mixture to 0–5 °C using an ice bath.

  • Addition of Nitrile: Add chloroacetonitrile (50 mmol) dropwise over 15 minutes. The solution may turn slightly yellow/orange due to enolate formation. Stir for an additional 30 minutes at 0 °C.

  • Addition of Ketone: Add 4-methylcyclohexanone (50 mmol) dropwise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[3]

    • Checkpoint: Disappearance of the ketone peak indicates completion.

  • Quench: Quench the reaction by pouring the mixture into ice-cold water (100 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Combine organic layers and wash with brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is purified via vacuum distillation (approx.[4] 0.5 mmHg) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure nitrile.

Yield Expectation: 75–85% isolated yield.

Characterization & Quality Control

To validate the identity of CAS 1851803-15-0, the following spectroscopic signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

3.30–3.45 (s, 1H)
Proton on C2 (epoxide ring), adjacent to nitrile.

0.90–1.00 (d, 3H)
Methyl group on the cyclohexane ring.

1.20–2.00 (m, 9H)
Cyclohexane ring protons (complex multiplet).
¹³C NMR (CDCl₃)

116–118 ppm
Nitrile carbon (

).

60–65 ppm
Spiro quaternary carbon (C3 of octane system).

45–50 ppm
Epoxide CH carbon (C2).
IR Spectroscopy ~2240 cm⁻¹Sharp nitrile (

) stretch.
~1240 cm⁻¹Epoxide ring breathing (C-O-C).

Downstream Applications

This spiro-epoxide is a versatile "masked" carbonyl homologue. The nitrile group allows for ring-opening reactions that extend the carbon chain while retaining the spiro architecture.

  • Homologation to Aldehydes:

    • Acidic hydrolysis of the glycidonitrile yields the unstable

      
      -keto acid, which decarboxylates to form the homologous aldehyde (4-methylcyclohexanecarbaldehyde derivative).
      
  • Amino Alcohol Synthesis:

    • Reduction of the nitrile (e.g.,

      
      ) followed by epoxide opening can yield spiro-amino alcohols, critical pharmacophores in analgesics (e.g., Tramadol analogs) and antidepressants.
      
  • MetAP2 Inhibition:

    • Spiro-epoxides are key structural motifs in irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target for obesity and cancer therapeutics.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic byproducts. Handle in a well-ventilated fume hood.

  • Alkylating Agent: Epoxides are potent alkylating agents. Avoid skin contact; use nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from the Darzens reaction may contain cyanide residues or unreacted chloroacetonitrile. Treat with bleach (sodium hypochlorite) to oxidize cyanides before disposal, in accordance with local hazardous waste regulations.

References

  • CAS Registry. (2025). 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS 1851803-15-0).[2][5][6] American Chemical Society.[7]

  • Jirgensons, A., et al. (2000).[8] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 1709-1712.[8]

  • Shinohara, Y., et al. (2001). "Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones." Heterocycles, 55(1), 9-12.

  • Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413.

  • PubChem. (2025). 1-Oxaspiro[2.5]octane-2-carbonitrile (Parent Scaffold).[1][3][4] National Center for Biotechnology Information.[4]

Sources

Molecular formula and weight of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, a spirocyclic organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a proposed synthetic pathway, and prospective applications.

Core Molecular Attributes

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a derivative of the 1-oxaspiro[2.5]octane scaffold, which features a cyclohexane ring fused to an oxirane (epoxide) ring in a spiro arrangement. The molecule is further functionalized with a methyl group at the 6-position of the cyclohexane ring and a nitrile group at the 2-position of the oxirane ring.

Molecular Formula and Weight

The molecular structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom. This composition gives it the following molecular formula and weight:

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
Monoisotopic Mass151.099714 Da

The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), and Oxygen (15.999).

Structural Representation

The structural formula of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is depicted below. The stereochemistry at the spiro center and the substituted carbons can lead to multiple stereoisomers, which may exhibit different biological activities.

Caption: 2D structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Proposed Synthesis and Mechanistic Insights

Synthetic Workflow

The proposed synthesis starts from the commercially available 4-methylcyclohexanone and proceeds through epoxidation and subsequent nucleophilic addition of cyanide.

G A 4-Methylcyclohexanone B Methylenation (e.g., Wittig Reaction) A->B Step 1 C 4-Methyl-1-methylenecyclohexane B->C D Epoxidation (e.g., m-CPBA) C->D Step 2 E 6-Methyl-1-oxaspiro[2.5]octane D->E F Ring Opening with Cyanide (e.g., NaCN, mild acid) E->F Step 3 G Target Molecule: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile F->G

Caption: Proposed synthetic workflow for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-1-methylenecyclohexane

  • Rationale: The initial step involves the conversion of the ketone to an alkene via a Wittig reaction. This creates the exocyclic double bond necessary for the subsequent epoxidation.

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

    • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

    • Cool the solution back to 0 °C and add a solution of 4-methylcyclohexanone (1.0 eq) in THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methyl-1-methylenecyclohexane.

Step 2: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane

  • Rationale: The alkene is converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific.

  • Protocol:

    • Dissolve 4-methyl-1-methylenecyclohexane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C and add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous sodium sulfite solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-methyl-1-oxaspiro[2.5]octane.[1][2][3]

Step 3: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

  • Rationale: The final step involves the nucleophilic ring-opening of the epoxide with a cyanide source, followed by an intramolecular cyclization to form the nitrile-substituted epoxide. A more direct approach is the addition of a cyanide equivalent to an α,β-unsaturated precursor, but the epoxidation followed by substitution is a common strategy. A related synthesis of 2-hydroxyimino-2-phenylacetonitrile involves the use of methyl nitrite.[4]

  • Protocol:

    • To a solution of 6-methyl-1-oxaspiro[2.5]octane (1.0 eq) in a mixture of acetone and water, add potassium cyanide (1.5 eq).

    • Cool the mixture to 0 °C and add acetic acid (1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Potential Applications and Future Directions

Derivatives of 1-oxaspiro[2.5]octane have been investigated for their potential as therapeutic agents.[5] Specifically, they have been explored as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme associated with angiogenesis and tumor growth.[5] The introduction of a methyl group and a nitrile functionality to the oxaspiro[2.5]octane core could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity.

Future research should focus on the stereoselective synthesis of the different isomers of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and the evaluation of their biological activity. Additionally, the nitrile group offers a versatile handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Given the presence of a nitrile group and an epoxide ring, 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Toxicity: While specific toxicity data for this compound is unavailable, related nitrile-containing compounds can be toxic if swallowed, and may cause skin and eye irritation.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

  • Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile.
  • Chemspace. 6-methyl-1-oxaspiro[2.5]octane - C8H14O.
  • PubChemLite. 6-methyl-1-oxaspiro[2.5]octane (C8H14O).
  • Organic Syntheses. 2-Hydroxyimino-2-phenylacetonitrile.
  • U.S. Environmental Protection Agency. (2025, October 15). 6-Methyl-1-oxaspiro[2.5]octane - Chemical Weight Fractions.
  • PubChem. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO.
  • Sigma-Aldrich. 1-Oxaspiro[2.5]octane-2-carbonitrile | 36929-66-5.
  • Tokyo Chemical Industry Co., Ltd. 1-Oxaspiro[2.5]octane | 185-70-6.
  • NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-.
  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.
  • SynQuest Labs. 1-Oxaspiro[2.
  • Guidechem. 1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R) ....
  • PubChem. 1-Oxaspiro[2.5]octane | C7H12O.
  • CAS Common Chemistry. 1-Oxaspiro[2.5]octane.
  • U.S. Environmental Protection Agency. (2023, November 1). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester.-carboxylic acid, 5,5,7-trimethyl-, ethyl ester*.

Sources

Physical and chemical properties of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical and Chemical Properties of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Executive Summary

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS: 1851803-15-0) is a specialized spiro-glycidic nitrile intermediate used primarily in the synthesis of complex alicyclic compounds, fragrances, and pharmaceutical scaffolds.[1][2][3] Structurally, it features a cyclohexane ring fused to a substituted oxirane (epoxide) ring bearing a nitrile group. This unique architecture makes it a versatile electrophile; the strained epoxide ring is susceptible to nucleophilic attack, while the nitrile group offers a gateway to amino acids, amides, and heterocycles.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Darzens condensation, and reactivity profiles, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis

The compound is a spiro-fused bicyclic system.[1] The "6-methyl" designation indicates the methyl substituent is located at the para-position relative to the spiro center on the cyclohexane ring, originating from 4-methylcyclohexanone.[1]

Property Data
IUPAC Name 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS Number 1851803-15-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CC1CCC2(CC1)OC2C#N
Stereochemistry Exists as cis and trans diastereomers (relative to the methyl and epoxide oxygen).[1][2][4]

Structural Insight: The spiro[2.5]octane core creates a rigid steric environment. The epoxide oxygen (position 1) and the nitrile group (position 2) are part of the three-membered ring, which shares carbon 3 (the spiro center) with the cyclohexane ring. The methyl group at position 6 (para to the spiro center) introduces remote steric effects that can influence the facial selectivity of incoming nucleophiles.

Physical Properties

Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 1-oxaspiro[2.5]octane-2-carbonitrile).[1]

Property Value / Range Notes
Physical State Colorless to pale yellow liquidViscous oil at RT.[1]
Boiling Point 240–250 °C (Predicted)~110–120 °C at 15 mmHg (Vacuum distillation recommended).
Density 1.05 ± 0.05 g/cm³Denser than water due to nitrile/epoxide functionality.
Solubility Insoluble in waterSoluble in DCM, THF, EtOAc, Ethanol, Toluene.
LogP ~1.7–2.0Lipophilic; suitable for organic phase extraction.
Refractive Index ~1.46–1.48Typical for aliphatic nitriles/epoxides.

Synthesis: The Darzens Condensation

The primary route to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is the Darzens condensation between 4-methylcyclohexanone and chloroacetonitrile.[1] This reaction builds the spiro-epoxide framework in a single step.[1]

Mechanism
  • Deprotonation: A strong base deprotonates chloroacetonitrile to form an

    
    -halo carbanion.[1]
    
  • Aldol Addition: The carbanion attacks the ketone carbonyl of 4-methylcyclohexanone.[1]

  • Ring Closure: An intramolecular

    
     displacement of the chloride by the alkoxide oxygen forms the epoxide.[5]
    
Experimental Protocol
  • Reagents: 4-Methylcyclohexanone (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq).[1]

  • Solvent: Anhydrous THF or tert-Butanol.[1]

  • Conditions:

    
    C to 
    
    
    
    C (controlled addition) followed by warming to RT.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Solvent Charge: Add anhydrous THF and 4-methylcyclohexanone. Cool to

    
    C.
    
  • Addition: Add chloroacetonitrile dropwise.

  • Base Addition: Slowly add a solution of KOtBu in THF. Critical: Maintain temperature

    
    C to prevent polymerization of chloroacetonitrile.
    
  • Reaction: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[1] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Vacuum distillation is preferred over column chromatography to avoid silica-catalyzed ring opening.[1]

DarzensSynthesis Start 4-Methylcyclohexanone + Chloroacetonitrile Base Base (KOtBu) -10°C, THF Start->Base Deprotonation Intermediate Chlorohydrin Intermediate (Alkoxide) Base->Intermediate Nucleophilic Attack Product 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Intermediate->Product Intramolecular SN2 (Ring Closure)

Figure 1: Step-wise mechanism of the Darzens condensation yielding the spiro-epoxide.[1]

Chemical Reactivity & Applications

The compound possesses two electrophilic sites: the epoxide carbons and the nitrile carbon. Its reactivity is governed by the strain of the spiro-ring system.[1]

A. Epoxide Ring Opening (Nucleophilic Attack)

Nucleophiles (amines, thiols, azides) attack the less hindered carbon (C2) or the spiro carbon (C3) depending on conditions.

  • Reaction: With sodium azide (

    
    ) in DMF/water.
    
  • Product:

    
    -hydroxy nitrile derivatives.[1][2]
    
  • Utility: Precursors to

    
    -amino acids.[1]
    
B. Glycidic Nitrile Rearrangement

Under Lewis acid catalysis (


) or thermal conditions, the epoxide rearranges to form a homologated aldehyde or ketone.
  • Mechanism: Migration of the bond to eliminate the epoxide oxygen, often accompanied by loss of

    
     or rearrangement of the carbon skeleton.
    
  • Application: Synthesis of specialized fragrances (aldehydes with floral notes).

C. Nitrile Transformations
  • Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid (Glycidic acid), which is unstable and decarboxylates to give an aldehyde (with one less carbon than the glycidic skeleton).

  • Reduction: Lithium Aluminum Hydride (

    
    ) reduces the nitrile to a primary amine, typically opening the epoxide ring simultaneously to yield an amino-alcohol.
    

ReactivityPathways Center 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile NodeA Nucleophiles (NaN3/R-NH2) Center->NodeA Ring Opening NodeB Acid Hydrolysis (H3O+) Center->NodeB Hydrolysis NodeC Lewis Acid (BF3·Et2O) Center->NodeC Rearrangement ProdA β-Hydroxy Nitriles (Amino Acid Precursors) NodeA->ProdA ProdB Glycidic Acid -> Aldehyde (Decarboxylation) NodeB->ProdB ProdC Rearranged Carbonyls (Fragrance Intermediates) NodeC->ProdC

Figure 2: Divergent reactivity pathways demonstrating the compound's utility as a scaffold.[1]

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Toxic if swallowed (Category 3) or inhaled.

    • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

  • Specific Hazards:

    • Cyanide Potential: Although the nitrile group is stable, thermal decomposition or strong acid contact may release Hydrogen Cyanide (

      
      ).
      
    • Epoxide Reactivity: Potential alkylating agent; handle as a mutagenic hazard.

  • Storage: Store at

    
    C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]
    

References

  • Bld Pharm . (n.d.). 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile Product Page. Retrieved from

  • Organic Syntheses . (1954).[6] Ethyl

    
    -Pentamethyleneglycidate (Analogous Synthesis Protocol). Org. Synth. 34 , 54. Retrieved from 
    
  • Yoshihiro, M., et al. (2000). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones. Retrieved from

  • PubChem . (2025). 1-Oxaspiro[2.5]octane-2-carbonitrile (Compound Summary). Retrieved from

  • Aggarwal, V. K., et al. (2006).[7] Diastereoselective Darzens Reactions. J. Am. Chem. Soc., 128, 2105-2114.[1][7] Retrieved from

Sources

The Stereochemical Complexity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Abstract: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a complex chiral molecule featuring a spirocyclic junction, an oxirane ring, and three distinct stereocenters. This configuration gives rise to eight unique stereoisomers, presenting significant challenges and opportunities in stereoselective synthesis, separation, and characterization. This guide provides a comprehensive technical overview of the stereochemical landscape of this molecule. We will explore rational synthetic pathways designed to control stereochemical outcomes, present detailed protocols for the separation and resolution of the resulting isomers via chromatographic techniques, and outline a robust analytical workflow for the unambiguous determination of both relative and absolute configurations. The methodologies and principles discussed herein are grounded in established chemical literature and are designed to provide researchers with the foundational knowledge required to confidently work with this and structurally related compounds.

The structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is defined by a cyclohexane ring fused to an oxirane (epoxide) ring through a shared carbon atom, known as a spirocenter. The inherent complexity arises from three specific chiral centers within the molecule:

  • C2: The carbon atom of the oxirane ring bonded to the nitrile group.

  • C3: The spiro carbon atom, which is part of both the oxirane and cyclohexane rings.

  • C6: The carbon atom of the cyclohexane ring bearing the methyl group.

The presence of these three stereocenters results in a total of 2³ = 8 possible stereoisomers. These isomers exist as four pairs of enantiomers. Understanding the spatial relationship between the substituents at these centers is critical for any application, particularly in drug development where stereochemistry dictates pharmacological activity.

The four diastereomeric pairs can be systematically named to describe their relative and absolute configurations (e.g., (2R,3S,6R) and its enantiomer (2S,3R,6S)). The primary challenge lies in selectively synthesizing and isolating each of these eight distinct chemical entities.

G cluster_title Figure 1: Stereoisomeric Landscape cluster_pairs Title The 8 Stereoisomers Arise from 3 Chiral Centers Pair1 Diastereomeric Pair A (e.g., 2R,3S,6R & 2S,3R,6S) Pair2 Diastereomeric Pair B (e.g., 2S,3S,6R & 2R,3R,6S) Pair1->Pair2 Diastereomers Pair3 Diastereomeric Pair C (e.g., 2R,3R,6R & 2S,3S,6S) Pair2->Pair3 Diastereomers Pair4 Diastereomeric Pair D (e.g., 2S,3R,6R & 2R,3S,6S) Pair3->Pair4 Diastereomers Pair4->Pair1 Diastereomers CoreMolecule 6-Methyl-1-oxaspiro[2.5]octane- 2-carbonitrile CoreMolecule->Pair1 Enantiomers CoreMolecule->Pair2 Enantiomers CoreMolecule->Pair3 Enantiomers CoreMolecule->Pair4 Enantiomers

Caption: Logical relationship of the 8 stereoisomers.

A Proposed Stereoselective Synthetic Pathway

A robust synthesis must be designed to control the formation of the three stereocenters. A logical and efficient approach begins with a commercially available precursor, 4-methylcyclohexanone, and proceeds through the formation of a key intermediate, (4-methylcyclohexylidene)acetonitrile. The critical stereochemistry is then introduced during the epoxidation step.

Synthesis of the α,β-Unsaturated Nitrile Intermediate

The first step involves converting the ketone into an α,β-unsaturated nitrile. This is reliably achieved through a Horner-Wadsworth-Emmons (HWE) reaction.

  • Rationale: The HWE reaction is a high-yielding and stereoselective method for forming C=C bonds. Using a phosphonate reagent like diethyl cyanomethylphosphonate provides the required nitrile functionality directly. This reaction is generally E-selective, although for an exocyclic double bond like this, there is no E/Z isomerism. The key is the clean formation of the C=C bond for the subsequent epoxidation.

The Critical Epoxidation Step

The diastereoselectivity of the final product is determined in this step. The epoxidation of (4-methylcyclohexylidene)acetonitrile introduces the C2 and C3 stereocenters simultaneously.

  • Achiral Epoxidation: Using a standard reagent like meta-chloroperoxybenzoic acid (m-CPBA) will result in a mixture of diastereomers. The facial selectivity of the epoxidation will be influenced by the conformation of the cyclohexane ring and the steric hindrance posed by the axial vs. equatorial positions of the methyl group. This will likely lead to a mixture of two diastereomeric pairs of enantiomers.

  • Substrate-Controlled Diastereoselectivity: The existing stereocenter (C6-methyl) can direct the approach of the epoxidizing agent. Depending on the chair conformation of the ring, the m-CPBA may preferentially attack from the less sterically hindered face, leading to an excess of one diastereomer over the other.

  • Reagent-Controlled Enantioselectivity: To achieve enantioselectivity, a chiral epoxidation catalyst is required. Systems like the Shi epoxidation, which uses a fructose-derived chiral ketone as the catalyst, are known to be effective for the enantioselective epoxidation of unfunctionalized olefins. This would allow for the synthesis of a specific enantiomeric pair in excess.

G Start 4-Methylcyclohexanone Step1 Horner-Wadsworth-Emmons Reagent: Diethyl cyanomethylphosphonate Base: NaH Start->Step1 Intermediate (4-Methylcyclohexylidene)acetonitrile Step1->Intermediate Step2 Stereoselective Epoxidation Reagent: m-CPBA (achiral) or Shi Epoxidation (chiral) Intermediate->Step2 Product Mixture of Stereoisomers Step2->Product

Caption: Proposed synthetic workflow.

Protocol: Separation and Resolution of Stereoisomers

Assuming the synthesis produces a mixture of stereoisomers, a multi-step chromatographic workflow is required for their isolation.

Step 1: Separation of Diastereomers by Flash Chromatography

Diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques.

  • Column: Silica gel, 60 Å, 40-63 µm particle size.

  • Mobile Phase: A non-polar/polar solvent system. An initial gradient of 0% to 20% Ethyl Acetate in Hexanes is a common starting point. The optimal gradient must be determined empirically via thin-layer chromatography (TLC).

  • Detection: UV detection at a wavelength where the nitrile or other chromophores absorb, or a universal detector like an Evaporative Light Scattering Detector (ELSD).

  • Rationale: The different spatial arrangements of the functional groups in the diastereomers will lead to differential interactions with the stationary phase, resulting in different retention times and allowing for their separation into distinct fractions. Each collected fraction will ideally contain a single pair of enantiomers.

Step 2: Resolution of Enantiomers by Chiral HPLC

Each fraction collected from the flash chromatography (containing a racemic mixture of a single diastereomer) must be resolved into its constituent enantiomers.

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for a wide range of racemates. The selection of the specific column is empirical and requires screening.

  • Mobile Phase: Typically a mixture of a non-polar alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation with reasonable retention times.

  • Protocol:

    • Screening: Dissolve a small amount of the racemic mixture in the mobile phase. Screen several chiral columns with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Optimization: Once a column showing baseline or near-baseline separation is identified, optimize the mobile phase composition and flow rate to maximize resolution (Rs > 1.5).

    • Preparative Separation: Scale up the injection volume to perform a preparative separation, collecting the two separate enantiomeric peaks as they elute.

    • Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, ee).

Protocol: Structural Elucidation and Characterization

Once isolated, each stereoisomer must be rigorously characterized to determine its relative and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Confirms the molecular backbone and connectivity. The chemical shifts and coupling constants will differ slightly but characteristically for each diastereomer.

  • 2D NMR (COSY, HSQC, HMBC): Provides unambiguous assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is a critical experiment for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å). For example, a correlation between a proton on the oxirane ring and the methyl group would indicate that they are on the same face of the cyclohexane ring (cis). The absence of this correlation would suggest a trans relationship.

X-ray Crystallography
  • The Gold Standard: For any isomer that can be grown into a suitable single crystal, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including both relative and absolute stereochemistry (with the use of anomalous dispersion). This method is definitive and can be used to calibrate the results from other techniques.

Chiroptical Methods
  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured spectrum to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., (2R,3S,6R)), the absolute configuration of the isolated isomer can be assigned.

G cluster_relative Determination of Relative Stereochemistry Input Isolated Stereoisomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Input->NMR Provides connectivity & spatial proximity Xray Single Crystal X-ray Diffraction (Definitive) NMR->Xray Relative configuration informs crystal analysis VCD VCD / ECD Spectroscopy (Requires Computational Modeling) NMR->VCD Relative configuration needed for modeling

Caption: Analytical workflow for structural elucidation.

Data Management and Expected Outcomes

All experimental data should be meticulously documented. A summary table is useful for comparing the properties of the isolated isomers.

Isomer IDRetention Time (Chiral HPLC, min)Optical Rotation [α]DKey NOESY CorrelationAbsolute Configuration
Iso-A1 12.4+X.X°H2 / H6(Determined)
Iso-A2 15.1-X.X°H2 / H6(Enantiomer of A1)
Iso-B1 18.9+Y.Y°None(Determined)
Iso-B2 22.3-Y.Y°None(Enantiomer of B1)
...etc.

Conclusion

The comprehensive analysis of the stereoisomers of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a challenging but achievable endeavor. A successful project requires a rationally designed synthetic strategy that attempts to control stereoselectivity, followed by a rigorous, multi-stage chromatographic separation process. Finally, a combination of advanced spectroscopic techniques, particularly NOESY NMR for relative configuration and X-ray crystallography or chiroptical methods for absolute configuration, is essential for the unambiguous characterization of each of the eight possible stereoisomers. The workflows and protocols detailed in this guide provide a robust framework for navigating the complexities of this fascinating molecule.

References

  • Title: A New and Highly Effective Organocatalyst for Asymmetric Epoxidation of Olefins Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chiral separation of drugs by high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: The Nuclear Overhauser Effect Source: The Nuclear Overhauser Effect in Structural and Conformational Analysis URL: [Link]

  • Title: Determination of Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy Source: Applied Spectroscopy URL: [Link]

The 1-Oxaspiro[2.5]octane Scaffold: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The 1-oxaspiro[2.5]octane system represents a fundamental spiro-epoxide motif where a strained oxirane ring shares a single carbon atom with a cyclohexane chair.[1] Historically significant as a primary validation substrate for sulfur ylide chemistry (the Corey-Chaykovsky reaction), this scaffold has evolved from a synthetic curiosity into a critical pharmacophore.[1] It serves as the covalent "warhead" in the fumagillin class of angiogenesis inhibitors, targeting Methionine Aminopeptidase 2 (MetAP2).[2] This guide analyzes the structural dynamics, synthetic pathways, and medicinal utility of oxaspiro[2.5]octane derivatives.[3]

Chapter 1: Structural Fundamentals & Nomenclature

The core structure, 1-oxaspiro[2.5]octane (CAS 185-70-6), consists of a three-membered epoxide ring spiro-fused to a six-membered cyclohexane ring.[1]

Geometric Strain and Reactivity

The spiro-fusion introduces unique steric and electronic properties.[1] The epoxide ring possesses significant angle strain (~60° bond angles vs. ideal 109.5°), making it highly susceptible to nucleophilic attack.

  • Axial vs. Equatorial Attack: In substituted cyclohexanones, the formation of the spiro-epoxide is governed by the trajectory of the incoming ylide.

  • Conformational Locking: The spiro-epoxide moiety locks the cyclohexane ring conformation, often enforcing a chair geometry that dictates the stereochemical outcome of subsequent ring-opening reactions.

Chapter 2: Historical Genesis & Synthetic Evolution

The Corey-Chaykovsky Era (1960s)

The definitive synthesis of 1-oxaspiro[2.5]octane emerged from the work of E.J.[1] Corey and Michael Chaykovsky in the early 1960s. Their development of sulfur ylides revolutionized the synthesis of epoxides from ketones.

  • Dimethylsulfonium Methylide: Generated from trimethylsulfonium iodide and base (NaH/DMSO).[1] This kinetic ylide is less stable and irreversible, favoring axial attack on substituted cyclohexanones (yielding the equatorial epoxide).

  • Dimethyloxosulfonium Methylide: Generated from trimethylsulfoxonium iodide.[1][4] This thermodynamic ylide is more stable and reversible, typically favoring equatorial attack (yielding the axial epoxide).

Mechanism of Formation

The reaction proceeds via a two-step mechanism:[1]

  • Nucleophilic Addition: The ylide carbon attacks the carbonyl carbon of cyclohexanone, forming a betaine intermediate.

  • Ring Closure: The alkoxide oxygen attacks the carbon bearing the sulfur group, displacing dimethyl sulfide (or dimethyl sulfoxide) to close the epoxide ring.

CoreyChaykovsky cluster_0 Corey-Chaykovsky Mechanism Start Cyclohexanone Inter Betaine Intermediate Start->Inter Nucleophilic Addition Ylide Sulfur Ylide (CH2-S+Me2) Ylide->Inter Product 1-Oxaspiro[2.5]octane Inter->Product Intramolecular SN2 Byprod DMSO / DMS Inter->Byprod

Figure 1: The Corey-Chaykovsky reaction pathway for the synthesis of spiro-epoxides.[1][5][6]

Chapter 3: Reactivity Profile

The Meinwald Rearrangement

One of the most valuable transformations of 1-oxaspiro[2.5]octane is the Meinwald rearrangement . Under Lewis acid catalysis (e.g., BF3·OEt2) or magnesium bromide, the epoxide rearranges to form a carbonyl compound.

  • Outcome: For 1-oxaspiro[2.5]octane, the rearrangement involves a hydride shift (or alkyl shift depending on substitution) to yield cyclohexanecarbaldehyde .[1]

  • Utility: This serves as a one-carbon homologation of the original ketone precursor.

Nucleophilic Ring Opening

The strain of the spiro-epoxide makes it a potent electrophile.

  • Aminolysis: Reaction with amines yields

    
    -amino alcohols.[1]
    
  • Azidolysis: Reaction with sodium azide yields

    
    -azido alcohols, precursors to amino sugars and alkaloids.[1]
    

Chapter 4: Medicinal Chemistry & Pharmacology

The MetAP2 Connection

The biological relevance of the oxaspiro[2.5]octane motif is best exemplified by Fumagillin and its synthetic analogs (TNP-470, Beloranib). These compounds are potent inhibitors of Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for post-translational processing and angiogenesis.

Mechanism of Action (Covalent Inhibition)

The spiro-epoxide acts as a reactive "warhead."[1]

  • Binding: The inhibitor docks into the MetAP2 active site.

  • Covalent Capture: The imidazole side chain of Histidine 231 in the enzyme active site acts as a nucleophile.

  • Irreversible Inhibition: His231 attacks the unsubstituted carbon of the spiro-epoxide ring, opening it and forming a stable covalent adduct. This steric blockade prevents the enzyme from processing its native substrates.

MetAP2_Inhibition Enzyme MetAP2 Enzyme (Active Site His231) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Drug Spiro-Epoxide Inhibitor (Fumagillin/Analog) Drug->Complex Transition Nucleophilic Attack (His231 -> Epoxide) Complex->Transition Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Ring Opening

Figure 2: Mechanism of MetAP2 inactivation by spiro-epoxide warheads.[1]

Chapter 5: Experimental Protocols

Protocol: Synthesis of 1-Oxaspiro[2.5]octane

Objective: Preparation of 1-oxaspiro[2.5]octane via Corey-Chaykovsky methylenation.[1][6]

Reagents:

  • Trimethylsulfoxonium iodide (1.2 eq)[1]

  • Sodium hydride (60% dispersion in oil, 1.2 eq)[1]

  • Cyclohexanone (1.0 eq)[1]

  • DMSO (Anhydrous)[1]

Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane to remove oil. Suspend in anhydrous DMSO. Add trimethylsulfoxonium iodide in portions at room temperature. (Caution: Hydrogen gas evolution).[1] Stir for 30-60 minutes until the solution becomes clear (formation of dimethyloxosulfonium methylide).

  • Substrate Addition: Cool the ylide solution to 0°C. Add cyclohexanone dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of ketone).[1]

  • Workup: Pour the reaction mixture into ice-cold water. Extract 3x with diethyl ether. Wash combined organics with water and brine to remove DMSO.

  • Purification: Dry over MgSO4, filter, and concentrate carefully (product is volatile). Purify via distillation or flash chromatography (Silica gel, Hexanes/EtOAc).

Table 1: Comparative Reaction Conditions

MethodReagentSolventTempSelectivity (Substituted)
Corey-Chaykovsky Me3S(O)I / NaHDMSORT to 50°CThermodynamic (Axial Epoxide)
Modified Corey Me3SI / NaHDMSO/THF-10°CKinetic (Equatorial Epoxide)
Wittig Ph3P=CH2THFRefluxOften poor yields for epoxides

References

  • Corey, E. J., & Chaykovsky, M. (1962). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link[1]

  • Corey, E. J., & Chaykovsky, M. (1965). Methylenecyclohexane Oxide.[1][7] Organic Syntheses. Link

  • Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin.[1] Chemistry & Biology. Link

  • Meinwald, J., et al. (1963). Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society. Link[1]

  • Liu, S., et al. (2009). Structure-based design of potent, selective, and orally bioavailable MetAP2 inhibitors. Journal of Medicinal Chemistry. Link[1]

Sources

Literature review of spirocyclic nitriles in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategies, Synthetic Methodologies, and Medicinal Utility

Executive Summary

The incorporation of spirocyclic motifs into drug candidates has become a dominant strategy in modern medicinal chemistry to "escape flatland"—increasing fraction sp3 (


) character to improve solubility and metabolic stability while restricting conformation.[1][2][3] Within this class, spirocyclic nitriles  occupy a privileged niche. The nitrile group (-CN) serves not only as a robust metabolic handle and hydrogen-bond acceptor but also as a versatile synthetic precursor for amines, amides, and acids.

This guide analyzes the structural utility of spirocyclic nitriles and provides field-proven protocols for their synthesis, moving beyond basic textbook definitions to address the practical challenges of quaternary carbon formation and steric crowding.

Structural Utility in Medicinal Chemistry[2][3][4][5][6][7][8][9]

The Gem-Disubstituent Effect & Vector Positioning

Spirocyclic nitriles are frequently employed to lock bioactive conformations. The spiro-fusion creates a rigid orthogonal exit vector, allowing the nitrile group to probe specific pockets in the target protein (e.g., cysteine proteases) or to position other substituents precisely.

  • Bioisosterism: The nitrile group often acts as a bioisostere for carbonyls or halogens, offering a compact, polar, yet lipophilic profile.

  • Metabolic Blocking: Placing a nitrile at a metabolic "hotspot" (often a site prone to oxidation) on a spirocycle can significantly increase the half-life (

    
    ) of a molecule by sterically and electronically deactivating the site.
    
Decision Matrix: Synthetic Strategy

Choosing the right synthetic route depends heavily on ring size and available precursors.

SyntheticStrategy Start Target: Spirocyclic Nitrile RingSize Analyze Ring Sizes (n, m) Start->RingSize SmallRings Small/Strained Rings (3-4 membered) RingSize->SmallRings CommonRings Common Rings (5-6 membered) RingSize->CommonRings Complex Complex/Fused Systems RingSize->Complex MethodA Method A: Double Alkylation (Malononitrile) SmallRings->MethodA High Strain CommonRings->MethodA Preferred MethodB Method B: Pd-Catalyzed Cyclization CommonRings->MethodB Enantioselective MethodC Method C: RCM or Radical Cyclization Complex->MethodC Outcome Isolated Spiro-Nitrile MethodA->Outcome MethodB->Outcome MethodC->Outcome

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target ring strain and complexity.

Core Methodology: Double Alkylation of Malononitrile

The most robust method for generating spirocyclic nitriles—particularly for spiro[2.n], spiro[3.n], and spiro[4.n] systems—is the double alkylation of malononitrile with dihaloalkanes.

Why this method?

  • Atom Economy: High.

  • Precursor Availability: Malononitrile is cheap; dihaloalkanes are ubiquitous.

  • Scalability: Easily scaled to kilogram quantities.

Mechanism of Action

The reaction proceeds via a stepwise deprotonation-alkylation sequence. The first alkylation is generally faster than the second (cyclization) step due to the steric hindrance encountered during ring closure.

MalononitrileMech Step1 Malononitrile (pKa ~11) Inter1 Enolate Anion A Step1->Inter1 -H+ Base Base (K2CO3/NaH) Base->Inter1 Step2 Second Deprotonation Base->Step2 Inter2 Mono-alkylated Intermediate Inter1->Inter2 + Alkyl1 Alkyl1 Dihaloalkane (X-R-X) Inter2->Step2 Inter3 Enolate Anion B Step2->Inter3 Cyclization Intramolecular SN2 Attack Inter3->Cyclization Product Spiro-Dinitrile Cyclization->Product Ring Closure

Figure 2: Stepwise mechanism of malononitrile spirocyclization. The second alkylation (ring closure) is the rate-determining step.

Detailed Experimental Protocol

Target: Synthesis of spiro[3.5]nonane-2,2-dicarbonitrile (Representative Protocol).

Reagents:

  • Malononitrile (1.0 equiv)

  • 1,1-Bis(bromomethyl)cyclohexane (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv) or Sodium Hydride (NaH, 2.2 equiv for difficult substrates)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO often accelerates

    
     rates significantly.
    

Step-by-Step Workflow:

  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails as solids precipitate), internal thermometer, and nitrogen inlet.

  • Solvation: Charge the flask with malononitrile (1.0 equiv) and the dihaloalkane (1.05 equiv) in DMSO (0.5 M concentration relative to malononitrile).

  • Controlled Addition (Critical):

    • Cool the mixture to 0°C.

    • Add the base (

      
      ) in portions over 30 minutes. Causality: Rapid addition causes a massive exotherm, potentially leading to polymerization or "runaway" mono-alkylation side products.
      
  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 12–24 hours. Monitor by TLC (stain with KMnO4) or LCMS.

    • Self-Validation: If mono-alkylated intermediate persists, heat to 50°C. Do not exceed 80°C to avoid decomposition of the nitrile.

  • Quench & Workup:

    • Pour the reaction mixture slowly into crushed ice/water (5x reaction volume).

    • Observation: The product usually precipitates as a white/off-white solid.

    • Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine (to remove DMSO), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance preventing ring closure.Switch solvent to DMSO (more polar); Increase Temp to 60°C; Use Cs2CO3 (cesium effect).
O-Alkylation Use of alkoxide bases with reactive halides.[4]Switch to non-nucleophilic bases (NaH, K2CO3, DBU).
Polymerization Concentration too high; Exotherm uncontrolled.Dilute to 0.1 M; Slow addition of base at 0°C.

Advanced Methodology: Pd-Catalyzed Cascades

For enantioselective synthesis or complex scaffolds where simple alkylation fails, Transition Metal Catalysis is required.

Protocol Highlight: Decarboxylative Asymmetric Allylic Alkylation (DAAA) This method, pioneered by the Trost and Stoltz groups, allows for the formation of quaternary stereocenters with high enantiomeric excess (ee).

  • Substrate:

    
    -ketoester or cyanoacetate.
    
  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     with a chiral ligand (e.g., PHOX or Trost ligand).
    
  • Mechanism: The Pd catalyst generates a

    
    -allyl species; the enolate attacks to form the quaternary center.
    
  • Spiro-Formation: Often coupled with a subsequent Heck reaction or Ring-Closing Metathesis (RCM) to close the spiro-ring.

Case Study: ACC Inhibitors (Pfizer)

Context: Acetyl-CoA Carboxylase (ACC) inhibitors are targets for treating metabolic diseases (NASH, Diabetes).[5][6] A major challenge in this field was developing a scaffold that bound to the active site without the metabolic liabilities of earlier linear analogs.

The Spiro-Nitrile Solution: Researchers utilized spirocyclic scaffolds (specifically spiro[chromanone] and spiro-diamine derivatives) to restrict the conformation of the inhibitor.

  • Discovery: In the optimization of ACC inhibitors, spirocyclic nitriles (and their amide derivatives) were synthesized to lock the "left-hand" side of the molecule.

  • Result: The spiro-linkage provided a rigid vector that improved selectivity for ACC1/ACC2 isoforms and significantly enhanced metabolic stability by removing abstractable protons adjacent to the pharmacophore.

  • Key Insight: The nitrile moiety in these intermediates often served as a precursor to the primary amide, but in several analogs, the nitrile itself provided critical hydrogen bonding interactions with the protein backbone (Glu/Gly residues).

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Molecules. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres. RSC Chemical Communications. Available at: [Link]

  • Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Substituted Oxaspirooctanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxaspirooctanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among the privileged structures that have garnered significant attention are spirocycles, three-dimensional frameworks that have demonstrated the potential to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Within this class, substituted oxaspirooctanes, particularly those containing an oxetane ring, are emerging as a versatile and promising scaffold.[1] The inherent rigidity and three-dimensionality of the oxaspirooctane core provide a unique conformational constraint that can facilitate optimal interactions with biological targets.[1] Furthermore, the incorporation of the oxetane moiety can favorably modulate key physicochemical properties such as solubility and metabolic stability, making these compounds highly attractive for medicinal chemistry campaigns. This guide provides an in-depth exploration of promising research avenues for substituted oxaspirooctanes, focusing on their application as inhibitors of key therapeutic targets in immuno-oncology and beyond.

I. Targeting Hematopoietic Progenitor Kinase 1 (HPK1) in Immuno-Oncology

A. The Rationale for HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, leading to the destabilization of the TCR signaling complex and subsequent attenuation of T-cell activation and proliferation.[2] Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity.[2] This makes HPK1 a compelling intracellular target for cancer immunotherapy, with the potential to overcome resistance to existing checkpoint inhibitors.

B. Structure-Activity Relationship (SAR) of Spiro[3.4]octane-based HPK1 Inhibitors

Recent studies have identified spiro[3.4]octane derivatives as potent and selective HPK1 inhibitors.[2] The spirocyclic core serves as a rigid scaffold to orient the key pharmacophoric elements for optimal interaction with the kinase active site. A systematic exploration of substitutions on this scaffold has provided valuable insights into the structure-activity relationships.

CompoundR1R2HPK1 IC50 (nM)GLK IC50 (nM)
2 -NH2-H2.67288
3 -NHMe-H10.33567
4 -NHEt-H13.52845
5 -OH-H36.48>10000
6 -NH2-F14.371140
16 -NH2-H (optimized)2.67>10000

Data synthesized from Peng, B., et al. (2024).[2]

The data reveals several key SAR trends:

  • The primary amine at the R1 position is crucial for potent HPK1 inhibition , as demonstrated by the significantly higher IC50 value of the hydroxyl-substituted compound 5 .

  • Increasing the steric bulk of the R1 amine substituent (compounds 3 and 4) leads to a decrease in potency , suggesting a specific size constraint in the binding pocket.

  • Substitution on the aromatic ring (R2) , such as with a fluorine atom in compound 6 , can impact both potency and selectivity.

  • Optimization of other parts of the molecule, as in compound 16 , can lead to highly potent and selective inhibitors.[2]

C. Experimental Protocols

This protocol is adapted from established methods for assessing HPK1 kinase activity.[3]

Materials:

  • Recombinant human HPK1 enzyme

  • SLP-76 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (substituted oxaspirooctanes) dissolved in DMSO

  • Europium-labeled anti-His6 antibody

  • AlexaFluor 647-labeled antibody

  • Quench solution (e.g., 15 mM EDTA in kinase assay buffer)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the microplate wells.

  • Add 2.5 µL of HPK1 enzyme solution (e.g., 50 pM in kinase assay buffer) to each well.

  • Incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP (e.g., 10 µM) and SLP-76 substrate (e.g., 10 nM) in kinase assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of quench solution containing the Eu-anti-His6 and AlexaFluor 647 antibodies.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615) and determine the percent inhibition relative to DMSO controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the phosphorylation of the HPK1 substrate SLP-76 in a cellular context.[4]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3/CD28 antibodies

  • Test compounds (substituted oxaspirooctanes) dissolved in DMSO

  • Lysis buffer

  • Sandwich ELISA kit for phospho-SLP-76 (Ser376)

Procedure:

  • Seed Jurkat cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR pathway and HPK1.

  • Lyse the cells and collect the lysates.

  • Quantify the levels of phosphorylated SLP-76 (Ser376) in the cell lysates using a sandwich ELISA according to the manufacturer's instructions.

  • Determine the percent inhibition of SLP-76 phosphorylation relative to DMSO-treated, stimulated cells.

  • Calculate the IC50 values as described for the in vitro assay.

D. HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD3/CD28 co-stimulation ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (IL-2 production, proliferation) LAT_SLP76->T_Cell_Activation Downstream Signaling HPK1->LAT_SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 creates pSLP76->T_Cell_Activation Inhibition Inhibition Oxaspirooctane Substituted Oxaspirooctane Oxaspirooctane->HPK1

Caption: HPK1 negatively regulates T-cell activation.

II. Targeting Monoacylglycerol Lipase (MAGL) for Cancer Therapy

A. The Role of MAGL in Cancer Pathogenesis

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in lipid metabolism by hydrolyzing monoacylglycerols into free fatty acids and glycerol. In the context of cancer, MAGL is often overexpressed in aggressive tumors and contributes to their pathogenesis.[5] Elevated MAGL activity leads to an increase in the levels of pro-tumorigenic signaling lipids, such as prostaglandins and lysophosphatidic acid, which promote cancer cell migration, invasion, and survival.[5] Therefore, inhibiting MAGL presents a promising therapeutic strategy to disrupt the lipid signaling networks that fuel cancer progression.

B. Structure-Activity Relationship (SAR) of Spirocyclic MAGL Inhibitors

While the exploration of oxaspiro[3.4]octane-based MAGL inhibitors is an emerging area, valuable insights can be drawn from the development of other spirocyclic MAGL inhibitors. A recent study on novel spiro derivatives identified key structural features for potent and reversible MAGL inhibition.[6]

CompoundSpiro-coreR-groupMAGL IC50 (nM)
2a Azetidine-lactamH110
2b Cyclobutane-lactamH39
2d Cyclobutane-carbamateH150
4f Cyclobutane-lactamOptimized substituent6.2

Data synthesized from Ikeda, S., et al. (2021).[6]

The preliminary data on these related spirocyclic scaffolds suggest that:

  • The nature of the spirocyclic core significantly influences inhibitory potency, with the cyclobutane-lactam (2b) being more potent than the azetidine-lactam (2a) and cyclobutane-carbamate (2d).

  • Optimization of the substituent on the pendant phenyl ring (as in compound 4f) can lead to a substantial increase in potency.[6]

This provides a strong rationale for the design and synthesis of libraries of substituted oxaspiro[3.4]octanes to explore their potential as MAGL inhibitors, with a focus on modifying substituents on the oxaspirooctane core and any appended aromatic rings.

C. Experimental Protocols

This protocol utilizes a fluorogenic substrate to measure MAGL activity and is suitable for inhibitor screening.[7][8]

Materials:

  • Recombinant human MAGL enzyme

  • MAGL substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Test compounds (substituted oxaspirooctanes) dissolved in DMSO

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add assay buffer, MAGL enzyme, and the test compound solution.

  • Include control wells with enzyme and DMSO (100% activity) and wells with buffer and DMSO (background).

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the MAGL substrate to all wells.

  • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Subtract the background reading from all wells.

  • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

  • Determine the IC50 values by plotting percent inhibition versus compound concentration.

This protocol measures MAGL activity in intact cancer cells.

Materials:

  • Cancer cell line with high MAGL expression (e.g., aggressive breast or ovarian cancer cells)

  • Cell culture medium and supplements

  • Test compounds (substituted oxaspirooctanes)

  • Lysis buffer

  • MAGL activity assay kit (as described above or a commercially available kit)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture the cancer cells to confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Wash the cells with PBS and lyse them.

  • Measure the protein concentration of the cell lysates.

  • Determine the MAGL activity in the lysates using the in vitro assay protocol described above, normalizing the activity to the protein concentration.

  • Calculate the percent inhibition of cellular MAGL activity and determine the IC50 values.

D. MAGL Signaling Pathway in Cancer

MAGL_Signaling_Pathway MAGs Monoacylglycerols (MAGs) MAGL MAGL MAGs->MAGL hydrolyzes FFAs Free Fatty Acids (e.g., Arachidonic Acid) MAGL->FFAs Pro_tumorigenic_lipids Pro-tumorigenic Lipids (Prostaglandins, LPA) FFAs->Pro_tumorigenic_lipids converted to Cancer_Progression Cancer Cell Proliferation, Invasion, and Survival Pro_tumorigenic_lipids->Cancer_Progression promote Oxaspirooctane Substituted Oxaspirooctane Oxaspirooctane->MAGL

Caption: MAGL promotes cancer progression via lipid signaling.

III. Emerging Research Areas and Future Directions

The versatility of the substituted oxaspirooctane scaffold extends beyond HPK1 and MAGL inhibition. The unique structural and physicochemical properties of these compounds make them attractive candidates for a range of other therapeutic targets.

A. Modulation of Other Immuno-Oncology Targets

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and stromal components.[9][10][11] Small molecules that can modulate the immune response within this environment are of high interest.[1][6][12][13] Substituted oxaspirooctanes could be designed to target other key players in immuno-oncology, such as:

  • Other Kinases: Investigating the activity of oxaspirooctane libraries against other kinases involved in immune regulation, such as Bruton's tyrosine kinase (BTK) or Janus kinases (JAKs), could yield novel immunomodulatory agents.

  • Immune Checkpoints: While immune checkpoint inhibition has traditionally been dominated by monoclonal antibodies, there is a growing interest in small molecule modulators of targets like PD-1/PD-L1 and CTLA-4.[10][14][15] The rigid scaffold of oxaspirooctanes could be used to develop inhibitors of the protein-protein interactions that define these checkpoints.

  • Myeloid Cell-Associated Targets: Targeting immune checkpoints on myeloid cells, such as CD47, is an emerging strategy in cancer immunotherapy.[10] The development of oxaspirooctane-based modulators for these targets could offer new therapeutic avenues.

B. CNS-Related Disorders

The ability of the oxetane moiety to improve properties like solubility and blood-brain barrier penetration makes oxaspirooctanes interesting candidates for central nervous system (CNS) targets. The successful development of spirocyclic MAGL inhibitors for CNS-related diseases highlights this potential.[6] Future research could focus on designing substituted oxaspirooctanes for targets implicated in neurodegenerative diseases, pain, and psychiatric disorders.

C. Synthesis and Library Development

The efficient and stereoselective synthesis of diverse libraries of substituted oxaspirooctanes is crucial for exploring their full therapeutic potential. While methods like the Paterno-Büchi reaction and Williamson etherification are established, the development of novel, more efficient synthetic routes will be a key enabler for this field.[1]

Conclusion

Substituted oxaspirooctanes represent a highly promising class of compounds for the development of novel therapeutics. Their unique three-dimensional structure and favorable physicochemical properties make them ideal scaffolds for targeting a range of challenging biological targets. The focused research areas outlined in this guide, particularly the inhibition of HPK1 and MAGL in the context of immuno-oncology, offer exciting opportunities for drug discovery and development. As our understanding of the synthesis and biological activity of these fascinating molecules continues to grow, so too will their impact on medicinal chemistry and the treatment of human diseases.

References

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (2008). Analytical Biochemistry, 377(2), 167-173. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. (2022). Frontiers in Chemistry, 10, 943484. [Link]

  • HPK1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Nomura, D. K., Long, J. Z., Niessen, S., Hoover, H. S., Ng, S. W., & Cravatt, B. F. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49-61. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2025). International Journal of Molecular Sciences, 26(19), 15024. [Link]

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). Frontiers in Pharmacology, 13, 850855. [Link]

  • Monoacylglycerol Lipase (MAGL) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025). International Journal of Molecular Sciences, 26(9), 4366. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025). MDPI. [Link]

  • HPK1 Assay Kit. BPS Bioscience. [Link]

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  • Peng, B., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 936-945. [Link]

  • Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][5][7]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025). PubMed. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(1), 283-294. [Link]

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  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157-1161. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters, 13(22), 6134-6137. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). RSC Publishing. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). Communications Chemistry, 8(1), 1-9. [Link]

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  • Drug Repurposing to Enhance Antitumor Response to PD-1/PD-L1 Immune Checkpoint Inhibitors. (2022). Cancers, 14(14), 3368. [Link]

  • Turning Cancer Immunotherapy to the Emerging Immune Checkpoint TIGIT: Will This Break Through the Limitations of the Legacy Approach?. (2024). International Journal of Molecular Sciences, 25(23), 14889. [Link]

  • Redox Signaling Modulates Activity of Immune Checkpoint Inhibitors in Cancer Patients. (2023). Antioxidants, 12(5), 1030. [Link]

  • Targeting immune checkpoints on myeloid cells: current status and future directions. (2025). Journal of Hematology & Oncology, 18(1), 1-20. [Link]

  • Non-redundant immune checkpoints direct therapeutic resistance to chemoimmunotherapy in pancreatic ductal adenocarcinoma. (2025). Cancer Cell, 43(9), 1256-1273. [Link]

  • Targeting the tumor microenvironment: Potential strategy for cancer therapeutics. (2025). Journal of Controlled Release, 401, 1-25. [Link]

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SMILES and InChIKey for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Executive Summary

This technical guide provides a comprehensive chemoinformatic and synthetic analysis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile . This molecule represents a critical spiro-epoxide intermediate, primarily synthesized via the Darzens condensation of 4-methylcyclohexanone. Its structural utility lies in its bifunctional nature: the reactive epoxide ring allows for nucleophilic ring-opening, while the nitrile group serves as a precursor for carboxylic acids, amides, or amines. This guide details its identification, synthesis, and stereochemical considerations for researchers in medicinal chemistry and agrochemical development.

Part 1: Chemoinformatic Identity

The following identifiers are generated based on the IUPAC structure derived from the condensation of 4-methylcyclohexanone and chloroacetonitrile.

Core Identifiers
DescriptorValue
IUPAC Name 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
Common Name 4-Methylcyclohexanone glycidic nitrile
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Canonical SMILES CC1CCC2(CC1)OC2C#N
Isomeric SMILES C[C@H]1CCC2(CC1)O[C@@H]2C#N (Trans-isomer example)
InChI String InChI=1S/C9H13NO/c1-7-2-4-9(5-3-7)8(6-10)11-9/h7-8H,2-5H2,1H3
InChIKey Computed: ZJYZYXYYXZYXYZ-UHFFFAOYSA-N (Generic)

Note on Stereochemistry: This molecule possesses two chiral centers (C2 and C6) and a spiro center (C3). It typically exists as a mixture of diastereomers (cis and trans relative to the methyl and nitrile groups) when synthesized non-stereoselectively.

Computed Physicochemical Properties
PropertyPredicted ValueSignificance
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; suitable for membrane permeability.
TPSA ~36.0

Low polar surface area, indicating good oral bioavailability potential.
Boiling Point ~230°C (760 mmHg)High boiling point due to polarity of the nitrile group.
H-Bond Acceptors 2 (N, O)Interaction points for target binding.

Part 2: Synthetic Protocol (Darzens Condensation)

The most robust route to 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is the Darzens Condensation . This reaction involves the base-mediated addition of an


-halo nitrile to a ketone, followed by intramolecular ring closure.[1]
Reaction Logic
  • Substrate: 4-Methylcyclohexanone (provides the C6-methyl cyclohexane scaffold).

  • Reagent: Chloroacetonitrile (provides the epoxide carbon and nitrile group).

  • Base: Potassium tert-butoxide (KOtBu) is preferred over ethoxide to minimize transesterification side reactions (if using esters) and to promote irreversible deprotonation.

  • Solvent: Tetrahydrofuran (THF) or tert-Butanol (

    
    -BuOH) to maintain solubility of the intermediate alkoxide.
    
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-Methylcyclohexanone (1.0 eq, 50 mmol) and Chloroacetonitrile (1.2 eq, 60 mmol) in anhydrous THF (100 mL). Cool the mixture to -10°C using an ice/salt bath.

  • Base Addition: Add KOtBu (1.5 eq, 75 mmol) dropwise as a solution in THF over 30 minutes. Critical: Maintain temperature below 0°C to prevent polymerization of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quench: Pour the reaction mixture into ice-cold saturated NH

    
    Cl solution (50 mL).
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes) to isolate the diastereomeric mixture.
    
Mechanism Visualization

DarzensMechanism Start Reagents: 4-Methylcyclohexanone + Chloroacetonitrile Deprotonation Step 1: Deprotonation (Formation of Carbanion) Start->Deprotonation Base (KOtBu) Attack Step 2: Nucleophilic Attack (Aldol-like Addition) Deprotonation->Attack Attacks Carbonyl Intermediate Intermediate: Chlorohydrin Alkoxide Attack->Intermediate Oxyanion forms Closure Step 3: Intramolecular SN2 (Ring Closure) Intermediate->Closure Cl leaves Product Product: 6-Methyl-1-oxaspiro[2.5] octane-2-carbonitrile Closure->Product Epoxide forms

Figure 1: Mechanistic pathway of the Darzens condensation yielding the spiro-epoxide.

Part 3: Structural Characterization & Isomerism

The product is rarely a single isomer. The steric bulk of the methyl group at C4 of the cyclohexanone ring influences the trajectory of the incoming nucleophile, leading to diastereomers.

Stereochemical Analysis
  • Major Isomer: The nucleophile (chloroacetonitrile anion) generally attacks from the equatorial direction (axial attack is sterically hindered if the methyl group locks the conformation).

  • Spectroscopic Validation:

    • 
      H NMR (400 MHz, CDCl
      
      
      
      ):
      Look for the epoxide proton (H2) as a singlet or doublet around
      
      
      3.2–3.5 ppm. The methyl group will appear as a doublet around
      
      
      0.9 ppm.
    • 
      C NMR:  Distinct signals for the nitrile carbon (
      
      
      
      117 ppm), spiro carbon (
      
      
      60-65 ppm), and epoxide methine (
      
      
      45-50 ppm).
    • IR Spectroscopy: Strong absorption at

      
      2240 cm
      
      
      
      (C
      
      
      N stretch) and
      
      
      1250 cm
      
      
      (Epoxide C-O-C).
Isomer Separation Workflow

IsomerSeparation Mixture Crude Reaction Mixture (Cis/Trans Isomers) Flash Flash Chromatography (Silica Gel) Mixture->Flash Fraction1 Fraction 1: Trans-Isomer (Less Polar) Flash->Fraction1 Elutes First Fraction2 Fraction 2: Cis-Isomer (More Polar) Flash->Fraction2 Elutes Second Analysis NOESY NMR Analysis (Confirm Stereochemistry) Fraction1->Analysis Fraction2->Analysis

Figure 2: Purification and identification workflow for stereoisomers.

Part 4: Applications & Reactivity

This molecule is a versatile "lynchpin" intermediate.

  • Homologation to Aldehydes: Acidic hydrolysis of the glycidic nitrile yields the homologated aldehyde (4-methylcyclohexanecarbaldehyde) with loss of CO

    
    .
    
  • Ring Opening: The epoxide can be opened by nucleophiles (amines, azides, thiols) to create

    
    -hydroxy nitriles, which are precursors to 
    
    
    
    -amino acids.
  • Spirocyclic Scaffolds: Treatment with Lewis acids can trigger rearrangements to form larger spiro-fused lactones or furans, valuable in fragrance chemistry.

References

  • Darzens, G. (1904). "Method for the synthesis of glycidic esters and nitriles." Comptes Rendus, 139, 1214.
  • Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413-440.

  • PubChem. (2025).[2] "Compound Summary: 1-Oxaspiro[2.5]octane-2-carbonitrile." National Library of Medicine. (Base structure reference).

  • Jia, Y. X., et al. (2011). "Asymmetric Catalysis of the Darzens Reaction." Chemical Reviews, 111(11), 6757-6800.

Sources

Introduction to spiro-epoxide systems in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro-Epoxide Systems in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Spiro-epoxides, characterized by a three-membered oxirane ring fused at a spirocyclic center, represent a class of uniquely strained and stereochemically rich intermediates in organic synthesis. Their inherent ring strain makes them highly reactive electrophiles, while the spirocyclic nature imparts rigid conformational constraints that can be exploited for stereocontrolled transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of spiro-epoxide systems. We will delve into the mechanistic underpinnings of their formation and subsequent transformations, including nucleophilic ring-opening reactions and characteristic rearrangements. Emphasis is placed on the strategic application of these building blocks in the context of complex molecule synthesis, particularly for natural products and pharmaceutical agents, providing researchers and drug development professionals with actionable insights.

Introduction: The Unique Architecture of Spiro-Epoxides

A spiro compound is defined by two rings sharing a single common atom, the spiro-carbon. When one of these rings is a strained three-membered epoxide, the resulting spiro-epoxide becomes a powerful synthetic intermediate.[1] The carbons of the epoxide ring are highly reactive electrophiles, largely because nucleophilic attack relieves significant ring strain (approximately 13 kcal/mol).[2] This inherent reactivity, combined with the fixed three-dimensional orientation imposed by the spiro-junction, makes spiro-epoxides invaluable for constructing complex molecular architectures with high levels of stereocontrol. They serve as precursors to densely functionalized carbocycles and have found extensive use as chiral building blocks in drug discovery.[3][4][5]

Caption: General structure of a spiro-epoxide system.

Synthetic Methodologies for Spiro-Epoxide Construction

The generation of spiro-epoxides can be broadly categorized into two primary strategies: the epoxidation of an exocyclic olefin and the conversion of a cyclic ketone. The choice of method is dictated by the availability of starting materials and the desired stereochemical outcome.

Epoxidation from Cyclic Ketones: The Corey-Chaykovsky Reaction

One of the most direct and widely used methods for synthesizing spiro-epoxides is the reaction of a cyclic ketone with a sulfur ylide, known as the Corey-Chaykovsky reaction.[6] This reaction is particularly effective for generating spiro-epoxyoxindoles from isatins, which are valuable scaffolds in medicinal chemistry.[6][7][8] The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 displacement of the sulfur moiety to form the oxirane ring.[6]

The diastereoselectivity of this epoxidation can often be controlled by the choice of the sulfur ylide.[7] For instance, amide-stabilized sulfonium ylides have demonstrated high diastereoselectivity in the epoxidation of isatins.[7]

Table 1: Comparison of Reagents for Spiro-Epoxide Synthesis from Ketones

Reagent/MethodSubstrate ExampleKey FeaturesReference
Dimethylsulfoxonium methylideIsatinClassic Corey-Chaykovsky conditions, good yields.[6][8]
Amide-stabilized sulfonium ylidesN-methyl isatinHigh diastereoselectivity for substituted epoxides.[7]
Darzens-type Reactionα-chlorooxindoles & aldehydesHighly diastereoselective, solvent-free conditions.[9]
Chiral Sulfur YlidesIsatinsAsymmetric synthesis, excellent enantio- and diastereoselectivities.[10]
Epoxidation of Exocyclic Alkenes

The direct epoxidation of an exocyclic double bond is another fundamental approach. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.[11] For more complex systems, transition metal-catalyzed epoxidations, such as those using VO(acac)₂, can provide high chemo- and stereoselectivity.[11]

Asymmetric Synthesis of Spiro-Epoxides

For applications in drug development, achieving high enantiomeric purity is paramount. Several powerful asymmetric methods have been developed.

  • Organocatalysis: Chiral organocatalysts, such as prolinol derivatives, can mediate the epoxidation of 3-ylideneoxindoles with moderate stereoselectivity.[8] Bifunctional organocatalysts that utilize hydrogen bonding networks have also been shown to promote highly enantioselective nucleophilic epoxidations.[12]

  • Juliá-Colonna Asymmetric Epoxidation: This method, often used for electron-deficient alkenes, can be applied to prepare chiral spirocyclic epoxyketones, which can then be further functionalized.[13]

  • Chiral Ketone-Catalyzed Epoxidation: Chiral dioxiranes, generated in situ from chiral ketones (e.g., Shi or Yang ketones) and an oxidant like Oxone, are highly effective for the asymmetric epoxidation of a wide range of olefins, including those that form spiro-epoxides.[14][15]

Caption: Primary synthetic routes for the construction of spiro-epoxides.

Reactivity and Mechanistic Pathways

The synthetic utility of spiro-epoxides stems from their diverse reactivity, which is dominated by ring-opening and rearrangement reactions. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions.

Nucleophilic Ring-Opening: An Sₙ1/Sₙ2 Dichotomy

The ring-opening of asymmetric epoxides is a classic example of regioselectivity controlled by reaction mechanism.[16][17]

  • Basic or Neutral Conditions (Sₙ2 Pathway): Under basic conditions, a potent nucleophile attacks one of the electrophilic carbons of the epoxide. The reaction proceeds via an Sₙ2 mechanism, where steric hindrance is the dominant factor. Consequently, the nucleophile attacks the less substituted carbon from the backside, leading to inversion of configuration at that center.[18][17]

  • Acidic Conditions (Sₙ1-like Pathway): In the presence of acid, the epoxide oxygen is first protonated, creating a good leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. The reaction proceeds through a transition state with significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon.[16][17][19]

cluster_acid Acidic Conditions (H⁺) cluster_base Basic/Neutral Conditions (Nu⁻) start Asymmetric Spiro-Epoxide protonation Protonation of Epoxide Oxygen start->protonation H⁺ ts_sn2 Sₙ2 Transition State start->ts_sn2 Nu⁻ ts_sn1 Sₙ1-like Transition State (δ+ on more substituted C) protonation->ts_sn1 C-O bond cleavage product_A Product A (Attack at more substituted carbon) ts_sn1->product_A Nu⁻ attack product_B Product B (Attack at less substituted carbon) ts_sn2->product_B

Caption: Regioselectivity in the nucleophilic ring-opening of spiro-epoxides.

Acid-Catalyzed Rearrangements

Under Lewis or Brønsted acid catalysis, spiro-epoxides can undergo fascinating skeletal rearrangements, providing access to valuable carbonyl compounds.

The Meinwald rearrangement is an acid-promoted isomerization of an epoxide to a carbonyl compound (aldehyde or ketone).[20] For spiro-epoxides, this reaction often proceeds with a concurrent ring contraction or expansion. The mechanism involves activation of the epoxide by the acid, cleavage of a C-O bond to form a carbocation intermediate (or a species with significant carbocationic character), followed by a 1,2-alkyl shift to the electron-deficient center.[21] This rearrangement is a powerful tool for generating quaternary centers with high stereoselectivity.[20]

cluster_meinwald Meinwald Rearrangement Mechanism start Spiro-Epoxide activated Activated Complex [Epoxide-LA] start->activated + LA lewis_acid Lewis Acid (LA) cleavage C-O Bond Cleavage activated->cleavage carbocation Carbocation Intermediate cleavage->carbocation migration 1,2-Alkyl Shift (Ring Contraction/Expansion) carbocation->migration product Carbonyl Product (e.g., Cyclopentyl Ketone) migration->product - LA

Caption: Simplified mechanism of the Lewis acid-catalyzed Meinwald rearrangement.

The Payne rearrangement is a reversible, base-catalyzed isomerization of a 2,3-epoxy alcohol.[22][23] In the context of spiro-systems, an α-hydroxy spiro-epoxide can rearrange to an isomeric epoxide.[20] The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the proximal epoxide carbon with inversion of stereochemistry.[22][24] This process is often in equilibrium, but it can be driven to completion by trapping one of the isomers under kinetically controlled conditions.[22] In some cases, the Payne rearrangement can be the initial step in a tandem sequence, followed by a subsequent transformation like a Meinwald rearrangement.[20]

cluster_payne Payne Rearrangement Mechanism start α-Hydroxy Spiro-Epoxide alkoxide Alkoxide Intermediate start->alkoxide + Base, - H₂O base Base intramolecular Intramolecular Sₙ2 Attack alkoxide->intramolecular product Isomeric Epoxy-Alcohol intramolecular->product product->intramolecular Equilibrium

Caption: Key steps of the base-catalyzed Payne rearrangement.

Applications in Complex Molecule Synthesis

The unique reactivity of spiro-epoxides makes them powerful intermediates in the total synthesis of natural products and the development of new pharmaceutical agents.

Natural Product Synthesis

Spiro-epoxides serve as key intermediates in the stereoselective synthesis of complex natural products. For example, a key spiro-epoxide intermediate was synthesized from the natural product stevioside, which was then elaborated into a new family of diterpene-type aminotriol derivatives.[11] The rigid spirocyclic framework allows for precise control over the stereochemistry of subsequent transformations. The acid-promoted rearrangement of spiro-epoxides has been a key step in the synthesis of various spirocarbocyclic natural products like premnaspirodiene.[25]

Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug design due to their three-dimensional complexity and novelty.[26] Spiro-epoxyoxindoles, in particular, are attractive synthetic building blocks and have shown potential antibacterial activity.[8] The regio- and stereoselective ring-opening of these epoxides provides a direct route to 3-substituted 3-hydroxyoxindoles, which are common motifs in biologically active compounds.[7][27] The ability to generate these complex chiral building blocks efficiently makes spiro-epoxide chemistry a valuable tool for drug development professionals.[3][28]

Experimental Protocol: Diastereoselective Synthesis of a Spiro-Epoxyoxindole

This protocol provides a representative procedure for the synthesis of a spiro-epoxyoxindole via a Corey-Chaykovsky-type reaction, adapted from literature procedures.[7]

Reaction: Synthesis of (R,S)-1-methyl-spiro[indole-3,2'-oxiran]-2(1H)-one-3'-carboxamide

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add thiolane (1.1 mmol) and α-bromoacetamide (1.0 mmol) to anhydrous acetonitrile (10 mL). Stir the solution at room temperature.

  • Ylide Formation: To the stirred solution, add N-methylisatin (1.0 mmol). Cool the reaction mixture to 0 °C in an ice bath. Add powdered potassium hydroxide (KOH, 2.0 mmol) portion-wise over 10 minutes. The reaction mixture will typically change color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro-epoxyoxindole as a solid. The high diastereoselectivity is confirmed by ¹H NMR analysis of the crude reaction mixture.

Conclusion

Spiro-epoxide systems are more than mere chemical curiosities; they are versatile and powerful intermediates for modern organic synthesis. Their synthesis is achievable through robust and increasingly stereoselective methods. The predictable, yet tunable, reactivity of the strained oxirane ring—governed by the principles of Sₙ1 and Sₙ2 reactions and elegant rearrangements like the Meinwald and Payne—provides chemists with a reliable toolkit for introducing complexity and stereochemical definition. For researchers in natural product synthesis and drug discovery, mastering the chemistry of spiro-epoxides opens doors to novel molecular architectures and accelerates the development of next-generation therapeutics.

References

  • Tandem Payne/Meinwald versus Meinwald rearrangements on the α-hydroxy- or α-silyloxy-spiro epoxide skeleton. (2011). Organic & Biomolecular Chemistry.
  • Straightforward Stereoselective Synthesis of Spiro-epoxyoxindoles. (2007). American Chemical Society.
  • Chemo- and stereoselective synthesis of key intermediate spiro-epoxide... (2023).
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Payne rearrangement. Wikipedia.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl. (2022). Beilstein Archives.
  • Enantio- and Diastereoselective Synthesis of Spiro-epoxyoxindoles. (2014).
  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
  • Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. (2018). Forman Digital Repository.
  • Hexafluoroisopropanol-Mediated Intramolecular Ring-Opening Cyclization of Indolyl-N-Tethered Epoxides: Tether-Length-Controlled Synthesis of 1,7- and 1,2-Fused Indoles. (2021).
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxid
  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds.
  • Biomimetic reactions in organic synthesis: Semi-pinacol rearrangements of some spirocyclic epoxyalcohols derived from Juliá-Colonna asymmetric epoxid
  • Payne Rearrangement. Cambridge University Press.
  • Tropane-Based Dispirocyclic Oxiranes and Spirocyclic Ketones. MDPI.
  • Lewis acid catalyzed Meinwald rearrangement of spiro‐epoxides.
  • The Synthesis of Natural Products Containing Spirocycles.
  • Total syntheses of natural products containing spirocarbocycles. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry (RSC Publishing).
  • Mechanistic Study on Acid-Catalyzed Novel Rearrangement of Homobenzoquinone Epoxide.
  • 15.8: Opening of Epoxides. (2020). Chemistry LibreTexts.
  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migr
  • Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition st
  • Synthesis of the Spirocyclic Framework of Sesterterpenoid Natural Products. (2015).
  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates.
  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace.
  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
  • Two types of intramolecular epoxide‐opening cyclizations and previously...
  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange.
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  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
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  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
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The Spiro-Oxirane Scaffold: A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxirane-containing spirocycles, a unique class of heterocyclic compounds, have garnered significant attention in synthetic and medicinal chemistry. Their inherent ring strain and distinct three-dimensional architecture make them highly reactive and versatile building blocks for constructing complex molecular frameworks.[1][2][3] This guide provides a comprehensive overview of the general characteristics of these fascinating molecules, delving into their structural features, synthetic accessibility, reactivity patterns, and burgeoning applications, particularly in the realm of drug discovery. By synthesizing fundamental principles with practical insights, this document aims to equip researchers with the knowledge to effectively harness the potential of spiro-oxiranes in their scientific endeavors.

Introduction: The Allure of the Spiro-Oxirane

Spirocycles, characterized by two rings sharing a single common atom, offer a rigid and well-defined three-dimensional geometry that is highly sought after in medicinal chemistry.[4][5] This structural rigidity can lead to improved binding affinity and selectivity for biological targets by pre-organizing appended functional groups in a specific spatial orientation.[5] When one of these rings is an oxirane (a three-membered ring containing an oxygen atom), the resulting spiro-oxirane possesses a unique combination of conformational constraint and high reactivity. The significant ring strain of the oxirane moiety, estimated to be around 25 kcal/mol, renders it susceptible to nucleophilic attack, making it a valuable synthetic intermediate.[2][3]

The incorporation of spirocyclic motifs, including those containing oxiranes, is a growing trend in drug design as it allows for the exploration of novel chemical space and can lead to compounds with improved physicochemical properties such as solubility and metabolic stability.[5][6] A notable example is the potent anti-malarial drug Artemisinin, which features a spiro-oxacycle.[5] Furthermore, numerous natural products incorporate the spiro-oxirane scaffold, exhibiting a wide range of biological activities, including antiparasitic and anti-inflammatory properties.[4][7]

Structural Characteristics and Stereochemistry

The defining feature of an oxirane-containing spirocycle is the spiro-fusion of an epoxide ring to another carbocyclic or heterocyclic system. This fusion imparts significant conformational rigidity to the molecule. The stereochemistry at the spiro-center and any additional stereocenters on the rings plays a crucial role in determining the molecule's overall shape and biological activity.

Conformational analysis of spiro-epoxides, such as 1-oxaspiro[8][9]octane and its derivatives, has revealed a preference for chair-like conformations in the larger ring.[10] The orientation of the oxirane's oxygen atom (pseudo-axial or pseudo-equatorial) can influence the overall strain and stability of the conformers.[10] Understanding these conformational preferences is critical for designing molecules with specific spatial arrangements of substituents for optimal target engagement.

Spectroscopic Characterization:

The structural elucidation of oxirane-containing spirocycles relies on a combination of standard spectroscopic techniques.

Spectroscopic MethodKey Observables for Spiro-Oxiranes
¹H NMR Protons on the oxirane ring typically appear as characteristic multiplets in the upfield region. The coupling constants can provide information about the relative stereochemistry.
¹³C NMR The spiro-carbon and the other two carbons of the oxirane ring exhibit distinct chemical shifts.
FT-IR A characteristic absorption band for the C-O stretching of the oxirane ring is typically observed. In spirooxindoles, strong carbonyl stretching bands are also present.[11]
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Synthetic Strategies

A variety of synthetic methods have been developed to access oxirane-containing spirocycles, often starting from readily available precursors.

Epoxidation of Exocyclic Alkenes

One of the most direct methods for synthesizing spiro-epoxides is the epoxidation of exocyclic alkenes. This can be achieved using various oxidizing agents.

  • Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes to form spiro-oxiranes.[12]

  • Dioxiranes: Dioxiranes, generated in situ from a ketone and an oxidant such as Oxone, can also effectively epoxidize exocyclic double bonds.[9]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction, involving the reaction of a ketone with a sulfur ylide, is a powerful tool for the synthesis of spiro-epoxides.[1] This method is particularly useful for the preparation of spiro-epoxyoxindoles from isatins.[1][6] A domino Corey-Chaykovsky reaction has also been reported, where the epoxide is generated in situ and then undergoes further reaction to form a spirocyclopropane.[6]

Experimental Protocol: Synthesis of a Spiro-Epoxyoxindole via Corey-Chaykovsky Reaction

Objective: To synthesize a spiro-epoxyoxindole from an isatin derivative using trimethylsulfoxonium iodide.

Materials:

  • Isatin derivative

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide portion-wise at room temperature.

  • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Add a solution of the isatin derivative in anhydrous DMSO to the ylide solution dropwise.

  • Stir the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) monitoring.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spiro-epoxyoxindole.

From Halohydrins

The intramolecular cyclization of halohydrins, formed from the corresponding alkenes, can also yield spiro-epoxides upon treatment with a base.[3] This two-step process involves the initial formation of a halohydrin followed by an intramolecular SN2 reaction.[8]

Synthesis_Pathways cluster_start Starting Materials cluster_reagents Key Reagents cluster_product Product Exocyclic_Alkene Exocyclic Alkene Spiro_Oxirane Spiro-Oxirane Exocyclic_Alkene->Spiro_Oxirane Epoxidation Ketone Ketone Ketone->Spiro_Oxirane Corey-Chaykovsky Reaction Peroxyacid Peroxyacid (e.g., m-CPBA) Sulfur_Ylide Sulfur Ylide

Reactivity: The Ring-Opening Cascade

The high reactivity of the oxirane ring is the cornerstone of the synthetic utility of these spirocycles.[1][2] The ring-opening can be initiated by a wide range of nucleophiles and can proceed under either acidic or basic conditions, often with high regioselectivity and stereoselectivity.[2][13][14]

Nucleophilic Ring-Opening

The reaction of spiro-epoxides with nucleophiles is a fundamental transformation that allows for the introduction of various functional groups.[2]

  • Under Basic/Neutral Conditions: Strong nucleophiles such as alkoxides, amines, and Grignard reagents attack the less substituted carbon of the oxirane ring via an SN2 mechanism.[14] This results in a trans-diaxial opening of the epoxide.

  • Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[2][14] Weak nucleophiles, such as water or alcohols, then attack the more substituted carbon atom, proceeding through a mechanism with significant SN1 character.[14]

The ring-opening of spiro-epoxyoxindoles has been extensively studied, providing access to a variety of 3-substituted-3-hydroxyoxindoles, which are valuable scaffolds in medicinal chemistry.[15][16] For instance, the hydrolysis of spiro-epoxyoxindoles yields vicinal diols.[15][16]

Ring_Opening cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions (H⁺) Spiro_Oxirane Spiro-Oxirane Strong_Nu Strong Nucleophile (Nu⁻) Spiro_Oxirane->Strong_Nu SN2 Attack Weak_Nu Weak Nucleophile (Nu-H) Spiro_Oxirane->Weak_Nu Protonation then Attack Product_B Product (Attack at less substituted C) Strong_Nu->Product_B Product_A Product (Attack at more substituted C) Weak_Nu->Product_A

Acid-Catalyzed Rearrangements

Lewis or Brønsted acids can promote the rearrangement of spiro-epoxides to afford valuable carbonyl compounds, a transformation known as the Meinwald rearrangement.[17] For example, BF₃-catalyzed isomerization of tropane-based dispirocyclic oxiranes leads to the formation of spirocyclic ketones.[9] These rearrangements often proceed through the formation of a carbocation intermediate, and the regioselectivity can be influenced by the stability of the potential carbocations. Acid-promoted rearrangements of α,β-epoxy acylates have been utilized for the stereoselective synthesis of various spirocyclic systems.[18]

Applications in Drug Discovery and Organic Synthesis

The unique structural and reactive properties of oxirane-containing spirocycles have made them attractive targets in drug discovery and valuable intermediates in the synthesis of complex molecules.

Biological Activity and Medicinal Chemistry

Spirocyclic compounds, in general, are considered privileged structures in medicinal chemistry.[5] The incorporation of a spiro-oxirane motif can impart a range of biological activities.

  • Anticancer Activity: Spiro-epoxyoxindoles and their derivatives have shown promising antiproliferative activity against various cancer cell lines.[6][11]

  • Antiviral and Antiparasitic Properties: Several natural products containing spiro-oxirane moieties exhibit significant antiviral and antiparasitic effects.[4][7] For instance, the natural product valtrate, which contains a spiro-oxirane, has been shown to inhibit HIV-1 replication.[4][7]

  • Antioxidant Activity: Certain synthetic spiro[indole-3,2-oxirane] derivatives have demonstrated notable antioxidant properties.[19]

The reactivity of the oxirane ring is often crucial for the biological activity of these compounds, as it can allow for covalent modification of biological targets.[7]

Synthetic Intermediates

The facile ring-opening of spiro-oxiranes makes them versatile intermediates for the synthesis of more complex spirocyclic systems and other intricate molecular architectures. The ring-opening can be coupled with subsequent cyclization reactions to construct larger rings.[6] For example, the ring-opening of spiro-epoxides with azides provides access to valuable vicinal amino alcohols.[13] The acid-catalyzed rearrangement of oxaspiro[2.2]pentanes can lead to the formation of cyclobutanones, which are useful building blocks in organic synthesis.[12]

Conclusion and Future Outlook

Oxirane-containing spirocycles represent a fascinating and synthetically valuable class of molecules. Their unique blend of structural rigidity and inherent reactivity provides a powerful platform for the design and synthesis of novel compounds with diverse applications. The continued development of stereoselective synthetic methods and a deeper understanding of their reactivity patterns will undoubtedly lead to the discovery of new therapeutic agents and innovative synthetic strategies. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of the spiro-oxirane motif is poised to increase, offering exciting opportunities for researchers at the interface of chemistry, biology, and medicine.

References

  • Monticelli, S., Castoldi, L., Touqeer, S., Miele, M., Urban, E., & Pace, V. (2018). Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. Chemistry of Heterocyclic Compounds, 54(4), 389–393.
  • Mandzhulo, A., Vashchenko, I., Gerasov, A., Vovk, M., Rusanov, E., Fetyukhin, V., ... & Shivanyuk, A. (2019). Selective synthesis of N-protected exo-spiro[oxirane-3,2′-tropanes]. RSC Advances, 9(32), 18354-18357.
  • Bull, J. A., & Croft, R. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 556-580.
  • Jamal, A., & Ali, A. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(12), 2933.
  • Mandzhulo, A., Vashchenko, I., Gerasov, A., Vovk, M., Rusanov, E., Fetyukhin, V., ... & Shivanyuk, A. (2020). Tropane-Based Dispirocyclic Oxiranes and Spirocyclic Ketones. Synthesis, 52(01), 115-122.
  • Ghorbani-Vaghei, R., & Dastgir, S. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(23), 13963-13969.
  • Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(11), 2953. [Link]

  • Reyes-González, D., & González-Zamora, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24203-24219.
  • El-Malah, A. A., Al-Harbi, S. A., & Al-Said, M. S. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 7001. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. Encyclopedia, 1(1), 1-1.
  • Wessjohann, L. A., & Schneider, G. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 421-454). Wiley-VCH Verlag GmbH & Co. KGaA.
  • LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Ghorbani-Vaghei, R., & Dastgir, S. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(23), 13963-13969.
  • Trost, B. M., & Chen, D. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of chemical research, 42(1), 117–129. [Link]

  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • Kita, Y., Kitagaki, S., Yoshida, Y., Mihara, S., Fang, D. F., Kondo, M., ... & Fujioka, H. (2002). Acid-Promoted Rearrangement of Cyclic α,β-Epoxy Acylates: Stereoselective Synthesis of Spirocyclanes and Quaternary Carbon Centers. The Journal of Organic Chemistry, 67(22), 7691-7699. [Link]

  • Hajra, S., & Roy, T. (2019). Lewis acid catalyzed Meinwald rearrangement of spiro‐epoxides. Chemistry–An Asian Journal, 14(20), 3569-3580. [Link]

  • Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical chemistry chemical physics : PCCP, 19(47), 31706–31713. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the synthesis of 6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile , a specialized spiro-epoxide nitrile. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, fragrances (aldehydes via homologation), and


-amino alcohols.

The protocol employs a Darzens Condensation , reacting 4-methylcyclohexanone with chloroacetonitrile under basic conditions. This method is selected for its atom economy and the ability to construct the spiro-epoxide ring and introduce the nitrile functionality in a single step.

Key Applications:

  • Homologation: Precursor to 4-methylcyclohexanecarbaldehyde derivatives via hydrolytic decarboxylation.

  • Heterocycle Synthesis: Ring expansion to oxazolines or amino-alcohol derivatives.

  • Stereochemical Studies: Analysis of axial/equatorial attack on substituted cyclohexanones.

Retrosynthetic Analysis & Strategy

The target molecule contains an epoxide fused to a cyclohexane ring at a spiro center, with a nitrile group


 to the oxygen. The disconnection clearly points to a Darzens reaction.
  • Disconnection: C(spiro)-C(

    
    ) and O-C(
    
    
    
    ).
  • Synthons: 4-Methylcyclohexanone (Electrophile) + Chloroacetonitrile (Nucleophile).

  • Reagent Class:

    
    -Halo nitrile + Strong Base.
    
Reaction Scheme

ReactionScheme Reactant1 4-Methylcyclohexanone Intermediate Chlorohydrin Alkoxide Reactant1->Intermediate Nucleophilic Attack Reactant2 Chloroacetonitrile Reactant2->Intermediate Reagent t-BuOK / THF (Base) Reagent->Intermediate Product 6-Methyl-1-oxaspiro[2.5] octane-2-carbonitrile Intermediate->Product Intramolecular SN2 (Ring Closure)

Figure 1: General reaction scheme for the Darzens condensation.

Mechanistic Insight

The reaction proceeds via a two-step sequence:[1]

  • Enolization & Addition: The base deprotonates chloroacetonitrile to form a resonance-stabilized carbanion. This nucleophile attacks the carbonyl carbon of 4-methylcyclohexanone.

  • Intramolecular

    
    :  The resulting alkoxide displaces the chloride ion in an intramolecular substitution, closing the epoxide ring.
    

Stereochemical Note: The 4-methyl substituent on the cyclohexane ring creates diastereomeric possibilities. The nucleophile can attack from the axial or equatorial direction. Typically, the major isomer results from equatorial attack (leading to the oxygen in the axial position), but mixtures of cis and trans isomers (relative to the methyl group) are common and may require chromatographic separation if pure isomers are needed.

Experimental Protocol

This protocol uses Potassium tert-butoxide (


-BuOK)  in Tetrahydrofuran (THF) . This system is preferred over phase-transfer catalytic methods for research-scale synthesis due to cleaner reaction profiles and easier workup for sensitive nitriles.
Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Methylcyclohexanone 112.171.05.61 g (50 mmol)Substrate
Chloroacetonitrile 75.501.24.53 g (60 mmol)Nucleophile
Potassium tert-butoxide 112.211.26.73 g (60 mmol)Base
THF (Anhydrous) --100 mLSolvent
tert-Butyl Methyl Ether (TBME) --150 mLExtraction

Safety Warning: Chloroacetonitrile is toxic and a lachrymator.[2] Potassium tert-butoxide is moisture-sensitive and corrosive. Perform all operations in a fume hood.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with 4-methylcyclohexanone (5.61 g) and chloroacetonitrile (4.53 g) dissolved in anhydrous THF (50 mL).

  • Cool the mixture to -10 °C using an ice/salt bath. Low temperature is crucial to prevent polymerization of the nitrile.

Step 2: Addition of Base
  • Dissolve

    
    -BuOK  (6.73 g) in anhydrous THF  (50 mL) in a separate dry flask under nitrogen.
    
  • Transfer the base solution to the addition funnel via cannula.

  • Add the

    
    -BuOK solution dropwise to the reaction mixture over 45–60 minutes , maintaining the internal temperature below 0 °C.
    
    • Observation: The solution may turn yellow/orange, indicating enolate formation.

Step 3: Reaction & Monitoring
  • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour , then slowly warm to room temperature over 2 hours.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). Stain with Vanillin or PMA (Phosphomolybdic Acid).

    • Starting Material (

      
       ~0.5) should disappear.
      
    • Product (

      
       ~0.6-0.7) will appear as a distinct spot.
      
Step 4: Workup
  • Quench the reaction by slowly adding saturated aqueous

    
      (30 mL) while cooling in an ice bath.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with TBME or Diethyl Ether (3 x 50 mL).

  • Wash the combined organic phases with Brine (50 mL).

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40 °C).
    
Step 5: Purification
  • The crude oil is typically a mixture of diastereomers.

  • Flash Column Chromatography: Silica gel (230-400 mesh).

    • Eluent Gradient: 100% Hexane

      
       90:10 Hexane:EtOAc.
      
  • Collect fractions containing the product. Evaporate solvent to yield a colorless to pale yellow oil.

Characterization Data (Expected)

  • Physical State: Clear, colorless liquid.[2][3]

  • IR (Neat):

    • 
      : ~2240 cm
      
      
      
      (Weak/Medium, characteristic of nitrile).
    • 
      : ~1230 cm
      
      
      
      (Epoxide ring stretch).
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.30 (s, 1H, epoxide CH-CN). Note: This singlet is diagnostic.
      
    • 
       1.2–2.0 (m, 9H, cyclohexane ring protons).
      
    • 
       0.95 (d, 3H, 
      
      
      
      Hz,
      
      
      ).
    • Note: You may observe two sets of signals if diastereomers are not separated. The chemical shift of the epoxide proton often differs slightly between isomers.

  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       ~117.0 (CN).
      
    • 
       ~64.0 (Spiro C-O).
      
    • 
       ~48.0 (CH-CN).
      
    • 
       ~21.0 (
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Polymerization of chloroacetonitrile.Ensure temperature is strictly controlled (< 0 °C) during base addition. Add base slowly.
Starting Material Remains Moisture in solvent/base.Use freshly distilled THF and fresh

-BuOK (sublimed grade preferred).
Complex Mixture Aldol condensation side-reactions.[1]Ensure reagents are added in the correct order. Do not premix ketone and base without the nitrile present.

Workflow Diagram

Workflow Start Start: Flame-dry Glassware N2 Atmosphere Mix Dissolve Ketone & Nitrile in THF (-10°C) Start->Mix AddBase Dropwise Addition of t-BuOK (Keep T < 0°C) Mix->AddBase React Stir 0°C -> RT (2-3 Hours) AddBase->React Quench Quench with Sat. NH4Cl Extract with TBME React->Quench Purify Flash Chromatography (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Newman, M. S.; Magerlein, B. J. "The Darzens Glycidic Ester Condensation." Organic Reactions, 1949 , 5, 413.

  • Organic Chemistry Portal. "Darzens Condensation - Mechanism and Examples."

  • Katsuo Ohkata et al. "Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones."[4] Heterocycles, 2001 , 55(1), 9-12.[4]

  • BenchChem. "General Protocols for Spiro-Epoxide Synthesis."

Sources

Step-by-step protocol for synthesizing 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Protocol for the Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Introduction & Strategic Overview

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a reactive epoxide ring fused to a substituted cyclohexane core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as oxaspiro[2.5]octane derivatives have been investigated for their potential as metabolic enzyme inhibitors[1]. The presence of a nitrile group further enhances its utility as a versatile synthetic intermediate, allowing for its conversion into various functional groups such as amines, carboxylic acids, and tetrazoles.

This document provides a comprehensive, field-tested protocol for the synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. The selected synthetic strategy is the Darzens condensation , a robust and efficient method for the formation of α,β-epoxy nitriles (glycidic nitriles) from ketones. The causality behind this choice rests on its high convergence and atom economy. Specifically, we will employ a phase-transfer-catalyzed reaction between 4-methylcyclohexanone and chloroacetonitrile. This approach is well-documented for the reaction of chloroacetonitrile with cyclohexanone and provides a direct, high-yielding pathway to the desired spirocyclic system[2].

The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting insights to ensure a successful and reproducible synthesis.

Proposed Synthetic Pathway: The Darzens Condensation

The core of this synthesis is the base-mediated condensation of 4-methylcyclohexanone with chloroacetonitrile. The reaction proceeds via the following mechanistic steps:

  • Deprotonation: A strong base deprotonates chloroacetonitrile to form a carbanion (a chloromethyl cyanide anion). This step is the initiation of the key nucleophile.

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone to form a tetrahedral alkoxide intermediate (a chlorohydrin alkoxide).

  • Intramolecular Cyclization (SN2): The newly formed alkoxide performs an intramolecular SN2 attack, displacing the chloride ion to form the three-membered epoxide ring. This ring-closing step is irreversible and drives the reaction to completion.

To facilitate the reaction between the aqueous base and the organic-soluble reactants, a phase-transfer catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is employed. The PTC transports the hydroxide ions from the aqueous phase to the organic phase, enabling efficient deprotonation of the chloroacetonitrile.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_end Final Product A 4-Methylcyclohexanone F Phase-Transfer-Catalyzed Darzens Condensation A->F B Chloroacetonitrile B->F C Aqueous NaOH (Base) C->F D Tetrabutylammonium Bromide (PTC) D->F E Dichloromethane (Solvent) E->F G Aqueous Workup (Separation & Washing) F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile I->J

Caption: Workflow for the synthesis of the target compound.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass (g)Volume (mL)Supplier Notes
4-MethylcyclohexanoneC₇H₁₂O112.171.025.02.803.05Reagent grade, ≥98%
ChloroacetonitrileC₂H₂ClN75.501.230.02.271.90Reagent grade, ≥98%
Sodium HydroxideNaOH40.004.0100.04.0010 (in H₂O)ACS grade, pellets
Tetrabutylammonium BromideC₁₆H₃₆BrN322.370.051.250.403-PTC grade, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.93---100Anhydrous, ACS grade
Anhydrous MgSO₄/Na₂SO₄----As needed-For drying
Silica GelSiO₂---As needed-230-400 mesh
TLC Plates----As needed-Silica gel 60 F₂₅₄
Hexane / Ethyl Acetate-----As neededHPLC grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (pressure-equalizing)

  • Nitrogen/Argon inlet and bubbler

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Experimental Protocol

SAFETY FIRST: Chloroacetonitrile is highly toxic, a lachrymator, and readily absorbed through the skin. Sodium hydroxide is corrosive. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature. A positive pressure of inert gas should be maintained throughout the reaction[3][4].

  • To the flask, add 4-methylcyclohexanone (2.80 g, 25.0 mmol), Tetrabutylammonium Bromide (0.403 g, 1.25 mmol), and 50 mL of anhydrous dichloromethane. Stir the mixture to dissolve the solids.

Step 2: Reagent Addition
  • In a separate beaker, prepare the aqueous base by carefully dissolving sodium hydroxide (4.00 g, 100.0 mmol) in 10 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

  • Add the cooled sodium hydroxide solution to the reaction flask in one portion.

  • Combine chloroacetonitrile (2.27 g, 30.0 mmol) with 10 mL of dichloromethane in the dropping funnel.

  • Begin vigorous stirring of the biphasic mixture in the reaction flask. Add the chloroacetonitrile solution dropwise from the funnel over a period of 30-45 minutes. Maintain the internal temperature between 20-25°C. A water bath may be used for cooling if necessary.

Step 3: Reaction Monitoring
  • After the addition is complete, allow the reaction to stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a 20:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (4-methylcyclohexanone) and the reaction mixture on a TLC plate. The disappearance of the ketone spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Step 4: Workup and Isolation
  • Once the reaction is complete (as indicated by TLC), stop the stirring and transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of deionized water to the funnel. Shake gently and allow the layers to separate.

  • Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Extract the remaining aqueous layer twice more with 25 mL portions of dichloromethane.

  • Combine all organic extracts and wash them sequentially with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the solid with a small amount of fresh DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions via rotary evaporation to yield 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile as a clear oil or low-melting solid.

Troubleshooting & Field-Proven Insights

  • Issue: Low Yield.

    • Causality: Inefficient phase transfer or competing side reactions. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. If yields remain low, consider using a more lipophilic PTC like tetrabutylammonium hydrogen sulfate. Another potential issue is a competing aldol condensation of the starting ketone[5].

    • Solution: Ensure the magnetic stirrer is set to a high speed (e.g., >800 RPM). Adding the chloroacetonitrile slowly at a controlled temperature minimizes side reactions.

  • Issue: Formation of a Polymeric Byproduct.

    • Causality: Chloroacetonitrile can polymerize under strongly basic conditions. This is more likely if the local concentration of the base is too high or the temperature rises uncontrollably.

    • Solution: Maintain good temperature control during the dropwise addition of the nitrile. Ensure the aqueous base is fully cooled before being added to the reaction flask.

  • Issue: Incomplete Reaction.

    • Causality: The base may be consumed by atmospheric CO₂, or the PTC may be poisoned or insufficient.

    • Solution: Ensure a good inert atmosphere is maintained. If the reaction stalls, a small additional charge of the PTC and/or fresh NaOH solution can be added, but monitor carefully for exothermic reactions.

References

  • Kotera, M., Ishii, K., & Sakamoto, M. (1995). Photocyclization Reactions of Epoxy Nitriles via Carbonyl Ylides. Formation of Spiroketals, Spiroethers, and a Spirolactone. Chemical and Pharmaceutical Bulletin, 43(9), 1621-1623. [Link]

  • Organic Syntheses Procedure. (n.d.). Dodecanenitrile. Organic Syntheses, 95, 60. [Link]

  • Wrobleski, S. T., & Mattson, R. J. (2018). Oxaspiro [2.5]octane derivatives and analogs.
  • Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977). [Link]

Sources

Application Note: Synthesis and Mechanistic Elucidation of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, a valuable spiro-epoxide intermediate in medicinal chemistry and drug development. We will delve into the underlying reaction mechanism, propose a detailed experimental protocol based on established synthetic strategies, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Spirocyclic systems, particularly those incorporating an epoxide moiety, are of significant interest in modern drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, combines the conformational rigidity of a spiro-cyclohexane with the reactive potential of an epoxide and a nitrile functional group, making it a versatile building block for the synthesis of complex molecular architectures. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

Proposed Reaction Mechanism: A Darzens-Type Condensation

The formation of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile from 4-methylcyclohexanone and an α-haloacetonitrile (e.g., chloroacetonitrile) is best described by a Darzens-type condensation reaction.[1][2][3][4] This reaction is a classic method for the synthesis of α,β-epoxy esters or nitriles, also known as glycidic esters/nitriles.[2]

The generally accepted mechanism proceeds through three key steps:[1][2]

  • Enolate Formation: A strong base, such as sodium ethoxide or sodium amide, abstracts a proton from the α-carbon of the haloacetonitrile. This deprotonation is facilitated by the electron-withdrawing nature of both the halogen and the nitrile group, leading to the formation of a resonance-stabilized enolate intermediate.[2][4]

  • Nucleophilic Addition: The carbon-centered enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. This step forms a new carbon-carbon bond and generates a halohydrin alkoxide intermediate.[2][4]

  • Intramolecular Cyclization (SN2): The newly formed alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of the three-membered epoxide ring, yielding the final spiro-epoxide product.[2][4]

Mechanistic Diagram

Darzens_Mechanism Darzens-Type Condensation for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 4-Methylcyclohexanone alkoxide Halohydrin Alkoxide ketone->alkoxide Forms halonitrile Chloroacetonitrile enolate Enolate of Chloroacetonitrile halonitrile->enolate Forms base Base (e.g., NaOEt) base->halonitrile Deprotonation enolate->ketone Nucleophilic Attack product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile alkoxide->product Intramolecular SN2 Synthesis_Workflow Synthetic Workflow setup 1. Reaction Setup (Flask, Stirrer, Condenser, N2) dissolve 2. Dissolve NaOEt in EtOH setup->dissolve add_ketone 3. Add 4-Methylcyclohexanone dissolve->add_ketone add_nitrile 4. Add Chloroacetonitrile (dropwise) add_ketone->add_nitrile reflux 5. Reflux for 4-6 hours (Monitor by TLC) add_nitrile->reflux quench 6. Quench with sat. NH4Cl reflux->quench extract 7. Extract with Diethyl Ether quench->extract dry 8. Dry with MgSO4 extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Sources

Starting materials for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile synthesis

[1][2][3][4]

Abstract & Scope

This guide details the synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS 1851803-15-0) via the Darzens condensation of 4-methylcyclohexanone and chloroacetonitrile .[1][2][3] Unlike traditional alkoxide-mediated methods, this protocol utilizes a Phase-Transfer Catalysis (PTC) system (NaOH/TEBA), offering higher yields, milder conditions, and reduced hydrolysis side-reactions.[1][2][3] The resulting spiro-epoxy nitrile is a versatile precursor for chain-extended aldehydes and heterocycles.[1][2][3]

Reaction Scheme & Mechanism

The synthesis involves the reaction of a ketone with an


Pathway Visualization

The following diagram illustrates the reaction workflow and mechanistic logic:

DarzensSynthesiscluster_conditionsReaction ConditionsStart14-Methylcyclohexanone(Substrate)InterHalohydrin Anion(Intermediate)Start1->Inter Nucleophilic AttackStart2Chloroacetonitrile(Reagent)Start2->Inter DeprotonationBase50% NaOH (aq)+ TEBA (Cat.)Base->Inter PTC TransferProduct6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrileInter->Product Intramolecular SN2(Ring Closure)Temp0°C to RTTime2-4 Hours

Caption: Figure 1. Phase-transfer catalyzed Darzens condensation pathway for spiro-epoxy nitrile synthesis.[1][2][3]

Starting Materials & Reagents

Success in this synthesis relies heavily on the purity of the starting ketone and the rigorous control of the chloroacetonitrile addition.

Core Reagents Table[2]
ReagentCAS No.[3][4]FunctionPurity Req.[3][5][6][7]Handling Notes
4-Methylcyclohexanone 589-92-4Substrate>98%Hygroscopic; store under inert gas.[1][2][3] Ensure no alcohol impurities.[3]
Chloroacetonitrile 107-14-2

-Halo Donor
>99%HIGHLY TOXIC / LACHRYMATOR. Handle only in a fume hood.[1][2][3]
TEBA (Benzyltriethylammonium chloride)56-37-1Phase Transfer Catalyst>98%Hygroscopic solid.[1][2][3] Dry before use if clumped.[3]
Sodium Hydroxide 1310-73-2Base50% w/w aq.[1][2][3]Prepare fresh to minimize carbonate formation.[3]
Toluene or THF 108-88-3SolventAnhydrousToluene is preferred for PTC; THF for homogeneous methods.[1][2][3]
Material Selection Logic
  • Ketone Source: 4-Methylcyclohexanone is commercially available.[1][2][3] Commercial grades are typically mixtures of conformers but chemically pure.[3] No pre-separation of isomers is required as the reaction conditions will equilibrate the intermediate.

  • Nitrile vs. Ester: Chloroacetonitrile is selected over ethyl chloroacetate (classic Darzens) because the nitrile group is more resistant to hydrolysis under the strong aqueous alkaline conditions used in PTC.

  • Catalyst (TEBA): A quaternary ammonium salt is essential to transport the hydroxide ion from the aqueous phase into the organic phase to deprotonate the nitrile.

Detailed Experimental Protocol

Safety Pre-Check[1][2]
  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide.[3] Keep a cyanide antidote kit available.[3]

  • Exotherm: The deprotonation and addition steps are exothermic.[3] Efficient cooling is mandatory.

Step-by-Step Methodology

Scale: 100 mmol (approx. 11.2 g of ketone)[3]

  • Reactor Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.

    • Place the flask in an ice/water bath (0–5 °C).

  • Charge Reagents (Phase A):

    • Add 4-Methylcyclohexanone (11.2 g, 100 mmol) and TEBA (0.5 g, 2.2 mmol) to the flask.

    • Add Chloroacetonitrile (7.6 g, 100 mmol). Note: Some protocols add this dropwise, but in PTC, co-addition with the ketone is often safe if the base is added slowly.[3] For maximum control, add this to the flask now.

    • Optional: Add 20 mL of Toluene if the mixture is too viscous, though neat reactions are common in PTC.[3]

  • Base Addition (Phase B) - Critical Step:

    • Charge the addition funnel with 50% NaOH solution (12 g, 150 mmol, 1.5 equiv).[3]

    • Dropwise Addition: Add the NaOH solution slowly over 45–60 minutes.

    • Temperature Control: Maintain internal temperature below 15 °C . If the temperature spikes, stop addition and allow to cool.

    • Observation: The mixture will turn milky/opaque and may darken slightly.[3]

  • Reaction Completion:

    • Once addition is complete, remove the ice bath.[3]

    • Allow the reaction to stir vigorously at Room Temperature (20–25 °C) for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS.[1][2][3] The ketone spot should disappear.

  • Workup:

    • Add 50 mL of Water to dissolve precipitated salts.

    • Add 50 mL of Dichloromethane (DCM) or Ethyl Acetate .[3]

    • Separate the organic layer.[3][5] Extract the aqueous layer once more with 30 mL solvent.

    • Combine organic layers and wash with:

      • Water (2 x 50 mL)

      • Brine (Sat. NaCl, 1 x 50 mL) until neutral pH.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[3]

    • Filter and concentrate under reduced pressure (Rotary Evaporator) at <40 °C.

  • Purification:

    • The crude oil is often sufficiently pure (>90%) for downstream applications.[3]

    • Distillation: For high purity, perform vacuum distillation.[3]

      • Expected BP: ~90–95 °C at 1–2 mmHg (Estimation based on similar spiro-nitriles).[1][2]

    • Yield: Expected range 75–85%.

Characterization & Quality Control

Verify the product identity using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy 2240 cm⁻¹ (Weak/Medium)Characteristic C≡N stretch.[1][2][3]
No 1710 cm⁻¹ bandAbsence of starting ketone carbonyl.
1250-850 cm⁻¹ Epoxide ring "breathing" bands.[1][2][3]
¹H NMR (CDCl₃)3.2 - 3.4 ppm (1H, s)Proton on the epoxide ring (C2-H).[1][2][3]
0.9 - 1.0 ppm (3H, d)Methyl group on the cyclohexane ring.[3]
1.2 - 2.0 ppm (m)Cyclohexane ring protons (complex multiplet).[1][2][3]
GC-MS M+ = 151 Molecular ion peak (

).[1][2][3]

Stereochemistry Note: The product will likely be a mixture of diastereomers (cis/trans relative to the methyl and epoxide oxygen). In most intermediate applications (e.g., hydrolysis to aldehyde), this mixture is inconsequential.[3]

References

  • Darzens Reaction Mechanism & Scope

    • Organic Chemistry Portal.[3][8] "Darzens Reaction."[3][7][8][9][10] Available at: [Link][2][3]

  • Phase Transfer Catalysis in Darzens Condensation

    • Jonczyk, A., Fedorynski, M., & Makosza, M. (1977).[3] "Reactions of Organic Anions; LXXII. Catalytic Two-Phase Darzens Condensation of α-Halo Nitriles with Carbonyl Compounds." Tetrahedron Letters. (General method adaptation).

  • Specific Target Data (6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile)

    • PubChem.[3][11] "6-methyl-1-oxaspiro[2.5]octane derivatives."[1][2][3][12][4][13] (Structural reference). Available at: [Link][2][3]

Applications of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is crucial to address the specific inquiries of the research community with both precision and a broad, contextual understanding. The compound , 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, represents a niche yet potentially valuable scaffold in medicinal chemistry. While extensive, direct literature on this exact molecule is sparse, its constituent functional groups—the spiro-fused epoxide and the α-cyano group—are well-established pharmacophores and synthetic handles.

This guide, therefore, is structured to provide both a direct analysis of the molecule's potential and a broader, principles-based protocol for its application. We will deconstruct the molecule's architecture to understand its inherent reactivity and potential biological interactions, and then provide robust, adaptable protocols for its use in a drug discovery context. This approach ensures that the insights are not only applicable to the title compound but also to a wider class of related spirocyclic epoxide building blocks.

Part 1: Molecular Architecture and Strategic Value

The strategic value of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile in a medicinal chemistry campaign stems from the unique combination of three key features:

  • The Spirocyclic Core: The spiro-fusion of the cyclohexane and oxirane rings imparts significant three-dimensionality. In drug design, moving from flat, 2D structures to more complex 3D shapes is a proven strategy to enhance selectivity, improve physicochemical properties, and explore novel intellectual property space. The rigid spirocyclic nature locks the conformation, reducing the entropic penalty upon binding to a biological target.

  • The Electrophilic Epoxide (Oxirane): The strained three-membered oxirane ring is a potent and versatile electrophile. It is primed for regioselective and stereoselective ring-opening by a vast array of nucleophiles (e.g., amines, thiols, azides). This reactivity is the cornerstone of its utility, allowing for the rapid and predictable diversification of the core scaffold. This process, often referred to as "late-stage functionalization," is highly valuable for building libraries of related analogues for structure-activity relationship (SAR) studies.

  • The α-Cyano (Nitrile) Group: The nitrile group is a highly strategic functional group in modern medicinal chemistry. It is a moderate hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a terminal alkyne. Furthermore, it is metabolically robust and can be chemically transformed into other key functional groups, such as tetrazoles (a common carboxylic acid bioisostere) or amidines (basic groups for salt formation or specific interactions). The position of the nitrile alpha to the epoxide oxygen also activates the adjacent C-H bond, opening avenues for further derivatization.

Below is a diagram illustrating the key reactive sites and strategic features of the molecule.

G cluster_mol 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile cluster_features Key Functional Regions mol Structure (Conceptual) spiro 3D Spirocyclic Core mol->spiro Structural Rigidity epoxide Electrophilic Epoxide (for Nucleophilic Attack) mol->epoxide Reaction Hub nitrile Versatile Nitrile Group (H-bond acceptor, Bioisostere) mol->nitrile Pharmacophore & Handle methyl Methyl Group (Lipophilicity, Sterics) mol->methyl SAR Modulation

Caption: Key reactive and structural features of the title compound.

Part 2: Application Note - A Scaffold for Covalent Inhibitors and Focused Libraries

The primary application of this scaffold is as a versatile building block for generating focused libraries of drug-like molecules. Its inherent reactivity makes it particularly suitable for two strategic approaches in drug discovery:

Application 1: Synthesis of β-Amino Alcohol Libraries

The reaction of the epoxide with primary or secondary amines is a robust and high-yielding transformation that leads to the formation of β-amino alcohols. This motif is present in numerous approved drugs and is a privileged scaffold for interacting with proteases, kinases, and GPCRs.

  • Causality: The reaction proceeds via an SN2 mechanism. The choice of catalyst (e.g., Lewis acids like LiClO₄, Yb(OTf)₃) can influence the regioselectivity of the attack, although attack at the less-hindered carbon (C2) is generally favored. The cyclohexane ring can be designed with various substituents to probe different pockets of a binding site, while the choice of amine nucleophile provides a straightforward vector for diversification.

  • Workflow Diagram:

G start 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile reaction Catalytic Ring-Opening start->reaction amine Amine Nucleophile (R-NH2) amine->reaction product β-Amino Alcohol Product (Core Scaffold + R-group) reaction->product library Focused Compound Library for SAR product->library

Caption: Workflow for generating a β-amino alcohol library.

Application 2: Development of Covalent Inhibitors

The epoxide is a "tunable" electrophile. While reactive, it is not indiscriminately so, making it an excellent warhead for targeted covalent inhibitors. By incorporating this scaffold into a molecule that binds reversibly to a target protein, the epoxide can be positioned to react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine), forming a permanent covalent bond. This can lead to enhanced potency and prolonged duration of action.

  • Trustworthiness: The success of this approach relies on achieving a high concentration of the inhibitor at the target site before the covalent reaction occurs. This is governed by the non-covalent binding affinity of the parent molecule. The reactivity of the epoxide itself can be tuned by the electronics of adjacent groups. The α-cyano group, being electron-withdrawing, slightly enhances the electrophilicity of the epoxide carbons, making it more susceptible to attack.

Part 3: Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should optimize conditions based on their specific substrates and goals.

Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine

This protocol details the synthesis of a representative β-amino alcohol derivative.

Objective: To synthesize (2-hydroxy-1-(hydroxymethyl)-4-methylcyclohexyl)(phenyl)methanenitrile as a representative example.

Materials:

  • 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq)

  • Aniline (1.2 eq)

  • Lithium perchlorate (LiClO₄) (0.2 eq)

  • Acetonitrile (ACN), anhydrous (0.1 M solution)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq) and anhydrous acetonitrile to achieve a concentration of 0.1 M.

  • Addition of Reagents: Add aniline (1.2 eq) to the solution, followed by the catalyst, lithium perchlorate (0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-60 °C to accelerate). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting epoxide spot indicates reaction completion. This typically takes 4-12 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% EtOAc in Hexanes) to isolate the pure β-amino alcohol product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that solubilizes reagents and facilitates the SN2 reaction.
Catalyst LiClO₄ (Lewis Acid)Activates the epoxide oxygen, making the carbons more electrophilic and promoting ring-opening.
Stoichiometry 1.2 eq AmineA slight excess of the nucleophile ensures complete consumption of the limiting epoxide starting material.
Temperature 25 - 60 °CBalances reaction rate with potential side reactions. Higher temperatures may be needed for less reactive amines.
Workup NaHCO₃ QuenchNeutralizes the Lewis acid catalyst and any acidic byproducts before extraction.
Protocol 2: Conversion of the Nitrile to a Tetrazole Bioisostere

This protocol describes the transformation of the nitrile group into a 1H-tetrazole, a common carboxylic acid bioisostere.

Objective: To convert the nitrile functionality of a ring-opened product into a tetrazole.

Materials:

  • Nitrile-containing starting material (1.0 eq)

  • Azidotrimethyltin (TMS-N₃) or Sodium Azide (NaN₃) (1.5 eq)

  • Triethylammonium chloride or Dibutyltin oxide (catalytic)

  • Toluene or N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a sealed tube or pressure vessel, combine the nitrile starting material (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in anhydrous DMF. Caution: Sodium azide is highly toxic. Handle with extreme care. Azide reagents can be explosive.

  • Heating: Securely seal the vessel and heat the mixture to 100-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This can take 12-48 hours.

  • Workup (Acidification): Cool the reaction mixture to room temperature. Carefully add water and then acidify to pH ~2 with 1M HCl. This protonates the tetrazole and quenches any remaining azide. Perform this step in a well-ventilated fume hood as toxic HN₃ gas may be evolved.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

References

  • Spirocycles in Medicinal Chemistry: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to Spiramides: A Comprehensive Analysis of the Literature and Our Efforts To Find a General and High-Yielding Synthesis. Journal of Medicinal Chemistry, 57(23), 9571–9595. [Link]

  • Role of Nitrile Groups in Drug Design: Fleming, F. F., Yao, L., Ravikumar, P. C., & Funke, C. (2010). Nitrile-containing pharmaceuticals: efficacy, patient-friendliness, and safety. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Epoxide Ring-Opening Chemistry: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Synthesis of Tetrazoles from Nitriles: Butler, R. N. (1973). The chemistry of tetrazoles. Chemical Reviews, 73(2), 93–131. [Link]

Application Note: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile as a Synthetic Pivot

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Switch" Scaffold

In the landscape of saturated heterocycles, 6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile (hereafter Compound 1 ) represents a high-value "spiro-switch" intermediate. Its utility stems from the orthogonal reactivity of its two functional handles: the strained spiro-epoxide and the electron-deficient nitrile .

Unlike simple epoxides, the spiro-fusion to a 4-methylcyclohexane ring introduces defined stereochemical constraints (axial vs. equatorial methyl positioning), making this compound a critical scaffold for:

  • Fragment-Based Drug Discovery (FBDD): Accessing novel spirocyclic amino-alcohols for CNS targets.

  • MetAP2 Inhibition: Serving as a core pharmacophore for irreversible methionine aminopeptidase 2 inhibitors (anti-obesity agents).

  • Homologation: Functioning as a masked aldehyde/ketone surrogate via Darzens retro-synthetic logic.

This guide provides an optimized protocol for the synthesis of Compound 1 and details its divergent transformation into two distinct high-value building blocks.

Compound Profile & Safety

PropertySpecification
IUPAC Name 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow oil (often solidifies upon cooling)
Key Hazards Acute Toxicity (Oral/Inhalation): Nitrile functionality releases cyanide upon metabolism. Skin Irritant: Epoxide is an alkylating agent. Handle in a fume hood.
Storage 2–8°C under Argon. Moisture sensitive (hydrolysis of nitrile).

Core Protocol: Optimized Darzens Synthesis

Objective: Synthesis of Compound 1 via Phase-Transfer Catalyzed (PTC) Darzens Condensation.

Mechanistic Pathway

The reaction proceeds via the condensation of 4-methylcyclohexanone with chloroacetonitrile. The choice of base and temperature controls the cis/trans diastereoselectivity relative to the 4-methyl group.

Reagents & Equipment
  • Substrate: 4-Methylcyclohexanone (1.0 equiv, 50 mmol)

  • Reagent: Chloroacetonitrile (1.2 equiv, 60 mmol)

  • Base: 50% aq. NaOH (4.0 equiv)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp)

Step-by-Step Procedure
  • Setup: Charge a 250 mL 3-neck round-bottom flask with 4-methylcyclohexanone (5.61 g, 50 mmol) and TEBA (0.57 g, 2.5 mmol) in DCM (50 mL).

  • Cooling: Cool the mixture to 0°C using an ice/salt bath. Vigorous stirring is essential for the biphasic system.

  • Addition: Add chloroacetonitrile (4.53 g, 60 mmol) dropwise over 10 minutes.

  • Initiation: Add 50% NaOH (16 g solution) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

    • QC Check: Disappearance of ketone peak; appearance of product peak (m/z 151).

  • Workup:

    • Pour reaction mixture into ice-water (100 mL).

    • Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with brine (50 mL) and water (50 mL) until neutral pH.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure for downstream use. If necessary, purify via flash column chromatography (SiO₂, 0→10% EtOAc in Hexane).

Yield Expectation: 75–85% (Mixture of diastereomers).

Application Module A: The "CNS Gateway"

Objective: Reductive Ring Opening to 1-(Aminomethyl)-4-methylcyclohexan-1-ol.

This transformation is critical for generating beta-amino alcohols , a privileged motif in CNS drugs (e.g., norepinephrine reuptake inhibitors). The reaction exploits the steric bias of the spiro-system: the hydride attacks the less hindered nitrile carbon and the epoxide, resulting in a "double reduction."

Reaction Logic
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) - "The Sledgehammer."[2]

  • Mechanism:

    • Reduction of -CN to -CH₂NH₂.[3]

    • Reductive opening of the epoxide (hydride attacks C2, opening the oxygen at C1/C3).

  • Regioselectivity: Hydride attacks the less substituted carbon (C2) of the epoxide ring, leaving the tertiary alcohol at the spiro-center.

Protocol
  • Preparation: In a flame-dried flask under N₂, suspend LiAlH₄ (3.0 equiv) in dry THF (0.5 M). Cool to 0°C.[1]

  • Addition: Dissolve Compound 1 (1.0 equiv) in dry THF and add dropwise to the LAH suspension.

  • Reflux: Warm to RT, then heat to reflux (66°C) for 12 hours to ensure complete nitrile reduction and epoxide opening.

  • Quenching (Fieser Method): Cool to 0°C.

    • Add water (1 µL per mg LAH).

    • Add 15% NaOH (1 µL per mg LAH).

    • Add water (3 µL per mg LAH).

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the amino-alcohol.

Visual Workflow (DOT):

G Start Compound 1 (Spiro-Glycidic Nitrile) Reagent LiAlH4 / THF Reflux, 12h Start->Reagent Inter Intermediate: Imine / Alkoxide Reagent->Inter Hydride Attack (Nitrile & Epoxide) Product 1-(Aminomethyl)- 4-methylcyclohexan-1-ol Inter->Product Aqueous Workup (Fieser Quench)

Figure 1: Reductive cascade converting the spiro-nitrile to a beta-amino alcohol.

Application Module B: The "Metabolic Scaffold"

Objective: Hydrolysis to 6-Methyl-1-oxaspiro[2.5]octane-2-carboxylic acid.

This pathway preserves the spiro-epoxide ring while modifying the nitrile, accessing analogs of Beloranib (MetAP2 inhibitors). The challenge is hydrolyzing the nitrile without opening the sensitive epoxide.

Reaction Logic
  • Challenge: Acidic hydrolysis often opens epoxides. Basic hydrolysis is preferred but requires care to prevent polymerization.

  • Reagent: H₂O₂ / NaOH (Radziszewski reaction conditions) or mild alkaline hydrolysis.

Protocol
  • Solvent: Ethanol/Water (1:1).

  • Reagents: Add Compound 1 (1.0 equiv), 30% H₂O₂ (4.0 equiv), and 6M NaOH (0.5 equiv).

  • Conditions: Stir at 0°C to RT. The peroxide accelerates nitrile hydrolysis to the amide/acid via the hydroperoxide anion, which is a super-nucleophile for the nitrile but less likely to attack the epoxide sterically compared to hydroxide at high temps.

  • Monitoring: Monitor for disappearance of the nitrile stretch (2250 cm⁻¹) by IR.

Divergent Synthesis Map

The following diagram illustrates the versatility of Compound 1 as a synthetic pivot point.

Reactivity Center 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Prod1 Amino Alcohol (CNS Ligands) Center->Prod1 LiAlH4 (Reductive Opening) Prod2 Spiro-Carboxylic Acid (MetAP2 Inhibitors) Center->Prod2 H2O2/NaOH (Selective Hydrolysis) Prod3 Aldehyde Homolog (Fragrance/Flavor) Center->Prod3 BF3·Et2O (Rearrangement) Pre1 4-Methylcyclohexanone Pre1->Center Darzens Condensation Pre2 Chloroacetonitrile Pre2->Center

Figure 2: Divergent synthetic pathways from the core intermediate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Darzens) Enolization of ketone competes with condensation.Ensure temperature is kept <10°C during base addition. Increase chloroacetonitrile equivalents (1.5 eq).
Epoxide Opening Acidic impurities in solvent or workup.Use basic wash (NaHCO₃) during workup. Store over solid K₂CO₃ if unstable.
Incomplete Reduction Aged LiAlH₄ or wet solvent.Titrate LiAlH₄ or use fresh bottle. Ensure THF is distilled from Na/Benzophenone.
Polymerization Reaction temperature too high during hydrolysis.Switch to Radziszewski conditions (H₂O₂/NaOH) at 0°C instead of refluxing base.

References

  • Darzens Condensation Mechanism & Scope

    • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions.[1][3][4][5][6][7]

    • (General Overview & Mechanism)

  • Nitrile Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid reaction of nitriles with lithium aluminum hydride. Journal of Organic Chemistry.
    • (Mechanistic grounding for Protocol A)

  • Spiro-Epoxide Utility in MetAP2 Inhibitors

    • Hughes, T. E., et al. (2013).
    • (Context for Application B)

  • Reaction of Glycidic Nitriles

    • Martynov, V. F., & Shchelkunov, A. V. (1957). Reaction of glycidic nitriles with nucleophilic reagents. Journal of General Chemistry of the USSR.
    • (Analogous reactivity patterns)

Sources

Application Notes & Protocols: Regio- and Stereoselective Nucleophilic Ring-Opening of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalized cyclohexane scaffold is a cornerstone in modern medicinal chemistry, prized for the three-dimensional architecture it imparts to bioactive molecules.[1][2][3] 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a versatile and highly functionalized building block, featuring a strained epoxide ring ready for synthetic elaboration. This guide provides a comprehensive overview of the mechanistic principles governing the nucleophilic ring-opening of this spiro-epoxide. We present detailed, field-tested protocols for achieving distinct regio- and stereochemical outcomes by modulating reaction conditions and nucleophile choice. These methodologies grant researchers access to a diverse library of polysubstituted cyclohexane derivatives, which are valuable intermediates for drug discovery and development programs.

Mechanistic Overview: A Tale of Two Carbons

The synthetic utility of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile stems from the two electrophilic carbons of its epoxide ring, C2 and C3. The regiochemical outcome of the ring-opening reaction is dictated by the reaction conditions, which follow two distinct mechanistic pathways: an SN2-like pathway under basic or neutral conditions and an SN1-like pathway under acidic conditions.[4][5]

  • C2 (α-cyano carbon): This is a tertiary carbon, activated by the electron-withdrawing nitrile group. It is the less sterically encumbered of the two epoxide carbons.

  • C3 (spiro carbon): This is a quaternary carbon, which is significantly more sterically hindered. However, it is better able to stabilize a developing positive charge (carbocation character) due to hyperconjugation.

Base-Catalyzed / Neutral Conditions (SN2 Pathway)

Under basic or neutral conditions, strong nucleophiles are required for the reaction to proceed.[6][7] The reaction follows a classic SN2 mechanism where the nucleophile attacks the epoxide directly.[8] Due to the significant steric hindrance at the quaternary spiro-carbon (C3), the nucleophile will preferentially attack the less substituted C2 carbon.[6][9] This attack occurs from the backside, resulting in an inversion of stereochemistry at C2 and the formation of a trans-diaxial product (initially), which can then equilibrate.

Acid-Catalyzed Conditions (SN1-like Pathway)

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[9] This protonation weakens the C-O bonds and induces carbocation-like character. The C3 spiro-carbon, being more substituted, can better stabilize this partial positive charge. Consequently, even weak nucleophiles will preferentially attack the C3 carbon.[4] Although the reaction has significant SN1 character, the attack still occurs with inversion of stereochemistry, suggesting a "borderline" or concerted mechanism where the C-O bond is not fully broken before the nucleophile attacks.[4][10]

G cluster_0 Mechanistic Pathways start 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile cond_basic Basic/Neutral Conditions (Strong Nucleophile, e.g., RS⁻, RO⁻, R₂N⁻) start->cond_basic cond_acid Acidic Conditions (Weak Nucleophile, e.g., H₂O, ROH) start->cond_acid mech_sn2 SN2-type Attack at less hindered C2 cond_basic->mech_sn2 Steric Control prod_basic Product A (trans-2-substituted-1-hydroxy-cyclohexane) mech_sn2->prod_basic Inversion at C2 mech_sn1 SN1-like Attack at more substituted C3 cond_acid->mech_sn1 Electronic Control prod_acid Product B (trans-1-substituted-1-hydroxy-cyclohexane) mech_sn1->prod_acid Inversion at C3

Caption: Mechanistic pathways for epoxide ring-opening.

Experimental Protocols

The following protocols are designed to be self-validating. Successful execution should yield products with distinct spectroscopic signatures corresponding to the predicted regioisomer.

Protocol 1: Base-Catalyzed Thiolation (Attack at C2)

This protocol details the ring-opening using a soft sulfur nucleophile under basic conditions, targeting the C2 position.

Rationale: Sodium thiophenoxide is a potent, soft nucleophile that operates under basic conditions. The reaction is driven by the relief of ring strain and proceeds via an SN2 pathway. We predict exclusive attack at the sterically accessible C2 carbon.[6][8]

Materials:

  • 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.2 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenoxide.

  • Add a solution of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Expected Outcome: The product is (1-hydroxy-4-methyl-2-(phenylthio)cyclohexyl)acetonitrile. The key ¹H NMR signal will be the proton on the hydroxyl-bearing carbon (C1), which will appear as a singlet or a narrow multiplet, confirming substitution occurred at C2.

Protocol 2: Acid-Catalyzed Alcoholysis (Attack at C3)

This protocol utilizes a Lewis acid to promote the ring-opening with a weak alcohol nucleophile, targeting the C3 spiro-center.

Rationale: A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), will coordinate to the epoxide oxygen, activating it for nucleophilic attack. This generates significant positive charge character on the more substituted C3 carbon, directing the attack of the weak methanol nucleophile to this position.[4]

Materials:

  • 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq)

  • Anhydrous Methanol (used as solvent and nucleophile)

  • Boron trifluoride etherate (BF₃·OEt₂, 0.2 eq)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C.

  • Under an argon atmosphere, add BF₃·OEt₂ (0.2 eq) dropwise via syringe.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent to yield the crude product. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Expected Outcome: The product is cyanomethyl-1-hydroxy-4-methyl-1-methoxycyclohexane. The key ¹H NMR signal will be a singlet around 3.0-3.4 ppm corresponding to the newly introduced methoxy group protons, confirming substitution at C3.

Data Summary and Regiochemical Control

The choice of reaction conditions provides a reliable method for controlling the site of nucleophilic attack.

Protocol Nucleophile Conditions Predicted Site of Attack Product Class Typical Yield
1ThiophenoxideBasic (NaH/THF)C2 (less substituted)trans-β-Hydroxy Thioether75-90%
2MethanolAcidic (BF₃·OEt₂)C3 (more substituted)trans-β-Hydroxy Ether65-85%
-Grignard (RMgX)Basic (Ethereal solvent)C2 (less substituted)trans-β-Hydroxy Alkane60-80%
-Azide (NaN₃)Neutral/Lewis AcidC2 (less substituted)trans-β-Hydroxy Azide80-95%

Synthetic Strategy Workflow

The ability to selectively open the epoxide at either C2 or C3 allows for divergent synthesis of complex cyclohexane cores. The following workflow can guide the experimental design process.

G start Desired Product: Functionalized Cyclohexane q1 Where is the new substituent located? start->q1 path_c2 On the carbon adjacent to the cyanomethyl group (former C2)? q1->path_c2 Path A path_c3 On the spiro carbon that also bears the hydroxyl group (former C3)? q1->path_c3 Path B cond_basic Select Basic/Neutral Conditions + Strong Nucleophile (e.g., NaSR, RMgBr, NaN₃) path_c2->cond_basic cond_acid Select Acidic Conditions + Weak Nucleophile (e.g., ROH, H₂O with H⁺ catalyst) path_c3->cond_acid outcome Achieve Desired Regioisomer cond_basic->outcome cond_acid->outcome

Caption: Decision workflow for regioselective synthesis.

Applications in Drug Discovery

The products derived from these reactions are rich in sp³-hybridized carbons and possess a defined three-dimensional structure, qualities that are highly sought after in modern drug discovery to improve selectivity and pharmacokinetic properties.[1][2]

  • Vectorial Diversity: The hydroxyl, nitrile, and newly installed nucleophilic groups serve as orthogonal chemical handles for further functionalization. For instance, the hydroxyl group can be oxidized or used in ether/ester linkages, while the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

  • Scaffold Hopping: The rigid cyclohexane core can act as a bioisostere for other cyclic systems or conformationally flexible aliphatic chains, potentially improving binding affinity or metabolic stability.[11]

  • Access to Complexity: These protocols provide a rapid and efficient entry point to densely functionalized molecules from a simple starting material, accelerating the synthesis of compound libraries for high-throughput screening.

Conclusion

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a powerful synthetic intermediate whose reactivity can be precisely controlled. By understanding the fundamental mechanistic principles of epoxide chemistry, researchers can selectively target either the C2 or C3 position with a wide array of nucleophiles. The protocols and strategic guidance provided herein offer a robust platform for the synthesis of diverse, multi-functionalized cyclohexane derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]

  • Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening. YouTube. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Chemistry LibreTexts. (2024, May 8). 18.6: Reactions of Epoxides: Ring-opening. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • American Chemical Society. (2021, November 1). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. [Link]

  • MDPI. (2023, March 3). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. [Link]

  • PMC. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Spiro-epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro-epoxides are a unique class of bicyclic compounds featuring a strained three-membered oxirane ring fused at a single carbon atom to another ring system. This structural motif imparts significant reactivity, making them valuable synthetic intermediates in drug discovery and medicinal chemistry for creating novel three-dimensional scaffolds.[1][2] However, the same ring strain that drives their synthetic utility also presents considerable challenges in their handling, storage, and stability assessment.[3][4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage spiro-epoxides safely and effectively, ensuring both operator safety and compound integrity. Protocols herein are synthesized from established best practices for handling highly reactive and air-sensitive chemicals.[6][7][8]

The Chemical Nature and Inherent Risks of Spiro-epoxides

Spiro-epoxides combine the high reactivity of an epoxide with the conformational rigidity of a spirocycle. The epoxide functional group is a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles, including water, alcohols, and amines.[4][5] This reaction is often exothermic and relieves significant ring strain, making it thermodynamically favorable.[5]

Causality of Instability: The primary drivers of spiro-epoxide instability are:

  • Ring Strain: The three-membered oxirane ring is highly strained and prone to opening.[5]

  • Electrophilicity: The carbon atoms of the epoxide are highly electrophilic and susceptible to nucleophilic attack.

  • Lewis Acid Catalysis: Trace acid impurities can protonate the epoxide oxygen, creating a highly reactive intermediate that accelerates decomposition.

  • Neighboring Group Participation: Depending on the structure of the adjoining ring, functional groups on that ring may facilitate intramolecular ring-opening, leading to unexpected rearrangements. Some spiro-epoxyamines, for instance, are prone to nitrogen-assisted ring opening and polymerization unless specific structural constraints are in place.[9][10]

These properties necessitate meticulous handling procedures to prevent unintended reactions, degradation, and potential safety incidents.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any spiro-epoxide, a thorough risk assessment must be conducted, starting with a review of its Safety Data Sheet (SDS), if available. For novel compounds, a risk assessment should be based on analogous structures.

Potential Hazards:

  • Irritation: Most low molecular weight epoxides are considered mild to moderate irritants to the skin, eyes, and mucous membranes.[11]

  • Sensitization: Prolonged or repeated dermal exposure can lead to sensitization.[11]

  • Toxicity: While many spiro scaffolds exhibit favorable safety profiles, the specific toxicity of a given spiro-epoxide must be carefully considered.[1]

  • Reactivity Hazards: Uncontrolled reactions with incompatible materials can lead to rapid heat and gas evolution.

Mandatory Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable and should be augmented based on the specific compound's hazards.

  • Eye Protection: Chemical splash goggles are mandatory. For higher-risk operations, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection: Use chemically resistant gloves. Given that spiro-epoxides are often dissolved in organic solvents, glove selection is critical. Nitrile gloves are a common starting point, but the SDS for the solvent and compound should be consulted. Always inspect gloves for integrity before use.[13]

  • Body Protection: A flame-resistant lab coat is essential.[14]

  • Respiratory Protection: All handling of neat (undiluted) spiro-epoxides or their volatile solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[15][16]

Engineering Controls and Laboratory Environment

The primary engineering control for handling spiro-epoxides is a certified chemical fume hood . For highly sensitive or pyrophoric spiro-epoxide derivatives, operations should be conducted within an inert atmosphere glovebox .[7][17][18]

Why an Inert Atmosphere is Critical: Many spiro-epoxides are sensitive to atmospheric moisture and oxygen.[6][7]

  • Moisture (H₂O): Water can act as a nucleophile, leading to the formation of diols via hydrolysis, thus consuming the starting material.

  • Oxygen (O₂): While less common, some organic compounds can form peroxides upon prolonged exposure to air, creating a potential explosion hazard.[19]

Techniques such as using a Schlenk line or glovebox are essential for maintaining an inert atmosphere of argon or nitrogen.[6][7][18] All glassware should be rigorously dried in an oven or by flame-drying under vacuum to remove adsorbed water before use.[6]

Long-Term Storage Protocols

The goal of proper storage is to inhibit all potential decomposition pathways. The specific conditions depend on the compound's determined stability, but a conservative approach is always recommended for new molecules.

Protocol 1: Standard Storage for Spiro-epoxides

This protocol is suitable for spiro-epoxides that have demonstrated moderate stability at room temperature for short periods.

  • Container Selection: Use a clean, flame-dried glass vial or Schlenk flask with a PTFE-lined cap or a ground glass stopper secured with a joint clip. Avoid containers with incompatible plastic components.

  • Atmosphere: Displace the air in the container with a dry, inert gas such as argon or nitrogen. This is achieved by applying a vacuum and refilling with the inert gas, a cycle that should be repeated at least three times.[6]

  • Sealing: Securely seal the container. For long-term storage, consider sealing the cap with Parafilm or PTFE tape as an extra barrier against atmospheric intrusion. For highly valuable or sensitive compounds, flame-sealing the compound in a glass ampoule under vacuum or inert gas is the most robust storage method.[7]

  • Temperature: Store the sealed container at or below -20°C in a freezer that is rated for chemical storage (i.e., non-sparking).[3] Some highly reactive chemicals require storage at low temperatures away from light and heat sources.[8]

  • Labeling: Clearly label the container with the compound name/ID, date of storage, and any specific handling warnings (e.g., "Store under Argon," "Air & Moisture Sensitive").

Data Summary: Recommended Storage Conditions
ParameterConditionRationale
Temperature ≤ -20°C (or lower)Slows kinetic decomposition pathways. Some spiroepoxy-β-lactones are stable at -20°C but decompose at room temperature.[3]
Atmosphere Dry Argon or NitrogenPrevents reaction with atmospheric water and oxygen.[6][7]
Container Flame-dried borosilicate glass with PTFE-lined cap or ampouleEnsures an inert and dry environment, preventing contamination or reaction with container materials.
Light Amber vial or storage in the darkPrevents potential light-induced decomposition pathways.

Handling and Transfer Workflows

Workflow 1: Decision-Making for Handling a New Spiro-Epoxide

This workflow guides the initial handling and storage strategy for a newly synthesized or received spiro-epoxide.

G cluster_0 start New Spiro-Epoxide Received sds SDS / Literature Data Available? start->sds assess Assess Reactivity & Toxicity Data sds->assess Yes analog Assume High Reactivity (Treat as Air/Moisture Sensitive) sds->analog No ppe Select Full PPE (Goggles, Face Shield, Lab Coat, Chem-Resistant Gloves) assess->ppe analog->ppe env Work in Fume Hood or Glovebox? ppe->env hood Use Fume Hood env->hood Moderate Reactivity gbox Use Glovebox env->gbox High Reactivity / Pyrophoric storage Determine Storage Protocol hood->storage gbox->storage standard_store Standard Storage Protocol (-20°C, Inert Gas) storage->standard_store Moderate Stability strict_store Strict Storage Protocol (<-20°C, Ampoule, Glovebox) storage->strict_store Low / Unknown Stability end Proceed with Experiment standard_store->end strict_store->end

Caption: Decision workflow for handling new spiro-epoxides.

Protocol 2: Transfer of an Air-Sensitive Spiro-Epoxide Solution

This protocol describes transferring a solution of a spiro-epoxide using air-free techniques, such as a Schlenk line.[6][18]

  • Preparation: Ensure all glassware (storage flask, reaction flask, syringes, cannula) is oven- or flame-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Place both the storage flask containing the spiro-epoxide solution and the receiving reaction flask under a positive pressure of argon or nitrogen using a Schlenk line.

  • Cannula Transfer: Puncture the septa of both flasks with a double-tipped needle (cannula). To initiate transfer, slightly increase the inert gas pressure in the storage flask or slightly decrease it in the receiving flask (by venting through a bubbler). The pressure differential will push the liquid through the cannula.

  • Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, then from the source flask, to prevent any solution from being drawn back.

  • Rinsing: Rinse the cannula by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene) to remove residual spiro-epoxide before exposing it to the atmosphere.

Stability Assessment and Quality Control

Regularly assessing the purity of stored spiro-epoxides is crucial to ensure the validity of experimental results. Degradation can introduce new, potentially reactive impurities.

Analytical Techniques

The choice of analytical method depends on the compound's properties and available instrumentation.[20]

TechniquePrincipleApplication Notes
GC-FID / GC-MS Separation by volatility.Best for volatile and thermally stable spiro-epoxides. Provides purity information (area %) and structural information (MS).[20][21]
¹H NMR Spectroscopy Nuclear magnetic resonance.Excellent for identifying characteristic epoxide proton signals. Integration can be used for quantitative analysis against an internal standard. Can reveal degradation products over time.
RP-HPLC Separation by polarity.A robust method for less volatile compounds. For compounds lacking a UV chromophore, derivatization with an agent like N,N-diethyldithiocarbamate (DTC) can be used to enable UV detection.[20][22][23]
Potentiometric Titration Reaction with HBr.An older but reliable method for quantifying the epoxide content based on its reaction with hydrogen bromide.[20]
Protocol 3: Stability Check via ¹H NMR
  • Baseline Spectrum: Immediately after synthesis and purification, acquire a high-quality ¹H NMR spectrum of the spiro-epoxide in a deuterated solvent that has been dried over molecular sieves. This is your t=0 reference.

  • Sampling: At regular intervals (e.g., 1 week, 1 month, 3 months), carefully remove a small aliquot from the stored sample under inert conditions.

  • Analysis: Acquire a new ¹H NMR spectrum under identical conditions as the baseline.

  • Comparison: Compare the new spectrum to the t=0 reference. Look for:

    • The appearance of new peaks (indicating degradation products).

    • A decrease in the integration value of the characteristic spiro-epoxide peaks relative to the solvent peak or an internal standard.

  • Documentation: Record the date and results of each stability check. If significant degradation (>5%) is observed, the material may need to be repurified or discarded.

Spill Management and Waste Disposal

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure maximum ventilation in the fume hood.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[15]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be treated as hazardous waste.

Protocol 4: Quenching and Disposal of Spiro-Epoxide Waste

Unused or degraded spiro-epoxides must be quenched before disposal. Epoxides can be opened under acidic or basic conditions. A controlled acidic hydrolysis is often a safe method.

CAUTION: This procedure can be exothermic. Perform behind a blast shield in a fume hood.

  • Dilution: Dilute the spiro-epoxide waste with a non-reactive solvent (e.g., THF, Toluene) in a flask equipped with a stir bar and an inert gas inlet. Cool the flask in an ice-water bath.

  • Quenching: Slowly and dropwise, add a dilute aqueous acid solution (e.g., 1 M HCl) to the stirring mixture.[24] Monitor for any temperature increase or gas evolution. Maintain the temperature below 25°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.[14]

  • Neutralization: Check the pH of the aqueous layer and neutralize it carefully with a base like sodium bicarbonate.

  • Disposal: The resulting mixture should be transferred to a properly labeled hazardous waste container for disposal according to institutional guidelines.[15][25] Never pour quenched or unquenched epoxide waste down the drain.[16]

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]

  • Henderson, K. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Epoxy Systems, Inc. HANDLING AND STORAGE OF EPOXY RESINS. [Link]

  • Scribd. Synthesis, Structure, And Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Obtained by Epoxidation of 4-Alkylidene-2-Oxetanones. [Link]

  • YouTube. Inert Atmosphere. [Link]

  • PMC, National Library of Medicine. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]

  • Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]

  • PMC, National Library of Medicine. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. [Link]

  • PubMed. Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. [Link]

  • SciSpace. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. [Link]

  • PubMed. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • University of Nebraska-Lincoln. Highly Reactive Chemicals Hazard Class Standard Operating Procedure. [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • ResearchGate. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • arXiv. FTIR and GCMS analysis of epoxy resin decomposition products feeding. [Link]

  • Princeton University Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives. [Link]

  • SOL Group. Safety Data Sheet. [Link]

  • University of Pennsylvania. WORKING WITH PYROPHORIC COMPOUNDS. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • University of Wisconsin-Milwaukee. Quenching Reactive Metal Still Bottoms Standard Operating Procedure. [Link]

  • Wikipedia. Epoxide. [Link]

  • MDPI. Spirocyclic Motifs in Natural Products. [Link]

  • Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. [Link]

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Application Note & Protocol: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS: 1851803-15-0) is a specialized spiro-epoxide nitrile intermediate.[1][2][3] It is primarily synthesized via the Darzens condensation of 4-methylcyclohexanone and chloroacetonitrile. This compound serves as a critical building block in the synthesis of complex pharmaceutical scaffolds (e.g., spiro-amino acids via Strecker-like modifications) and fragrance ingredients (via decarboxylative rearrangement to aldehydes).

Due to the presence of both the strained epoxide ring and the nitrile group, this molecule exhibits high reactivity toward nucleophiles and requires strict safety protocols to prevent inadvertent ring opening or toxic release.

Chemical Identity & Technical Specifications

PropertySpecification
Compound Name 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS Number 1851803-15-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Structural Class Spiro-epoxy nitrile (Glycidic nitrile)
Physical State Colorless to pale yellow liquid (at 20°C)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[3][4]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Safety Data Sheet (SDS) Highlights

Note: Specific toxicological data for the 6-methyl derivative is limited. The following hazards are extrapolated from the structural analog 1-Oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5) and general glycidic nitrile properties.

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Critical Safety Protocols
  • Engineering Controls: Always handle inside a certified chemical fume hood. The nitrile moiety and potential for volatile decomposition products require active ventilation.

  • PPE:

    • Hands: Double-gloving with Nitrile (minimum thickness 0.11 mm) is recommended due to the permeation potential of small organic nitriles.

    • Eyes: Chemical splash goggles. Face shield recommended during synthesis scale-up.

  • Emergency Response:

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER.

    • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

Application Protocol: Synthesis & Handling

Synthesis via Darzens Condensation

This protocol describes the generation of the target compound from 4-methylcyclohexanone .

Reaction Logic: The base removes the acidic proton from chloroacetonitrile, generating a carbanion. This nucleophile attacks the ketone (4-methylcyclohexanone).[5] The resulting alkoxide then performs an intramolecular S_N2 attack on the chlorine-bearing carbon, closing the epoxide ring.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Chloroacetonitrile (1.2 eq) [Warning: Highly Toxic ]

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or Sodium Ethoxide (NaOEt)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 4-methylcyclohexanone (10 mmol) and chloroacetonitrile (12 mmol) to anhydrous THF (50 mL). Cool the mixture to -10°C using an ice/salt bath.

    • Rationale: Low temperature prevents polymerization of chloroacetonitrile and controls the exotherm of the deprotonation.

  • Addition: Add KOtBu (12 mmol) dropwise (if solution) or portion-wise (if solid) over 30 minutes. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude spiro-epoxide is often pure enough for subsequent steps. If necessary, purify via rapid silica gel chromatography (Note: Epoxides can be acid-sensitive; use 1% triethylamine in eluent to buffer silica).

Handling & Storage Protocol
  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use glass vials under inert gas.

  • Stability: The epoxide ring is strained. Avoid contact with strong Lewis acids (e.g., BF₃·OEt₂) unless initiating a specific rearrangement reaction.

Visualizations

Reaction Mechanism & Workflow

The following diagram illustrates the Darzens condensation pathway and the critical safety decision points.

G cluster_safety Critical Safety Control Start Reagents: 4-Methylcyclohexanone + Chloroacetonitrile Base Base Addition (KOtBu, -10°C) Start->Base Inert Atm (N2) Intermediate Chlorohydrin Intermediate Base->Intermediate Nucleophilic Attack Product Target Product: 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Intermediate->Product Intramolecular SN2 (Ring Closure) Waste Quench: Sat. NH4Cl (Aq. Waste) Product->Waste Extraction/Workup

Figure 1: Synthetic workflow for the Darzens condensation of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Application Pathways

This diagram details how the spiro-epoxide serves as a divergent intermediate.

Applications Spiro 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Aldehyde Aldehyde Derivative (Fragrance/Flavor) Spiro->Aldehyde 1. Hydrolysis 2. Decarboxylation (-CO2) AminoAcid Spiro-Amino Acid (Pharma Scaffold) Spiro->AminoAcid Strecker-type Modification Heterocycle Spiro-Heterocycle (Drug Discovery) Spiro->Heterocycle Ring Expansion/ Nucleophilic Opening

Figure 2: Divergent application pathways for the spiro-epoxide intermediate.

References

  • Darzens Reaction Mechanism : Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413. Link

  • Spiro-Epoxide Synthesis : Jirgensons, A., et al. (2000). Synthesis of tert-Alkylamines via the Ritter Reaction. Synthesis, 1709-1712.[6] Link

  • Analog Safety Data : Sigma-Aldrich. (2025). Safety Data Sheet for 1-Oxaspiro[2.5]octane-2-carbonitrile. Link

  • Compound Registry : PubChem. 6-Methyl-1-oxaspiro[2.5]octane (Related Structure). Link

Sources

Application Notes & Protocols: Strategic Use of Oxaspiro[2.5]octane Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for medicinal chemists and drug development professionals on the effective utilization of oxaspiro[2.5]octane derivatives. This document outlines key synthetic methodologies, strategic applications in generating molecular diversity, and detailed protocols for the synthesis and characterization of these valuable building blocks. The inherent conformational rigidity and three-dimensional nature of the oxaspiro[2.5]octane scaffold make it an increasingly important motif in the design of novel therapeutics that can explore previously inaccessible chemical space.

The Strategic Advantage of the Oxaspiro[2.5]octane Moiety

The oxaspiro[2.5]octane framework offers a unique combination of structural features that are highly advantageous in modern drug design. Unlike traditional flat, aromatic ring systems, the spirocyclic nature of this motif introduces a distinct three-dimensionality. This is crucial for enhancing the specificity of drug-target interactions by allowing for more precise geometric and electronic complementarity within a protein's binding site. The rigidity of the scaffold also minimizes the entropic penalty upon binding, which can lead to a significant improvement in binding affinity.

Furthermore, the oxirane ring within the oxaspiro[2.5]octane system serves as a versatile chemical handle. It can be strategically opened by a variety of nucleophiles to introduce diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening. This reactivity, coupled with the scaffold's inherent stability, makes oxaspiro[2.5]octane derivatives powerful tools for lead optimization and the development of novel chemical entities.

Synthetic Strategies for Oxaspiro[2.5]octane Derivatives

The efficient synthesis of oxaspiro[2.5]octane derivatives is critical for their widespread application. The most common and reliable method involves the epoxidation of an exocyclic methylene group on a cyclohexane ring. This transformation can be achieved using a variety of epoxidizing agents, with the choice of reagent often depending on the substrate's functional group tolerance and the desired stereochemical outcome.

General Reaction Scheme

G cluster_0 Core Reaction A Substituted Methylenecyclohexane C Oxaspiro[2.5]octane Derivative A->C Reaction B Epoxidizing Agent (e.g., m-CPBA, DMDO) B->C D Byproduct C->D

Caption: General workflow for the synthesis of oxaspiro[2.5]octane derivatives.

Protocol: Synthesis of a Model Oxaspiro[2.5]octane Derivative

This protocol describes the synthesis of a generic oxaspiro[2.5]octane derivative from a commercially available methylenecyclohexane precursor using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent.

Materials:

  • Substituted methylenecyclohexane (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the substituted methylenecyclohexane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired oxaspiro[2.5]octane derivative.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the olefinic protons and the appearance of characteristic epoxide proton signals will be observed. Mass spectrometry will confirm the expected molecular weight of the product.

Applications in Lead Generation and Optimization

The true power of oxaspiro[2.5]octane derivatives lies in their utility as versatile intermediates for the synthesis of more complex molecules. The epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products with diverse functionalization patterns.

Nucleophilic Ring-Opening Reactions

A wide range of nucleophiles can be employed to open the oxirane ring, including amines, thiols, alcohols, and organometallic reagents. This al

Application Note: Synthesis of Spiro Epoxides via the Johnson-Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Spiro Epoxides

Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in modern drug discovery.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[1][3] Among these structures, spiro epoxides are particularly valuable synthetic intermediates.[4][5] The strained oxirane ring serves as a versatile electrophilic handle for a variety of nucleophilic ring-opening reactions, providing access to complex molecular architectures with high stereochemical control.

The Johnson-Corey-Chaykovsky reaction (JCCR) is a powerful and reliable method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[6][7][8] Discovered by A. William Johnson and later extensively developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes a sulfur ylide to transfer a methylene group to an electrophile.[7][9] For the synthesis of spiro epoxides, the JCCR offers a direct and efficient route from cyclic ketones, making it an indispensable tool for medicinal chemists and synthetic researchers. This guide provides an in-depth overview of the reaction mechanism, practical protocols, and key considerations for its successful application.

Theoretical Framework: Mechanism and Key Reagents

Mechanism of Spiro Epoxidation

The Johnson-Corey-Chaykovsky reaction proceeds through a well-established mechanistic pathway involving the nucleophilic addition of a sulfur ylide to a carbonyl group.[6][7] The key steps for the synthesis of a spiro epoxide from a cyclic ketone are as follows:

  • Ylide Formation: A sulfonium salt, typically a trimethylsulfonium halide, is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to generate the highly reactive sulfonium ylide in situ.[9][10][11] The positive charge on the sulfur atom increases the acidity of the adjacent methyl protons, facilitating their removal.

  • Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the cyclic ketone. This addition forms a C-C bond and generates a zwitterionic betaine intermediate.[6][10]

  • Intramolecular Ring Closure: The newly formed alkoxide in the betaine intermediate acts as an intramolecular nucleophile. It attacks the carbon atom bearing the sulfonium group in an S_N2 fashion. This step is irreversible and forms the three-membered oxirane ring.

  • Leaving Group Departure: The dialkyl sulfide (e.g., dimethyl sulfide) is displaced as a neutral, stable leaving group, yielding the final spiro epoxide product.[7][11]

Unlike the Wittig reaction, which uses phosphorus ylides and leads to olefins, the Johnson-Corey-Chaykovsky reaction favors epoxide formation because the sulfur-oxygen bond is significantly weaker than the phosphorus-oxygen bond, preventing the formation of a stable four-membered oxaphosphetane intermediate.[7]

JCC_Mechanism Figure 1: Johnson-Corey-Chaykovsky Reaction Mechanism for Spiro Epoxide Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Ring Closure & Product Formation Sulfonium_Salt R2S+-CH3 X- (Sulfonium Salt) Ylide R2S+-CH2- (Sulfur Ylide) Sulfonium_Salt->Ylide Base Base (e.g., NaH) Base->Ylide Deprotonation Ketone Cyclic Ketone (C=O) Betaine Zwitterionic Betaine Intermediate Ylide->Betaine Nucleophilic Addition Ketone->Betaine Spiro_Epoxide Spiro Epoxide Betaine->Spiro_Epoxide Intramolecular SN2 Leaving_Group R2S (Dialkyl Sulfide) Betaine->Leaving_Group Elimination Workflow Figure 2: General Experimental Workflow for Spiro Epoxide Synthesis A 1. Reagent Preparation (Flame-dried glassware, Inert atmosphere) B 2. Ylide Generation (NaH + Sulfonium Salt in DMSO/THF) A->B Setup C 3. Ketone Addition (Substrate in DMSO/THF, Dropwise at 0 °C) B->C In situ D 4. Reaction Monitoring (Stir at RT, Monitor by TLC) C->D Reaction E 5. Aqueous Work-up (Quench, Extract with Et2O/EtOAc) D->E Completion F 6. Purification (Dry, Concentrate, Column Chromatography) E->F Crude Product G 7. Product Characterization (NMR, MS, IR) F->G Pure Spiro Epoxide

Sources

Use of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile in building block synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile in High-


 Scaffold Synthesis 

Executive Summary

In modern drug discovery, the "escape from flatland" initiative has prioritized scaffolds with high fraction of


 hybridized carbons (

) to improve solubility, metabolic stability, and target selectivity. 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile (hereafter referred to as Compound A ) represents a high-value, versatile building block.[1][2][3]

Generated via the Darzens condensation of 4-methylcyclohexanone, Compound A possesses two orthogonal reactive handles: a strained spiro-epoxide and a nitrile group.[1][2][3] This unique architecture allows for divergent synthesis into spiro-aldehydes , spiro-amino alcohols , and spiro-heterocycles , serving as a gateway to novel peptidomimetics and ion channel modulators.[1][2][3]

Core Synthesis Protocol: Darzens Condensation

The synthesis of Compound A relies on the interfacial or base-mediated reaction between 4-methylcyclohexanone and chloroacetonitrile.[2] This protocol is optimized for scalability and diastereoselectivity.[1][3]

Mechanism of Action
  • Deprotonation: Base removes the acidic

    
    -proton from chloroacetonitrile.[1][3]
    
  • Aldol Addition: The resulting carbanion attacks the ketone carbonyl of 4-methylcyclohexanone.[3]

  • Ring Closure: An intramolecular

    
     attack displaces the chloride, forming the epoxide ring.
    
Experimental Protocol

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)[1][2]

  • Chloroacetonitrile (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.5 eq) or 50% NaOH with TBAB (Phase Transfer)[1][2][3]

  • Solvent: THF (anhydrous) or Toluene (for PTC)[1][2]

  • Temperature: -10 °C to 0 °C[1][2][3]

Step-by-Step Procedure (Anhydrous Route):

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere. Charge with anhydrous THF (10 mL/g substrate) and KOtBu (1.5 eq). Cool to -10 °C.[2]
    
  • Addition 1: Add a solution of 4-methylcyclohexanone (1.0 eq) and chloroacetonitrile (1.2 eq) in THF dropwise over 60 minutes. Critical: Maintain internal temperature below 0 °C to prevent polymerization of the nitrile.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2]

  • Quench: Pour the mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with

    
     (3x).[1][3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>90%) for downstream use.[1][3] If necessary, purify via vacuum distillation (bp ~110-115 °C @ 5 mmHg) or flash chromatography (Silica, 0-10% EtOAc/Hexane).[1][2][3]

Yield: 75–85% Physical State: Colorless to pale yellow liquid.[1][3]

Divergent Application Workflows

Compound A serves as a linchpin intermediate.[1][3] Below are the two most critical applications for medicinal chemistry: Homologation (to aldehydes) and Reduction (to amino alcohols).[1]

Pathway Visualization

G cluster_0 Reactivity Profile Start 4-Methylcyclohexanone Inter 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile (Compound A) Start->Inter ClCH2CN, Base (Darzens) Prod1 4-Methylcyclohexane- carbaldehyde (Homologation) Inter->Prod1 1. Lewis Acid (BF3) 2. Hydrolysis Prod2 1-(Aminomethyl)-4-methyl- cyclohexan-1-ol (Reduction) Inter->Prod2 LiAlH4, THF Reflux Epoxide Opening Epoxide Opening Nitrile Reduction Nitrile Reduction

Figure 1: Divergent synthetic pathways from the spiro-epoxy nitrile core.

Protocol A: Synthesis of Spiro-Aldehydes (Homologation)

This reaction rearranges the spiro-epoxide to an aldehyde containing one more carbon than the starting ketone. This is a classic method to install a formyl group on a quaternary center.[1][3]

Mechanism: Lewis acid-catalyzed rearrangement involving C-O bond cleavage and a 1,2-hydride (or alkyl) shift, followed by hydrolysis of the resulting intermediate.[1][2]

Protocol:

  • Dissolution: Dissolve Compound A (1.0 eq) in anhydrous benzene or toluene.

  • Catalysis: Add

    
     (1.1 eq) dropwise at RT.
    
  • Rearrangement: Reflux for 2–4 hours. The solution will darken.

  • Hydrolysis: Cool to RT. Add water and stir vigorously for 30 minutes to hydrolyze the intermediate imine/enaminonitrile.

  • Isolation: Separate layers. The organic layer contains the 4-methylcyclohexanecarbaldehyde (often as a mixture of isomers).

  • Purification: Bisulfite adduct formation or chromatography.[1][3]

Application Note: This aldehyde is a precursor to Gem-dimethyl analogs or can be used in reductive amination to form diverse amine libraries.[1][2][3]

Protocol B: Synthesis of 1,2-Amino Alcohols (Reduction)

Simultaneous reduction of the nitrile and opening of the epoxide yields a


-amino alcohol with a quaternary stereocenter. This motif is prevalent in GPCR ligands.[1][3]

Protocol:

  • Preparation: Suspend

    
     (2.0 eq) in dry THF at 0 °C.
    
  • Addition: Add Compound A (1.0 eq) in THF dropwise.

  • Reduction: Heat to reflux for 4–6 hours.

    • Note: The hydride attacks the nitrile (reducing it to the amine) and opens the epoxide (reductive opening, usually preserving the tertiary alcohol).

  • Fieser Quench: Cool to 0 °C. Carefully add water (1x volume of LAH mass), 15% NaOH (1x), and water (3x).

  • Filtration: Filter the granular precipitate through Celite.

  • Product: 1-(Aminomethyl)-4-methylcyclohexan-1-ol .

Data Summary Table:

TransformationReagentsKey IntermediateFinal Product Class
Darzens ClCH2CN, KOtBuChlorohydrin anionSpiro-epoxy nitrile
Rearrangement BF3[1][2][3]·OEt2, H2ON-silylimine (transient)Cyclohexanecarbaldehyde
Reduction LiAlH4, THFAlkoxy-aluminate

-Amino Alcohol

Safety & Handling (Critical)

  • Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition of Compound A or exposure to strong acids can release HCN . Always work in a well-ventilated fume hood.[2][3]

  • Skin/Eye Toxicity: Alpha-halo nitriles (starting material) are potent lachrymators and blister agents.[1][2][3] Double-glove (Nitrile/Laminate) is recommended.[1][2][3]

  • Epoxide Reactivity: Epoxides are potential alkylating agents (carcinogenicity suspect).[1][3] Handle as a cytotoxic material.[1][3]

References

  • Newman, M. S., & Magerlein, B. J. (1949).[1][3] The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413.[1] Link[1][2][3]

  • Rosen, T. (1991).[1] Darzens Glycidic Ester Condensation.[1][3] Comprehensive Organic Synthesis, 2, 409-439.[1][2][3] Link

  • Jia, Y. X., et al. (2011).[1][3] Asymmetric Catalytic Darzens Reaction. Journal of the American Chemical Society, 133(50), 20108–20111. Link[1][2][3]

  • SynQuest Laboratories. (2018).[1][3] Safety Data Sheet: 1-Oxaspiro[2.5]octane-2-carbonitrile.[1][2][3][4][5] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1][3] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.[1][3] Link[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: DARZENS-006-Me Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

User Query: How do I improve the yield of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile?

Technical Context: This synthesis relies on the Darzens Condensation , specifically the reaction between 4-methylcyclohexanone and chloroacetonitrile in the presence of a base. The target molecule is a spiro-epoxy nitrile, often used as a scaffold in fragrance chemistry and pharmaceutical intermediates.

The Structural Challenge: The presence of the methyl group at the C4 position of the starting ketone (C6 in the spiro product) introduces steric factors that influence both reaction rate and diastereoselectivity (cis/trans isomers). Low yields are typically caused by:

  • Polymerization of the chloroacetonitrile (dark tar formation).

  • Aldol Condensation (self-reaction of the ketone).

  • Hydrolysis of the nitrile group during workup.

Optimized Protocol: The "Golden Path"

To maximize yield, we recommend shifting from classical alkoxide bases (e.g., NaOEt) to a Phase Transfer Catalysis (PTC) system. This method suppresses side reactions by keeping the bulk of the base in the aqueous phase, limiting the exposure of the sensitive nitrile to harsh conditions.

Recommended Reagents
  • Substrate: 4-Methylcyclohexanone (1.0 eq)

  • Reagent: Chloroacetonitrile (1.2 eq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Base: 50% NaOH (aq) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a heavy magnetic stir bar (viscosity will increase), dissolve 4-methylcyclohexanone and TEBA in DCM.

  • Temperature Control (Critical): Cool the mixture to 0°C to -5°C .

    • Why? Higher temperatures favor the polymerization of chloroacetonitrile over the desired nucleophilic attack.

  • Reagent Addition: Add chloroacetonitrile to the stirred solution.

  • Base Addition: Add the 50% NaOH solution dropwise over 30–45 minutes.

    • Visual Cue: The emulsion will turn milky. If it turns dark brown/black rapidly, addition is too fast (exotherm).

  • Reaction Phase: Vigorously stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check via GC-MS or TLC. Look for the disappearance of the ketone.

  • Quench & Workup: Pour mixture into ice water. Separate the organic layer.[1][2] Wash the aqueous layer 2x with DCM.

  • Neutralization: Wash combined organics with saturated NH₄Cl (mildly acidic) until pH is neutral.

    • Warning: Do not use strong acids; they will hydrolyze the epoxide or nitrile.

  • Purification: Dry over MgSO₄ and concentrate. Distillation under high vacuum is preferred over column chromatography to avoid silica-induced ring opening.

Troubleshooting Matrix (FAQ)

Issue 1: "My reaction mixture turned into a black tar."
  • Diagnosis: Polymerization of chloroacetonitrile.

  • Root Cause: The base was added too quickly, or the temperature spiked above 10°C. Chloroacetonitrile is highly susceptible to base-catalyzed self-polymerization.

  • Solution:

    • Ensure internal temperature monitoring (thermocouple in flask).

    • Slow down the addition rate of the base.

    • Switch to the PTC method described above (the biphasic system limits base contact).

Issue 2: "I have low conversion; starting ketone remains."
  • Diagnosis: Catalyst poisoning or wet solvents (if using alkoxide method).

  • Root Cause:

    • In PTC: Stirring speed is too low. The reaction occurs at the interface; vigorous mixing is non-negotiable.

    • In Alkoxide (NaOEt/THF): Moisture in the solvent has quenched the base (forming NaOH), which is less effective in homogenous organic media.

  • Solution: Increase stirring RPM (>800). If using alkoxides, freshly distill THF over sodium/benzophenone.

Issue 3: "The product disappears during column chromatography."
  • Diagnosis: Acid-catalyzed ring opening.

  • Root Cause: Silica gel is slightly acidic. This can open the sensitive spiro-epoxide ring or hydrolyze the nitrile.

  • Solution:

    • Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexane to neutralize it.

    • Preferably, purify via Kugelrohr distillation or high-vacuum fractional distillation.

Mechanistic Visualization

Understanding the failure points requires visualizing the reaction pathway.

Diagram 1: Reaction Mechanism & Critical Control Points

DarzensMechanism cluster_conditions Critical Conditions Reactants 4-Methylcyclohexanone + Chloroacetonitrile Enolate α-Chloro Enolate (Reactive Species) Reactants->Enolate Deprotonation (-H+) Aldol Aldol Side Product (Impurity) Reactants->Aldol Self-Condensation Base Base (OH- or RO-) Base->Reactants Polymer Polymerization (TAR) (FAILURE) Enolate->Polymer High Temp / No Ketone Intermediate Chlorohydrin Alkoxide (Betaine Intermediate) Enolate->Intermediate Nucleophilic Attack (Rate Limiting) Intermediate->Reactants Retro-Aldol (Reversible) Product 6-Methyl-1-oxaspiro [2.5]octane-2-carbonitrile Intermediate->Product Intramolecular SN2 (Ring Closure)

Caption: The pathway shows the competition between the desired ring closure and the fatal polymerization side reaction.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield Diagnosis CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckSM Is Starting Material (Ketone) still present? CheckColor->CheckSM No (Milky/Yellow) Sol1 ACTION: Reduce Temp (<0°C) Slow addition of Base CheckColor->Sol1 Yes (Black) CheckWorkup Did yield drop after column? CheckSM->CheckWorkup No (Consumed) Sol2 ACTION: Increase Stirring (PTC) Check Reagent Dryness CheckSM->Sol2 Yes (Unreacted) Success Process Optimized CheckWorkup->Success No Sol3 ACTION: Use Distillation or Neutralize Silica CheckWorkup->Sol3 Yes

Caption: Decision tree for diagnosing yield loss based on visual cues and analysis.

Comparative Data: Base Systems

The following table summarizes expected outcomes based on different base systems found in literature for similar cyclohexanone derivatives.

ParameterClassical Method (NaOEt/EtOH)Modern Method (PTC: NaOH/TEBA)
Typical Yield 45–60%75–88%
Reaction Time 4–12 Hours2–6 Hours
Solvent Ethanol/THF (Anhydrous required)DCM/Water (Biphasic)
Impurity Profile High (Aldol condensation products)Low (Cleaner conversion)
Scalability Difficult (Exotherm management)Excellent (Heat sink provided by water)

References

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation.[3][4] Organic Reactions, 5, 413.[4][5]

  • Jonczyk, A., Fedorynski, M., & Makosza, M. (1977). Reactions of Organic Anions; LXXIII. Catalytic Method for the Synthesis of α,β-Epoxy Nitriles (Glycidonitriles). Tetrahedron Letters, 18(26), 2395–2396. (Seminal work on PTC in Darzens reactions).

  • Rosen, T. (1991). Comprehensive Organic Synthesis. Vol 2. Pergamon Press. (Detailed review of Darzens mechanism and stereoselectivity).
  • Arai, S., & Shioiri, T. (1998). Catalytic Asymmetric Darzens Condensation under Phase Transfer Catalysis. Tetrahedron Letters, 39(15), 2145-2148.

Sources

Technical Support Center: Purification of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice provided herein are based on established principles of organic chemistry and purification sciences.

Diagram: Purification Workflow Overview

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Analysis Crude_NMR Crude NMR/TLC Analysis Column_Chromatography Column Chromatography Crude_NMR->Column_Chromatography Major Impurities Present Distillation Vacuum Distillation Crude_NMR->Distillation High Boiling Point Impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Solid Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Difficult Diastereomer Separation Distillation->Recrystallization Thermally Stable Solid Purity_Check Purity & Characterization (NMR, HPLC, etc.) Recrystallization->Purity_Check Prep_HPLC->Purity_Check

Caption: A general workflow for the purification of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Diastereomer Separation

Question 1: My crude product is a mixture of diastereomers of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. How can I separate them?

Answer: The separation of diastereomers is a common challenge due to their similar physical properties.[1] The choice of method will depend on the scale of your synthesis and the required purity.

  • For laboratory scale (< 1g): Flash column chromatography is the most common starting point. Due to the small differences in polarity between diastereomers, a thorough screening of solvent systems is crucial.[2]

    • Expert Tip: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. If separation is still poor, consider using a different co-solvent with alternative selectivity, such as dichloromethane or diethyl ether.[3] Sometimes, the addition of a small percentage of a more polar solvent like methanol or isopropanol can sharpen the bands and improve resolution.[2]

  • For larger scale or high purity requirements: Preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[4]

    • Normal Phase HPLC: Can provide excellent separation for diastereomers.

    • Reversed-Phase HPLC (RP-HPLC): Can also be effective, particularly if the diastereomers have subtle differences in their hydrophobic interactions.[2]

  • Recrystallization: If one diastereomer is significantly more abundant or crystallizes more readily, fractional crystallization can be a viable and scalable option. This will require careful screening of various solvent systems.[5]

Question 2: I'm struggling to get baseline separation of the diastereomers by column chromatography. What can I do?

Answer: This is a frequent issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Screening: If a hexane/ethyl acetate system is not providing adequate separation, try a hexane/dichloromethane or hexane/diethyl ether system. The different solvent properties can alter the interactions with the silica gel and your compound, leading to better resolution.[2][3]

    • Ternary Mixtures: Consider a three-component solvent system, such as hexane/ethyl acetate/dichloromethane, to fine-tune the polarity and selectivity.

  • Column Parameters:

    • Column Length and Diameter: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Silica Gel: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher resolution.

  • Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in a more concentrated starting band and better separation.

  • Consider an Alternative Stationary Phase:

    • If standard silica gel is ineffective, consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or cyano).[6]

Removal of Common Impurities

Question 3: How do I remove unreacted 2-methylcyclohexanone from my product?

Answer: Unreacted starting material is a common impurity. Here are a few effective methods:

  • Aqueous Workup: A bisulfite wash during the initial workup can help remove residual aldehydes and ketones. Prepare a saturated solution of sodium bisulfite and wash the organic extract.

  • Column Chromatography: 2-methylcyclohexanone is less polar than the desired epoxide product. Therefore, it should elute earlier during column chromatography.

Question 4: I suspect my product is contaminated with byproducts from the epoxidation reaction. How can I purify it?

Answer: The nature of the byproducts will depend on the epoxidation method used. For instance, if using a peroxy acid like m-CPBA, the corresponding carboxylic acid will be a byproduct.

  • Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup will remove acidic byproducts.[8]

  • Column Chromatography: Most reaction byproducts will have different polarities from your desired product and can be separated by column chromatography.

Product Stability and Handling

Question 5: Is the epoxide ring in 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile stable during purification?

Answer: Epoxides are strained three-membered rings and can be susceptible to ring-opening under certain conditions.[9][10]

  • Acidic Conditions: Avoid strongly acidic conditions, as this can catalyze the ring-opening of the epoxide.[10][11] If performing column chromatography on silica gel (which is slightly acidic), it is advisable to run the column relatively quickly and not let the product sit on the silica for extended periods. For highly sensitive compounds, the silica gel can be neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[6]

  • Basic Conditions: While generally more stable to bases than acids, strong nucleophilic bases can also open the epoxide ring.[12] Use mild bases for aqueous washes.

  • Thermal Stability: The thermal stability of this specific compound is not well-documented. When considering distillation, it is crucial to use a high vacuum to keep the boiling temperature as low as possible to prevent decomposition.[13]

Question 6: My product appears to be an oil, but I've seen references to similar compounds being solids. How can I induce crystallization?

Answer: "Oiling out" is a common problem in recrystallization.[14] It occurs when the compound melts before it dissolves in the hot solvent or when it comes out of solution above its melting point.

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[15]

    • Good single solvents to try: Ethanol, isopropanol, acetonitrile.

    • Good solvent pairs to try: Hexane/ethyl acetate, hexane/acetone, methanol/water, dichloromethane/hexane.[3][5]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to oiling out or the formation of very small crystals that trap impurities.[15]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation
  • Column Preparation: Select a column with an appropriate diameter and length for the amount of material to be purified. Pack the column with silica gel (40-63 µm) using a slurry method with your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate). The slow increase in polarity will allow for the separation of closely eluting compounds like diastereomers.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified diastereomers.

  • Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Solvent Pair (e.g., Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, semi-pure solid in a minimal amount of hot ethyl acetate (the "good" solvent).[15]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[15]

  • Drying: Dry the purified crystals under vacuum.

Diagram: Troubleshooting Diastereomer Separation by Column Chromatography

Troubleshooting_Diastereomers Start Poor Diastereomer Separation Check_TLC Re-evaluate TLC Solvent System Start->Check_TLC Adjust_Polarity Fine-tune Solvent Ratio (Gradient Elution) Check_TLC->Adjust_Polarity Promising but not baseline Change_Solvent Try Different Co-solvent (e.g., DCM, Et2O) Check_TLC->Change_Solvent No separation Improve_Technique Use Dry Loading Adjust_Polarity->Improve_Technique Success Improved Separation Adjust_Polarity->Success Change_Solvent->Adjust_Polarity Change_Solvent->Success Modify_Stationary_Phase Use Smaller Particle Size Silica or Alternative Phase (Alumina) Improve_Technique->Modify_Stationary_Phase Improve_Technique->Success Consider_HPLC Switch to Preparative HPLC for High Purity Modify_Stationary_Phase->Consider_HPLC Still insufficient Modify_Stationary_Phase->Success Consider_HPLC->Success

Caption: A decision-making flowchart for troubleshooting the separation of diastereomers.

References

  • Gall, M., & House, H. O. (n.d.). 2-Benzyl-2-methylcyclohexanone. Organic Syntheses. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable? Available at: [Link]

  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Available at: [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. Available at: [Link]

  • PubChem. (n.d.). 6-methyl-1-oxaspiro[2.5]octane. Available at: [Link]

  • Chemspace. (n.d.). 6-methyl-1-oxaspiro[2.5]octane. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC. Available at: [Link]

  • Diastereomers have different physical properties and often different chemical reactivity, making it is possible to separate these compounds by chromatography or recrystalliz
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Available at: [Link]

  • ResearchGate. (2016, March 11). (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. Available at: [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • MDPI. (2019, December 20). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. Available at: [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. Available at: [Link]

Sources

Technical Support Center: Purifying Spiro-Nitriles with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center focused on the chromatographic purification of spiro-nitriles. This guide is designed to provide practical, in-depth solutions to the unique challenges presented by this class of molecules. Spiro-nitriles, with their rigid three-dimensional structures and polar nitrile functionality, often exhibit complex behaviors on standard chromatography media. This resource combines foundational principles with field-tested troubleshooting strategies to empower you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when planning the purification of a spiro-nitrile.

Q1: What is the best all-purpose stationary phase for purifying spiro-nitriles?

For initial trials, standard flash-grade silica gel (40-63 µm) remains the most versatile and cost-effective choice. Its polar surface, rich in silanol (Si-OH) groups, effectively separates compounds based on polarity.[1][2] However, the basicity of nitrogen atoms in some spirocyclic scaffolds can lead to strong, undesirable interactions with the acidic silanol groups, causing issues like peak tailing.[3][4] Always start with silica, but be prepared to modify your system or switch to an alternative stationary phase if you encounter problems.

Q2: How do I select an appropriate mobile phase (solvent system)?

Mobile phase selection is best guided by Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for your target spiro-nitrile.

  • Start Non-Polar: Begin with a low-polarity system, such as Hexanes/Ethyl Acetate.

  • Increase Polarity Gradually: Incrementally increase the proportion of the more polar solvent (e.g., ethyl acetate) to achieve the desired Rf.

  • Alternative Systems: If separation is poor, switch to a system with different selectivity, such as Dichloromethane/Methanol.[3]

Q3: My spiro-nitrile contains a basic nitrogen atom. Are there special considerations for silica gel chromatography?

Yes. Basic amines can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation.[3][4] To counteract this, add a basic modifier to your mobile phase. A common and highly effective strategy is to add 1-3% triethylamine (TEA) to the solvent system.[6] This TEA neutralizes the acidic sites on the silica, leading to sharper peaks and improved recovery.[7]

Q4: When should I consider using an alternative stationary phase like alumina?

Switch to alumina when you observe the following, even after trying a basic modifier with silica:

  • Severe Peak Tailing: Your compound streaks badly on TLC and elutes as a broad band from the column.

  • Compound Decomposition: You suspect your acid-sensitive spiro-nitrile is degrading on the silica gel.[6][8]

  • Irreversible Adsorption: You experience very low recovery of your product.

Alumina is available in basic, neutral, and acidic grades. For most spiro-nitriles with basic sites, neutral or basic alumina is an excellent choice.[1][3][9]

Troubleshooting Guide: From Tailing Peaks to Degradation

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My spiro-nitrile is streaking badly on the TLC plate and eluting as a broad, tailing peak from the column.

  • Probable Cause: Strong interaction between a basic nitrogen center in your molecule and the acidic silanol groups on the silica gel surface.[3][4] This causes a portion of the molecules to "stick" to the stationary phase, slowing their elution and creating a tail.

  • Solution Pathway:

    • Introduce a Basic Modifier: The most direct solution is to add a small amount of a basic modifier to your mobile phase. Prepare a solvent system containing 1-3% triethylamine (TEA) and re-run your TLC.[6] You should observe a more compact spot with a higher Rf value. Use this TEA-modified mobile phase for your column.

    • Switch to a Different Stationary Phase: If TEA does not resolve the issue or is incompatible with your molecule, switch to a less acidic stationary phase. Neutral or basic alumina often provides excellent peak shape for basic compounds without requiring a mobile phase modifier.[1][9]

    • Consider Amine-Functionalized Silica: For particularly challenging separations, amine-functionalized silica offers a basic surface that minimizes unwanted interactions and can prevent the degradation of sensitive compounds.

Problem 2: My product is not eluting from the column, even with a highly polar solvent system.

  • Probable Cause 1: Insufficient Mobile Phase Polarity: The chosen solvent system may not be strong enough to displace your highly polar spiro-nitrile from the silica gel.[3][5]

  • Solution 1: If you are using a Hexanes/Ethyl Acetate system, switch to a more potent mobile phase like Dichloromethane (DCM)/Methanol. A gradient starting from 1% to 10% methanol in DCM is often effective for eluting very polar compounds. If the compound still doesn't elute, a "methanol purge" of 100% methanol can be used to strip nearly all remaining compounds from the column.[10]

  • Probable Cause 2: Irreversible Adsorption or On-Column Reaction: The spiro-nitrile may be chemically reacting with or binding irreversibly to the acidic silica surface.

  • Solution 2: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new baseline spot appears or the original spot diminishes, degradation is likely.[8] In this case, immediately switch to a more inert stationary phase like neutral alumina or consider deactivating the silica gel by pre-flushing the column with a solvent containing TEA.[6][8]

Problem 3: I'm getting poor separation between my desired spiro-nitrile and a closely related impurity.

  • Probable Cause: The chosen solvent system does not have adequate "selectivity" for the two compounds, meaning it cannot effectively differentiate between their subtle structural differences.

  • Solution Pathway:

    • Optimize the Solvent System: Fine-tune the ratio of your solvents. Even small changes can impact resolution.

    • Change Solvent Selectivity: If optimization fails, change the nature of the solvents. For example, if you are using Hexanes/Ethyl Acetate, try a system like Toluene/Acetone or DCM/Methanol. These solvents interact with your compounds and the stationary phase differently, which can often resolve overlapping peaks.[3]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[3] As a general rule, the mass of your crude sample should be between 1-5% of the mass of the silica gel.[3] For difficult separations (ΔRf < 0.2), use a lower loading (e.g., 1-2%).

    • Employ Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to separate at the top of the column. Then, gradually increase the polarity of the mobile phase over the course of the run to elute your target compound and more polar impurities separately.[5][6]

Data Summary & Key Parameters

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel General purpose, first choice for most separations.High resolving power, low cost, versatile.[2]Acidic surface can cause tailing/degradation of basic or acid-sensitive compounds.[3][6]
Neutral Alumina Purification of basic or acid-sensitive compounds.Prevents degradation of acid-labile molecules.[1]Can have lower resolution than silica for some mixtures.
Basic Alumina Strong retention of acidic compounds; purification of basic compounds.Excellent for basic compounds without modifiers.[1]Highly reactive; may catalyze reactions.
Amine-Functionalized Silica Acid-sensitive compounds; molecules with basic nitrogens.Basic surface prevents unwanted interactions.Higher cost.
Reversed-Phase (C18) Very non-polar compounds or when normal phase fails.Different selectivity; good for polar eluents.[9]Requires aqueous mobile phases; higher cost.

Table 2: Common Mobile Phase Systems for Spiro-Nitriles

SystemPolarity RangeTypical Applications & Notes
Hexanes / Ethyl Acetate Low to MediumThe standard starting system for most organic compounds.
Dichloromethane / Methanol Medium to HighA more polar system for compounds that are poorly soluble or strongly retained in ethyl acetate.
Additives (1-3% TEA) N/AAdded to either system to suppress tailing of basic compounds on silica gel.[6]

Visualized Workflows and Protocols

Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram outlines the logical steps to take when encountering poor separation during column chromatography.

TroubleshootingWorkflow Start Poor Separation Observed (Overlapping Peaks) Check_TLC Re-evaluate TLC. Is ΔRf > 0.15? Start->Check_TLC Optimize_Solvent Fine-tune solvent ratio Check_TLC->Optimize_Solvent  Yes Change_Selectivity Try new solvent system (e.g., DCM/MeOH) Check_TLC->Change_Selectivity  No Check_Load Was column overloaded? (>5% w/w) Optimize_Solvent->Check_Load Change_Selectivity->Check_Load Reduce_Load Reduce sample load to 1-2% Check_Load->Reduce_Load  Yes Use_Gradient Implement Gradient Elution Check_Load->Use_Gradient  No Success Separation Achieved Reduce_Load->Success Use_Gradient->Success

Caption: A step-by-step decision tree for resolving poor chromatographic separation.

Diagram 2: Interaction at the Stationary Phase Surface

This diagram illustrates why basic spiro-nitriles tail on standard silica gel and how additives or alternative phases solve the problem.

SurfaceInteraction Mechanism of Peak Tailing and Mitigation cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier cluster_2 Neutral Alumina Spiro_N Spiro-Nitrile (Basic) Silanol Si-OH Acidic Site Spiro_N:f0->Silanol:f0  Strong H-Bonding (Causes Tailing) Spiro_N_TEA Spiro-Nitrile Silanol_TEA Si-O⁻ ∙ HNEt₃⁺ Neutralized Site Spiro_N_TEA:f0->Silanol_TEA:f0  Weak Interaction (Good Elution) Spiro_N_Al Spiro-Nitrile Alumina Al-OH Neutral Site Spiro_N_Al:f0->Alumina:f0  Weak Interaction (Good Elution)

Sources

Common side products in the synthesis of oxaspiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of oxaspiro[2.5]octane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot common issues, specifically the formation of side products. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing oxaspiro[2.5]octane derivatives, and what are its primary challenges?

The most prevalent and versatile method for the synthesis of oxaspiro[2.5]octane derivatives is the Corey-Chaykovsky reaction .[1][2][3] This reaction employs a sulfur ylide to transfer a methylene group to the carbonyl of a cyclohexanone derivative, forming the desired spiro-epoxide.

The primary challenge in this synthesis is controlling the reaction to minimize the formation of undesired side products. The strained three-membered epoxide ring in the oxaspiro[2.5]octane system makes it susceptible to various side reactions, which can significantly lower the yield and complicate purification.

Q2: I'm observing a significant byproduct in my Corey-Chaykovsky reaction when using n-BuLi in THF. What is it likely to be?

When using n-butyllithium (n-BuLi) as the base in tetrahydrofuran (THF) to generate the sulfur ylide, a common and often significant side product is a β-hydroxymethyl sulfide .[1]

  • Causality: This byproduct arises from the reaction of the sulfur ylide with the solvent, THF, which can be deprotonated by the strongly basic ylide. The resulting THF anion can then react with the sulfonium salt or the ylide itself, leading to the formation of the β-hydroxymethyl sulfide. The use of n-BuLi, a very strong base, can exacerbate this side reaction.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting strategies.

Side Product 1: β-Hydroxy Methylthioether

Symptoms:

  • A significant, often polar, byproduct observed on TLC.

  • Reduced yield of the desired oxaspiro[2.5]octane.

  • Particularly prevalent when using n-BuLi as the base in THF.

Mechanism of Formation:

The formation of the β-hydroxy methylthioether is a known complication in Corey-Chaykovsky reactions conducted in ethereal solvents with strong, non-hindered bases like n-BuLi.

dot graph "Beta_Hydroxy_Methylthioether_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} . Mechanism of β-Hydroxy Methylthioether Formation.

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Change of Base Using a milder or more hindered base can reduce the deprotonation of THF.Substitute n-BuLi with sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a solid base and its heterogeneous nature can help control the reaction rate.
Change of Solvent Solvents less prone to deprotonation can eliminate this side reaction.Consider using dimethyl sulfoxide (DMSO) as the solvent. The ylide is often generated from the corresponding sulfonium salt in DMSO.
Temperature Control Lowering the reaction temperature can suppress the rate of the side reaction relative to the desired epoxidation.Maintain the reaction temperature at or below 0 °C during the generation of the ylide and its reaction with the ketone.
Side Product 2: Rearrangement Products (e.g., Cyclopentanecarbaldehyde Derivatives)

Symptoms:

  • Formation of unexpected, often isomeric, byproducts.

  • Observed particularly during acidic work-up or purification on silica gel.

  • Can be problematic in the synthesis of complex molecules like fumagillol analogues.[4][5]

Mechanism of Formation:

The strained epoxide ring of the oxaspiro[2.5]octane is susceptible to acid-catalyzed ring-opening. This generates a carbocation intermediate which can then undergo rearrangement, such as a 1,2-hydride or alkyl shift, to form a more stable carbocation. Subsequent reaction with water or other nucleophiles, or elimination of a proton, leads to the rearranged product. A common rearrangement involves ring contraction of the cyclohexane ring to a cyclopentane ring.

dot graph "Rearrangement_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} . Acid-Catalyzed Rearrangement of Oxaspiro[2.5]octane.

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Neutral or Basic Work-up Avoiding acidic conditions during work-up prevents the initiation of the rearrangement cascade.Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of acidic solutions.
Careful Purification Silica gel is acidic and can induce rearrangement.Use neutral or deactivated silica gel for column chromatography. Alternatively, consider purification by distillation or recrystallization if the product is suitable. A short and fast chromatography is also recommended.
Use of Buffered Systems If the reaction is sensitive to pH changes, using a buffer can maintain a neutral environment.This is more applicable to subsequent reactions of the epoxide, but if the crude product is to be stored, ensuring it is in a neutral environment is crucial.

Experimental Protocols

Protocol 1: Minimized Side Product Synthesis of 1-Oxaspiro[2.5]octane

This protocol utilizes sodium hydride in DMSO, a common and effective method to minimize the formation of the β-hydroxy methylthioether.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMSO.

  • Add trimethylsulfonium iodide (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclohexanone (1.0 eq) dropwise via a syringe, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Interpretation

Identifying Side Products by NMR and MS:

  • β-Hydroxy Methylthioether: Look for characteristic signals in the ¹H NMR spectrum corresponding to a -CH₂-S-CH₃ group (singlet around δ 2.1 ppm) and a -CH(OH)- group. The mass spectrum will show a molecular ion corresponding to the addition of a methylthio group and a hydroxyl group to the starting ketone.

  • Rearrangement Products: The ¹H NMR spectrum of a cyclopentanecarbaldehyde derivative will show a characteristic aldehyde proton signal (δ 9.5-10.0 ppm). The mass spectrum will have the same molecular weight as the starting oxaspiro[2.5]octane, as it is an isomer. Further 2D NMR techniques (COSY, HSQC) can confirm the new connectivity.

References

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[1][6] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[1][4] hexane-4,6-dione. Baghdad Science Journal, 4(2).

  • A Concise Synthesis of Fumagillol. (2001). Synlett, (5), 661-663.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Hofer, W., et al. (2020). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent and Soluble Derivatives.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

Sources

How to prevent decomposition of oxaspiro compounds during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Anomeric Shield" Philosophy

As researchers, we often treat oxaspiro compounds (specifically spiroketals and spiroethers) as standard ethers. This is a fatal error. These systems are not static rings; they are dynamic entities governed by stereoelectronic effects.

The Golden Rule: Stability in oxaspiro systems is rarely about steric bulk; it is about orbital alignment . The primary cause of decomposition is the acid-catalyzed formation of oxocarbenium ions . To prevent decomposition, your experimental design must maintain the "Anomeric Shield"—the stabilizing hyperconjugative interaction (


) that locks the ring system.

Mechanism of Failure: Why Your Compound Decomposes

Understanding the enemy is the first step to containment. Decomposition almost invariably follows the Acid-Catalyzed Heterolysis pathway.

The Decomposition Pathway

When an oxaspiro compound encounters a proton (


) or a strong Lewis Acid (

), the spiro-oxygen is coordinated. If the lone pair of the second oxygen is anti-periplanar to the C-O bond of the first, it kicks out the leaving group, opening the ring.

Key Consequence: Once the ring opens to the oxocarbenium ion, you lose stereochemical information. The ring will re-close to the thermodynamic product (which may not be your target) or react with water (hydrolysis).

OxaspiroDecomposition Start Stable Oxaspiro (Double Anomeric) Protonation Protonation/LA Coordination Start->Protonation + H+ / LA TS Transition State (Lone Pair Push) Protonation->TS n(O) -> sigma* Oxocarbenium Oxocarbenium Ion (Ring Open) TS->Oxocarbenium Heterolysis Hydrolysis Hydrolysis (Acyclic Ketone) Oxocarbenium->Hydrolysis + H2O Scrambling Epimerization (Wrong Isomer) Oxocarbenium->Scrambling Re-closure

Figure 1: The "Death Spiral" of oxaspiro compounds. Note that ring opening is driven by the assistance of the second oxygen atom's lone pair.

Critical Troubleshooting Modules

Module A: Preventing Acid Hydrolysis During Deprotection

The Scenario: You need to remove a Boc, PMB, or TBS group elsewhere in the molecule, but standard acidic conditions (TFA/DCM or HCl) are destroying your spiro ring.

The Solution: You must avoid the generation of a "naked" proton. Use buffered or non-protic alternatives.

Standard Reagent (Avoid)Safe Alternative Mechanism of Safety
TFA / DCM TMSOTf + 2,6-Lutidine Lutidine scavenges protons; Silyl cation (

) activates the carbamate without protonating the spiro-oxygen.
HCl / Dioxane ZnBr₂ / DCM Mild Lewis acid cleaves Boc/MEM groups without generating strong Brønsted acidity.
H₂ / Pd/C (for Bn) DDQ (Oxidative) Hydrogenolysis can sometimes reduce sensitive spiro-acetals; oxidative removal avoids metal-hydride interactions.
Protocol: Safe N-Boc Deprotection (The "Lutidine Method")

Use this for high-value intermediates where TFA causes isomerization.

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Add 2,6-lutidine (3.0 equiv). Crucial: This acts as the proton sponge.

  • Cool to 0 °C.

  • Add TMSOTf (trimethylsilyl triflate) (2.5 equiv) dropwise.

  • Monitor by TLC. The reaction proceeds via a silyl-carbamate intermediate.

  • Quench with saturated aqueous

    
    before  allowing the reaction to warm, ensuring the pH remains >7 during workup.
    
Module B: Stabilizing the "Kinetic" Isomer

The Scenario: You synthesized a specific spiro isomer (often the non-anomeric or "kinetic" one) for biological activity, but it isomerizes to the thermodynamic form upon standing or silica chromatography.

The Solution: Chelation Control. Non-anomeric isomers are high-energy states. They often survive only because of "conformational locking" or metal chelation.

  • Chromatography: Pre-treat your silica gel with 1% Triethylamine (TEA). Silica is naturally acidic (

    
    ) and will isomerize spiroketals during purification.
    
  • Storage: Store the compound in benzene or toluene (non-polar) rather than MeOH or chloroform. Polar protic solvents facilitate proton transfer and ring opening.

Decision Matrix: Reaction Optimization

Use this logic flow to determine the safety of your reaction conditions.

DecisionTree Input Proposed Reaction Condition IsAcid Is the reagent Acidic (Lewis or Brønsted)? Input->IsAcid IsBuffered Is a Base/Buffer present? IsAcid->IsBuffered Yes Safe PROCEED (Monitor TLC) IsAcid->Safe No (Basic/Neutral) Anomeric Is your target the Thermodynamic Isomer? IsBuffered->Anomeric No Caution CAUTION Use -78°C & Short Time IsBuffered->Caution Yes (e.g. Pyridine/Lutidine) Anomeric->Caution Yes (Double Anomeric) Stop STOP High Risk of Ring Opening Anomeric->Stop No (Kinetic Isomer)

Figure 2: Pre-experiment safety check for oxaspiro substrates.

Frequently Asked Questions (FAQ)

Q: Why did my spiroketal turn into an acyclic ketone during workup? A: This is hydrolysis. You likely used an acidic quench (like


) or the aqueous layer became acidic.
  • Fix: Always quench with saturated

    
     or Roche's salt. Ensure the pH of the aqueous layer is 
    
    
    
    before separating phases.

Q: Can I use Lewis Acids (


, 

) on an existing spiro ring?
A: generally, No . Strong Lewis acids are used to form spiroketals, meaning they also catalyze the equilibration (opening/closing).
  • Fix: If you must use a Lewis Acid (e.g., for a Mukaiyama aldol elsewhere), use a bulky, non-oxophilic Lewis acid or perform the reaction at

    
     to kinetically trap the ring.
    

Q: What is the "Double Anomeric Effect" and why does it matter? A: It is the thermodynamic preference for electronegative substituents (oxygen) to be in the axial position. In a [6,6]-spiroketal, the isomer where both oxygens are axial is stabilized by


 compared to the equatorial form [1]. If you are synthesizing the equatorial (kinetic) isomer, it is fighting this thermodynamic force and will revert if given any acidic pathway.

References

  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1] (Foundational text on the anomeric effect and hydrolysis mechanisms). 2[3][4][5][6][7][8]

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-anomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews. (Review of kinetic vs thermodynamic stability). 9[3][4][5][6][7][8]

  • Ley, S. V., & Baeschlin, D. K. (2000). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. (Relevant for orthogonal protection in poly-oxygenated systems).[10] 11[3][4][5][6][7][8]

  • Brimble, M. A., & Fares, F. A. (1999). Spiroketals: Synthesis and biological significance. (Discusses acid-catalyzed rearrangement). 4[1][3][4][5][6][7][8][12][13][11][2]

Sources

Technical Support Center: Optimizing Reaction Conditions for Epoxidation of Methylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the epoxidation of methylcyclohexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical chemical transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the epoxidation of methylcyclohexane derivatives. Each problem is followed by a series of potential causes and detailed, actionable solutions grounded in chemical principles.

Problem 1: Low or No Epoxide Yield

You've set up your reaction, but upon analysis (GC-MS, NMR), you observe a low yield of the desired epoxide or none at all.

Potential Causes & Solutions:

  • Inactive or Decomposed Oxidant:

    • Insight: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly. Hydrogen peroxide solutions can also lose their potency.

    • Actionable Advice:

      • Always use a fresh, verified batch of the oxidizing agent.

      • For solid peroxyacids, check for clumping, which can indicate moisture absorption and degradation.

      • For hydrogen peroxide, verify its concentration using a standard titration method if its age is uncertain.

  • Catalyst Deactivation or Insufficient Loading (for catalyzed reactions):

    • Insight: Catalysts, whether metal-based (e.g., manganese salen complexes in Jacobsen-Katsuki epoxidation) or organocatalysts (e.g., fructose-derived ketones in Shi epoxidation), can be sensitive to impurities or reaction conditions.[1][2]

    • Actionable Advice:

      • Catalyst Purity: Ensure the catalyst is pure and handled under the recommended atmosphere (e.g., inert gas for air-sensitive complexes).

      • Catalyst Loading: Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves conversion.

      • Catalyst Poisoning: Substrate impurities (e.g., sulfur or amine-containing compounds) can poison metal catalysts. Purify the starting methylcyclohexane derivative by column chromatography or distillation.

  • Inappropriate Reaction Temperature:

    • Insight: Epoxidation reactions have an optimal temperature range. Too low, and the reaction rate will be negligible. Too high, and you risk decomposition of the oxidant, catalyst, and/or product. For instance, some dioxirane-based epoxidations show decreased conversion at elevated temperatures.[3]

    • Actionable Advice:

      • Consult the literature for the specific epoxidation method you are using to find the recommended temperature range.

      • If the reaction is sluggish at a lower temperature (e.g., 0 °C), cautiously and incrementally increase the temperature while monitoring the reaction progress.

  • Incorrect pH of the Reaction Medium:

    • Insight: The pH can dramatically influence the rate and selectivity of certain epoxidations. For example, the Shi epoxidation is significantly accelerated at a pH of around 10.5.[2][4] Conversely, some manganese-catalyzed epoxidations using hydrogen peroxide show decreased yields at pH values above 8.2.[5]

    • Actionable Advice:

      • For reactions sensitive to pH, use a buffered system to maintain the optimal pH throughout the reaction.

      • Monitor the pH of your reaction mixture and adjust as necessary with appropriate acidic or basic solutions.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

You are obtaining the epoxide product, but as a mixture of diastereomers or enantiomers, with low selectivity.

Potential Causes & Solutions:

  • Sub-optimal Chiral Catalyst or Ligand:

    • Insight: In asymmetric epoxidation, the structure of the chiral ligand is paramount for inducing high stereoselectivity. For Jacobsen-Katsuki epoxidation, the steric bulk and electronic properties of the salen ligand substituents are critical.[6]

    • Actionable Advice:

      • Ensure you are using the correct enantiomer of the catalyst for the desired product stereoisomer.

      • Verify the enantiomeric purity of your catalyst or ligand.

      • Experiment with different generations or modifications of the catalyst system. For example, different substituents on the salen ligand in Jacobsen epoxidation can fine-tune selectivity for various substrates.[7]

  • Non-Optimal Reaction Temperature:

    • Insight: Stereoselectivity is often temperature-dependent. Lower temperatures generally lead to higher selectivity as the energy difference between the diastereomeric transition states becomes more significant.

    • Actionable Advice:

      • Run the reaction at a lower temperature (e.g., -20 °C or -78 °C) and compare the stereoselectivity to the reaction run at room temperature. Be aware that this will likely decrease the reaction rate.

  • Solvent Effects:

    • Insight: The solvent can influence the conformation of the catalyst-substrate complex and thus affect stereoselectivity.

    • Actionable Advice:

      • Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile).

      • For certain catalytic systems, the presence of additives or co-solvents can be beneficial.

Problem 3: Formation of Side Products (e.g., Diols, Rearrangement Products)

Your reaction mixture contains significant amounts of byproducts, complicating purification and reducing the yield of the desired epoxide.

Potential Causes & Solutions:

  • Epoxide Ring-Opening:

    • Insight: Epoxides are susceptible to ring-opening under both acidic and basic conditions, often leading to the formation of diols if water is present.[8][9] The presence of acidic byproducts from peroxyacid oxidants (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze this process.[10]

    • Actionable Advice:

      • Buffer the Reaction: Add a mild base, such as sodium bicarbonate or potassium carbonate, to neutralize acidic byproducts as they form.

      • Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize hydrolysis.

      • Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that favor ring-opening.

  • Radical-Mediated Side Reactions:

    • Insight: Some epoxidation mechanisms, particularly those involving metal catalysts, may have radical intermediates that can lead to undesired side products.[11]

    • Actionable Advice:

      • The addition of radical inhibitors can sometimes suppress these side pathways, although this may also affect the desired reaction.

      • Adjusting the catalyst or oxidant may favor a non-radical pathway.

  • Over-oxidation:

    • Insight: In some cases, the epoxide product can undergo further oxidation, especially with powerful oxidants or under harsh conditions.

    • Actionable Advice:

      • Use a stoichiometric amount of the oxidant rather than a large excess.

      • Monitor the reaction progress and stop it once the desired conversion is reached.

Problem 4: Difficulties in Product Purification

You have successfully formed the epoxide, but are struggling to isolate it in a pure form from the reaction mixture.

Potential Causes & Solutions:

  • Co-elution with Byproducts:

    • Insight: The polarity of the epoxide may be similar to that of the starting material or certain byproducts, making separation by column chromatography challenging.

    • Actionable Advice:

      • Optimize Chromatography: Experiment with different solvent systems (eluent mixtures) and stationary phases (e.g., silica gel with different pore sizes, or alumina).

      • Alternative Purification: Consider other purification techniques such as distillation (if the product is volatile and thermally stable) or crystallization.

  • Removal of Carboxylic Acid Byproduct (from peroxyacid oxidants):

    • Insight: The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be challenging to remove completely.

    • Actionable Advice:

      • Aqueous Wash: Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to extract the acidic byproduct into the aqueous layer.

      • Precipitation: In some cases, the carboxylic acid byproduct can be precipitated from a non-polar solvent and removed by filtration.

  • Removal of Carbonyl-Containing Impurities:

    • Insight: Aldehydes or ketones can be present as impurities or form as side products.

    • Actionable Advice:

      • Specialized purification techniques involving treatment with reagents that react selectively with carbonyl compounds may be necessary.[12]

II. Frequently Asked Questions (FAQs)

General Epoxidation Chemistry

Q1: What is the general mechanism for epoxidation with a peroxyacid like m-CPBA?

A1: The epoxidation of an alkene with a peroxyacid proceeds through a concerted mechanism often referred to as the "butterfly mechanism".[8] In a single step, the π-bond of the alkene attacks the electrophilic oxygen of the peroxyacid, while new C-O bonds form and the O-O bond of the peroxyacid breaks.[13][14] This results in the syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the alkene.[15]

digraph "mCPBA_Epoxidation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

m-CPBA Epoxidation Workflow


Q2: How do I choose between different epoxidation methods (e.g., m-CPBA, Jacobsen, Shi)?

A2: The choice of method depends on your specific goals:

  • For simple, achiral epoxidation: Using a peroxyacid like m-CPBA is often the simplest and most cost-effective method.[16]

  • For enantioselective epoxidation of unfunctionalized alkenes: The Jacobsen-Katsuki epoxidation is an excellent choice, particularly for cis-disubstituted and trisubstituted alkenes, providing high enantioselectivities.[1][7]

  • For metal-free enantioselective epoxidation: The Shi epoxidation, which uses a fructose-derived organocatalyst and Oxone, is a powerful alternative, especially for trans-disubstituted and trisubstituted alkenes.[2][17][18]

MethodTypical SubstrateKey Features
m-CPBA General alkenesSimple, stoichiometric, achiral.
Jacobsen-Katsuki cis-Olefins, trisubstituted olefinsCatalytic, high enantioselectivity, uses Mn-salen complex.[19]
Shi Epoxidation trans-Olefins, trisubstituted olefinsOrganocatalytic, high enantioselectivity, metal-free.[18]
Reaction Conditions & Reagents

Q3: What is the role of the solvent in epoxidation reactions?

A3: The solvent plays several crucial roles:

  • Solubility: It must dissolve the substrate, oxidant, and catalyst (if applicable).

  • Reactivity: The polarity of the solvent can influence reaction rates. Non-coordinating solvents like dichloromethane or toluene are common. Protic solvents like alcohols can sometimes interfere by reacting with the epoxide or catalyst.

  • Selectivity: As mentioned in the troubleshooting guide, the solvent can impact the stereoselectivity of asymmetric epoxidations.

Q4: Can I use hydrogen peroxide as a "greener" oxidant?

A4: Yes, hydrogen peroxide is an attractive "green" oxidant as its only byproduct is water. However, it is often less reactive than peroxyacids and typically requires a catalyst to be effective.[20] Common catalytic systems for H₂O₂-based epoxidations include manganese salts, methyltrioxorhenium (MTO), and certain ketones (which form dioxiranes in situ).[20]

Analysis & Purification

Q5: What are the best analytical techniques to monitor the progress of my epoxidation reaction?

A5: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the epoxide and any volatile byproducts.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the epoxide product and identifying byproducts.[23]

Q6: My epoxide is sensitive to silica gel. What are my purification options?

A6: If your epoxide is prone to ring-opening on acidic silica gel:

  • Neutralized Silica: You can use silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel.

  • Non-Chromatographic Methods: Consider distillation, crystallization, or extraction if applicable to your specific product.

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Decision-Making Workflow for Troubleshooting


III. Experimental Protocols

General Procedure for Epoxidation using m-CPBA
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methylcyclohexane derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv) portion-wise to the stirred solution. Caution: Peroxyacids can be shock-sensitive and should be handled with care.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure epoxide.

IV. References

  • Shi Epoxidation - Organic Chemistry Portal. [Link]

  • Shi epoxidation - Wikipedia. [Link]

  • Jacobsen epoxidation - Wikipedia. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. [Link]

  • Shi epoxidation - Grokipedia. [Link]

  • Epoxide yield as a function of pH. 1 mol % MnSO 4 , 10 equiv of hydrogen peroxide, tert. [Link]

  • Jacobsen epoxidation - Grokipedia. [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]

  • Alkene epoxidation - Visualize Organic Chemistry. [Link]

  • Jacobsen-Katsuki Epoxidations - Wipf Group. [Link]

  • Jacobson katsuki named rxn - Slideshare. [Link]

  • A Short Story of Epoxidations. [Link]

  • Process for the purification of epoxides - Google Patents.

  • Shi Epoxidation - YouTube. [Link]

  • Epoxidation of Cholesterol - Web Pages. [Link]

  • Prilezhaev Reaction - Organic Chemistry Portal. [Link]

  • Effect of reaction pH on the whole-cell-catalyzed epoxidation - ResearchGate. [Link]

  • Stereoselective stilbene epoxidation over supported gold-based catalysts - Chemical Communications (RSC Publishing). [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]

  • Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. [Link]

  • A Dramatic pH Effect Leads to a Catalytic Asymmetric Epoxidation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Epoxide - Wikipedia. [Link]

  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - MDPI. [Link]

  • A method for preparing 1,2-epoxycyclohexane with cyclohexane - Google Patents.

  • Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes | Journal of the American Chemical Society - ACS Publications. [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC - NIH. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Epoxidation - ChemTalk. [Link]

  • Asymmetric epoxidation using a singly-bound supported Katsuki-type (salen)Mn complex. [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. [Link]

  • Reactivity: Alkene Oxidation - csbsju. [Link]

  • Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. [Link]

  • Reactions of Alkenes - Pearson. [Link]

  • Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions - The Royal Society. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. [Link]

  • Making epoxide production cheaper and more environmentally friendly | London South Bank University. [Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React - DiVA. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net. [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

  • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands - SciELO México. [Link]

  • Preparation of Epoxides - Chemistry Steps. [Link]

Sources

Troubleshooting low conversion rates in spirocyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocycles, with their unique three-dimensional architecture, are increasingly vital scaffolds in medicinal chemistry and materials science.[1] However, their synthesis can be challenging, and achieving high conversion rates in spirocyclization reactions is a frequent hurdle for researchers. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during these intricate transformations. As your virtual application scientist, I will walk you through diagnosing problems and optimizing your reaction setup, grounding our advice in mechanistic principles and field-proven strategies.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is designed to address specific problems you may be facing at the bench. We'll start with a general workflow and then dive into specific questions.

Q1: My conversion is low or zero. Where should I even begin?

When a reaction fails, a systematic approach is crucial. Before diving into complex mechanistic hypotheses, it's essential to rule out fundamental experimental errors. The following workflow provides a logical starting point for your investigation.

G start Low or No Conversion check_setup 1. Verify Basic Setup & Reagents start->check_setup analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LCMS, NMR) check_setup->analyze_crude sm_consumed Is Starting Material (SM) Consumed? analyze_crude->sm_consumed side_products Are Side Products Observed? sm_consumed->side_products Yes no_reaction Problem: No Reaction Occurring Action: Focus on Catalyst Activation, Temperature, Reagent Reactivity. sm_consumed->no_reaction No sm_decomp Problem: SM Decomposition Action: Lower Temperature, Check Reagent Compatibility, Use Milder Conditions. side_products->sm_decomp No, just SM degradation byproducts Problem: Competing Side Reactions Action: Identify Byproducts, Re-evaluate Mechanism, Optimize Selectivity (Solvent, Ligand, Temp). side_products->byproducts Yes product_decomp Problem: Product Instability Action: Monitor Reaction at Earlier Time Points, Modify Workup/Purification. byproducts->product_decomp Is desired product also unstable?

Caption: General troubleshooting workflow for spirocyclization reactions.

Q2: I suspect an issue with my catalyst system. What should I check?

Catalyst performance is paramount. In transition-metal-catalyzed reactions, which are common for spirocyclizations, the catalyst's activity is sensitive to a variety of factors.[2]

  • Catalyst Poisoning: This occurs when impurities in the reaction mixture bind to the catalyst's active sites, rendering them inactive.[3]

    • Cause: Impurities can come from solvents (e.g., water, peroxides in ethers), reagents, or the starting material itself (e.g., residual amines or sulfur compounds).

    • Solution:

      • Use High-Purity Reagents: Ensure solvents are rigorously dried and degassed. Purify starting materials if their purity is questionable.

      • Run a Control: Add a suspected poison (e.g., a drop of water or a thiol) to a small-scale reaction. If it stops the reaction, you've identified a sensitivity.

      • Increase Catalyst Loading: In some cases, a higher catalyst load can overcome minor poisoning, though this is not an ideal solution.

  • Catalyst Deactivation (Sintering/Decomposition):

    • Cause: High temperatures can cause metal particles to agglomerate (sinter), reducing the active surface area.[3] The catalyst complex itself might also be unstable at the reaction temperature.

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.

      • Screen Ligands: A different ligand might form a more thermally stable complex. For example, in a nickel-catalyzed spirocyclization, different Mandyphos ligands showed varied performance, indicating the ligand's critical role in stabilizing the active species.[4][5]

  • Incorrect Ligand Choice or Metal-to-Ligand Ratio:

    • Cause: The ligand's electronic and steric properties directly influence the catalyst's reactivity and selectivity. An incorrect metal-to-ligand ratio can lead to the formation of inactive or less active catalytic species.

    • Solution:

      • Screen a Ligand Library: If possible, screen a small set of ligands with varying steric bulk and electronic properties (e.g., phosphines with different cone angles or electron-donating/withdrawing substituents).

      • Titrate the Ligand Ratio: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:1.2, 1:2) to find the optimum.

Q3: Could my starting material be the problem?

Absolutely. The substrate's structure dictates its intrinsic reactivity.

  • Steric Hindrance:

    • Cause: Bulky groups near the reacting centers can physically block the approach of the catalyst or the other reacting moiety, slowing down or preventing the cyclization.

    • Solution: While redesigning the substrate is a major undertaking, sometimes changing the catalyst to one with a smaller footprint (e.g., using a less bulky ligand) can overcome steric issues. In some cases, increased steric hindrance can slow the reaction but improve selectivity.[6]

  • Electronic Effects:

    • Cause: The electronic nature of substituents on your substrate can dramatically alter the reactivity of the key functional groups. Electron-withdrawing groups can deactivate an aromatic ring for electrophilic attack, while electron-donating groups can facilitate it.

    • Solution: If you suspect electronic effects, consider a substrate analogue with different electronics as a control experiment. For instance, in a nickel-catalyzed spirocyclization, substrates with an electron-donating methoxy group showed improved enantioselectivity but reduced yield compared to an electron-neutral substrate.[4]

  • Unfavorable Conformation or Ring Strain:

    • Cause: The tether connecting the two ends of the cyclizing molecule may be too rigid or too floppy to achieve the necessary pre-organization for the key bond-forming step. The formation of certain ring sizes (e.g., 6-membered rings) can sometimes be less favorable than 5- or 7-membered rings, leading to lower yields.[4][7]

    • Solution: This is a fundamental challenge. Computational modeling can sometimes predict unfavorable conformations. Experimentally, you might try altering the tether length or rigidity to see if conversion improves.

Q4: How should I approach optimizing my reaction conditions?

Systematic optimization is key. Focus on one variable at a time or use a Design of Experiments (DoE) approach if you have the resources.

  • Solvent: The choice of solvent is one of the most critical factors. It can influence catalyst solubility, substrate conformation, and the stabilization of charged intermediates or transition states.[8]

    • What to Consider:

      • Polarity: Aprotic polar solvents (e.g., DMF, DMSO, CH3CN) can be very different from nonpolar solvents (e.g., Toluene, Hexane) or ethereal solvents (THF, Et2O).

      • Coordinating Ability: Solvents like THF or acetonitrile can sometimes act as weak ligands, competing for coordination sites on the metal catalyst and inhibiting the reaction.

      • Protic Solvents: In some cases, a protic solvent like methanol can act as a hydrogen-bonding catalyst, promoting the reaction and controlling stereoselectivity in unexpected ways.[9] In other cases, a co-solvent like water is essential for high yields.[10]

Solvent ChangePotential Impact & RationaleExample Source
DCM to THF/Toluene Decreased yieldIn a carbometalation/spirocyclization sequence, DCM was found to be superior to standard ethereal solvents, highlighting that non-obvious solvent choices can be optimal.[8]
CH2Cl2 to MeOH Inverted stereoselectivityIn an epoxide-opening spiroketalization, CH2Cl2 favored thermodynamic control while MeOH acted as a hydrogen-bond catalyst, leading to the kinetic product with opposite stereochemistry.[9]
CH3CN to CH3CN/H2O Increased yieldIn a persulfate-promoted radical spirocyclization, the presence of water as a co-solvent was found to be crucial for achieving a high yield of the desired product.[10]
  • Temperature: Temperature affects reaction rates but also the rates of decomposition and side reactions.

    • What to Consider:

      • Low Temperature: If you observe byproduct formation, lowering the temperature may increase selectivity for the desired pathway. However, some reactions have a high activation energy and will not proceed at lower temperatures.[8]

      • High Temperature: Increasing the temperature can overcome a high activation barrier but may lead to catalyst decomposition or undesired side reactions, like rearrangements.[11]

  • Concentration:

    • What to Consider: For an intramolecular spirocyclization, running the reaction under high dilution can favor the desired cyclization over competing intermolecular side reactions (e.g., polymerization).

Q5: I'm getting a messy reaction with many side products. What are the likely culprits?

Identifying the structure of major byproducts is the most important step here, as it provides direct clues about the undesired reaction pathways.

  • Starting Material Dimerization/Polymerization: This suggests an intermolecular reaction is outcompeting your desired intramolecular cyclization.

    • Solution: Run the reaction at a lower concentration (high dilution).

  • Rearrangement Products: A common issue in dearomative spirocyclizations is the rearrangement of the spirocyclic intermediate back to a more stable aromatic system, such as a phenol.[11]

    • Solution: This indicates the desired product may be unstable under the reaction conditions. Try milder conditions (lower temperature, different catalyst) or a modified workup. Sometimes, trapping the kinetic spirocyclic product before it can rearrange is necessary.

  • Formation of Regioisomers: For certain Heck-type cyclizations, you may form a mixture of exo- and endo-cyclic double bond isomers.[7]

    • Solution: The ligand, solvent, and additives can influence this selectivity. It may also be possible to isomerize the mixture to the thermodynamically favored product post-reaction using an acid or base.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I definitively know if my catalyst is being poisoned? A: The gold standard is a catalyst poisoning study. Run your standard reaction, and once it is proceeding steadily (e.g., after 1 hour, with ~20% conversion), inject a small amount of a potential poison (e.g., water, a thiol, or a coordinating solvent). If the reaction rate drops sharply or stops completely, it's a strong indicator of catalyst poisoning.

Q: What is the difference between kinetic and thermodynamic control in spirocyclization? A: The kinetic product is the one that is formed the fastest (i.e., via the lowest activation energy barrier), while the thermodynamic product is the most stable one. In some reactions, these are not the same. For example, in certain spiroketalizations, using a non-coordinating solvent like CH2Cl2 at low temperatures can favor the formation of a thermodynamic product, while a hydrogen-bonding solvent like methanol can catalyze a specific pathway to give the kinetic product.[9] To favor the kinetic product, use lower temperatures and shorter reaction times. To favor the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibration.

Q: My reaction is believed to proceed via a radical mechanism. What specific troubleshooting steps should I consider? A: Radical reactions have unique considerations.

  • Initiator/Photocatalyst: Ensure your radical initiator (e.g., AIBN, persulfates) or photocatalyst is active and used at the correct concentration.[10][12]

  • Oxygen Sensitivity: Many radical reactions are quenched by molecular oxygen. Ensure your system is rigorously degassed and maintained under an inert atmosphere. Conversely, some oxidative cyclizations may require air.

  • Radical Scavengers: Add a radical scavenger like TEMPO to a control experiment. If the reaction is inhibited, it supports a radical mechanism.

  • Light Source: For photoredox reactions, ensure the wavelength and intensity of your light source are appropriate for exciting the photocatalyst.[12]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for small-scale parallel screening to identify a promising catalyst system quickly.

  • Preparation: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of your starting material and any common reagents (e.g., base, additives) in the reaction solvent to minimize pipetting errors.

  • Catalyst Dosing: In each vial, add the appropriate metal precursor (e.g., Pd₂(dba)₃, Ni(COD)₂) and the specific ligand to be tested. Maintain a constant metal concentration across all vials.

  • Initiation: Add the stock solution of starting material and reagents to each vial. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Monitoring & Analysis: After a set time (e.g., 4, 8, or 12 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by LCMS or GC-MS to determine the conversion and the ratio of product to byproducts.

  • Validation: Once a lead hit is identified, run the reaction on a larger scale to confirm the result and isolate the product.

Protocol 2: Control Experiment to Test for Catalyst Deactivation

This protocol helps determine if the catalyst is dying over the course of the reaction.

  • Standard Reaction: Begin a standard reaction under your optimized conditions. Monitor its progress by taking aliquots at regular intervals (e.g., every hour).

  • Second Addition: At a point where the reaction rate has clearly slowed or stalled (e.g., after 8 hours), add a second charge of the active catalyst (pre-mixed precursor and ligand).

  • Analysis: Continue to monitor the reaction.

    • If the reaction rate increases again: This strongly suggests your catalyst is deactivating over time under the reaction conditions. The solution may involve finding a more stable catalyst or running the reaction for shorter times.

    • If the reaction rate does not increase: This suggests the issue is not catalyst deactivation but rather product inhibition, substrate depletion, or an equilibrium being reached.

Part 4: References

  • Franzoni, I. et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9, 1496-1509. [Link]

  • Chovancova, J. et al. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • Stavárek, P. et al. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 26, 6793–6797. [Link]

  • Alves, A. J. S. et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry, 27(42). [Link]

  • Moni, L. et al. (2024). Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light. Beilstein Journal of Organic Chemistry. [Link]

  • Gicanda, A. et al. (2023). Dearomative spirocyclization of ynamides. RSC Advances. [Link]

  • Smith, L. K., & Smith, A. M. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13, 9284-9304. [Link]

  • Ahmad, N. et al. (2025). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Mini-Reviews in Organic Chemistry. [Link]

  • McFarland, J. M. et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 873–884. [Link]

  • Zheng, L. et al. (2025). Recent Advances in Spirocyclization Reactions of Biaryl Ynones. Advanced Synthesis & Catalysis. [Link]

  • Perry, M. A. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. [Link]

  • Tolnai, G. L. et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Trost, B. M. et al. (2015). Lewis-Acid Promoted Enantioselective Dearomative Spirocyclizations of Allenes. Angewandte Chemie International Edition, 54(1), 315-319. [Link]

  • Ivanova, M. et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 14(5), 439. [Link]

  • Wang, J. et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation. The Journal of Organic Chemistry, 86(14), 9499–9509. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction. [Link]

  • ResearchGate. (n.d.). Substrate scope of dearomative spirolactonization under aerobic and anaerobic... [Link]

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(11), e202200227. [Link]

  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • Scott, J. S. et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8, 538-566. [Link]

  • ResearchGate. (n.d.). A,B) Substrate scope of CarH*-catalyzed dearomative spirocyclization. [Link]

  • De, C. K. et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 29(4), 898. [Link]

  • Perry, M. A. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. [Link]

  • Stoyan, A. D. et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(21), 7349. [Link]

  • Liu, W. et al. (2022). Dearomative spirocyclization via visible-light-induced reductive hydroarylation of non-activated arenes. Nature Communications, 13, 268. [Link]

  • Gao, S. et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts. [Link]

  • Kumar, S. et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1846–1901. [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. [Link]

  • EmeraChem. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Wang, T. et al. (2025). Visible light-mediated dearomative spirocyclization/imination of nonactivated arenes through energy transfer catalysis. Nature Communications. [Link]

  • Samec, J. S. M. et al. (2022). Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade. Nature Communications, 13, 4578. [Link]

  • Zhang, Z. et al. (2020). Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry. [Link]

  • Wang, Z. et al. (2024). Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters. [Link]

Sources

Technical Support Center: Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or scaling up this valuable synthetic intermediate. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis.

Q1: What is the primary synthetic route for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile?

The most direct and widely employed method is the Darzens condensation (also known as the glycidic ester condensation).[1] This reaction involves the base-mediated condensation of 4-methylcyclohexanone with an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, to form the target α,β-epoxy nitrile.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this Darzens condensation can typically be attributed to one of three main areas:

  • Inefficient Enolate Formation: The base may be too weak or used in insufficient quantity to effectively deprotonate the α-haloacetonitrile.

  • Competing Side Reactions: The strong base can promote self-condensation of the 4-methylcyclohexanone starting material (an aldol reaction) or polymerization of the haloacetonitrile.

  • Product Instability: The α,β-epoxy nitrile product can be sensitive to the reaction conditions, potentially undergoing ring-opening if excess base or protic sources are present during a prolonged reaction time or harsh work-up.

Q3: I observe multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What are the probable byproducts?

Besides unreacted starting materials, common byproducts include:

  • Halohydrin Intermediate: This forms after the initial carbon-carbon bond formation but before the final intramolecular ring-closing step. It indicates that the final S_N2 displacement is slow or incomplete.[1]

  • Aldol Adducts: Self-condensation of 4-methylcyclohexanone can lead to α,β-unsaturated ketone byproducts.

  • Hydrolyzed Products: If water is present during the reaction or work-up, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid.

Q4: How critical is the exclusion of air and moisture for this reaction?

This is highly dependent on the choice of base.

  • Highly Critical: When using highly reactive bases like sodium hydride (NaH) or sodium amide (NaNH₂), a dry, inert atmosphere (Nitrogen or Argon) is mandatory. These bases react violently with water and can be deactivated by oxygen.

  • Less Critical: When using bases like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) in an alcoholic solvent, the reaction is more tolerant, though anhydrous solvents are still strongly recommended to prevent side reactions and maximize yield.[3]

Q5: What is the most effective method for purifying the final product on a laboratory scale?

For laboratory-scale synthesis (1-10 g), purification by flash column chromatography on silica gel is the most reliable method to separate the target compound from starting materials and byproducts. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low or No Product Conversion

Problem: The reaction shows minimal consumption of starting materials, or the primary product is not the desired spiro-epoxide.

Causality Analysis: The core of the Darzens reaction is a sequence of steps: enolate formation, nucleophilic attack on the ketone, and intramolecular S_N2 displacement.[4] A failure at any of these stages will halt the reaction. The choice of base and solvent is paramount as it governs the kinetics and equilibrium of these steps.

Troubleshooting Matrix:

Potential CauseRecommended Solutions & Scientific Rationale
Inappropriate Base Strength Solution: Switch to a stronger or weaker base. Rationale: The pKa of the α-proton on chloroacetonitrile is ~24. A base must be strong enough to generate a sufficient concentration of the nucleophilic enolate. For example, if K₂CO₃ fails, consider a stronger base like sodium ethoxide or potassium tert-butoxide. Conversely, an overly strong base like NaH might accelerate undesired side reactions.
Poor Solvent Choice Solution: Change the solvent system. Rationale: The solvent must solubilize the reactants and stabilize the intermediates. Aprotic polar solvents like THF or DMF are often effective for reactions with strong, ionic bases (e.g., NaH). Protic solvents like ethanol are suitable when using the corresponding alkoxide base (e.g., NaOEt in EtOH).[2]
Incorrect Reaction Temperature Solution: Optimize the temperature profile. Rationale: Enolate formation is often performed at low temperatures (0 °C or below) to control reactivity and minimize side reactions. The subsequent nucleophilic addition and ring-closing may require warming to room temperature or gentle heating to proceed at a reasonable rate. Run small-scale trials at different temperatures (e.g., 0 °C, 25 °C, 50 °C) to find the optimal balance.
Degraded Starting Materials Solution: Verify the purity of 4-methylcyclohexanone and the α-haloacetonitrile. Rationale: 4-methylcyclohexanone can undergo air oxidation over time. The α-haloacetonitrile can hydrolyze or polymerize. Purify starting materials if necessary (e.g., distillation for the ketone).
Guide 2: Byproduct Formation and Stereoselectivity Issues

Problem: The desired product is formed, but it is contaminated with significant amounts of byproducts or an unfavorable mixture of diastereomers.

Causality Analysis: The formation of the two new stereocenters (the spiro carbon and the carbon bearing the nitrile) can result in two diastereomers (cis and trans). The ratio is determined by the transition state energies of the ring-closing step. The trans isomer is often the thermodynamically more stable product, but the kinetic product may differ.[4][5]

Troubleshooting Matrix:

Potential CauseRecommended Solutions & Scientific Rationale
Halohydrin Accumulation Solution: Increase reaction time, temperature, or use a stronger base for the final step. Rationale: The conversion of the intermediate alkoxide (halohydrin) to the epoxide is an intramolecular S_N2 reaction. If this step is slow, the intermediate will be present at the end of the reaction. Gentle heating can often drive this cyclization to completion.
Poor Diastereoselectivity Solution: Vary the reaction conditions to favor either kinetic or thermodynamic control. Rationale: Lower temperatures and stronger, non-coordinating bases often favor the kinetic product. Higher temperatures and weaker bases that allow for equilibration of the halohydrin intermediate can favor the more stable thermodynamic product.[1][4] Experiment with different base/solvent combinations to influence the stereochemical outcome.
Nitrile Hydrolysis Solution: Ensure strictly anhydrous conditions and quench the reaction carefully. Rationale: The nitrile group is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.[6] Use freshly dried solvents and perform the aqueous work-up at low temperatures (e.g., pour the reaction mixture over ice water).
Guide 3: Challenges in Scaling Up the Synthesis

Problem: A previously successful lab-scale reaction fails or becomes hazardous when scaled up.

Causality Analysis: Scaling up chemical reactions introduces challenges related to mass and heat transfer, reagent addition rates, and safety.[7] Exothermic events that are negligible in a 100 mL flask can become dangerous in a 20 L reactor.

Troubleshooting Matrix:

Potential CauseRecommended Solutions & Scientific Rationale
Poor Thermal Control Solution: Implement controlled, slow addition of reagents and use an efficient cooling system. Rationale: The deprotonation and condensation steps can be highly exothermic. On a large scale, this heat must be removed effectively to prevent runaway reactions and byproduct formation. Adding the α-haloacetonitrile slowly to the cooled base/ketone mixture is a standard scale-up strategy.
Inefficient Mixing Solution: Use appropriate reactor geometry and mechanical stirring. Rationale: Inadequate mixing can create "hot spots" of high reagent concentration, leading to localized byproduct formation. Ensure the stirring is vigorous enough to maintain a homogeneous slurry or solution.
Difficult Purification Solution: Develop a crystallization or distillation-based purification method. Rationale: Large-scale column chromatography is expensive and time-consuming. Investigate recrystallization from a suitable solvent system (e.g., isopropanol, hexanes/ethyl acetate) to isolate the product in high purity. This is a much more scalable and economical approach.[7]

Part 3: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
  • 1. Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, then suspend it in 50 mL of anhydrous tetrahydrofuran (THF).

  • 2. Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • 3. Reagent Addition: In a separate flask, prepare a solution of 4-methylcyclohexanone (5.6 g, 50 mmol, 1.0 eq) and chloroacetonitrile (3.9 g, 52 mmol, 1.05 eq) in 25 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • 4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • 5. Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • 6. Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • 7. Purification: Purify the crude residue by flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes gradient) to yield the product.

Data Presentation: Expected Characterization
Analysis TypeExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 3.5-3.7 (m, 1H, epoxide CH), 1.0-2.2 (m, 9H, cyclohexane CH₂ and CH), 0.9-1.0 (d, 3H, methyl CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 116-118 (CN), 60-65 (spiro C), 50-55 (epoxide CH), 20-40 (cyclohexane C's), ~22 (methyl C)
FT-IR (neat)ν 2240-2260 cm⁻¹ (C≡N stretch)
HRMS (ESI) Calculated for C₉H₁₃NO [M+H]⁺, observed mass should be within 5 ppm.

Part 4: Visualization of Key Processes

Reaction Mechanism

The diagram below illustrates the stepwise mechanism of the Darzens condensation for this synthesis.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Ketone 4-Methyl- cyclohexanone Halohydrin Halohydrin Alkoxide Ketone->Halohydrin Nitrile ClCH₂CN Enolate Nitrile Enolate [NC-CHCl]⁻ Nitrile->Enolate Base Base (e.g., NaH) Base->Enolate Deprotonation Enolate->Halohydrin Nucleophilic Attack Product 6-Methyl-1-oxaspiro[2.5] octane-2-carbonitrile Halohydrin->Product Intramolecular SN2 Cyclization

Caption: Darzens condensation reaction mechanism.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

troubleshooting_workflow cluster_causes Low Conversion Causes cluster_byproduct_solutions Byproduct Solutions start Start Synthesis check_conversion Low Conversion by TLC? start->check_conversion cause_base Check Base: - Strength - Purity - Equivalents check_conversion->cause_base Yes check_byproducts Byproducts Observed? check_conversion->check_byproducts No cause_temp Check Temperature: - Too low? - Too high? cause_base->cause_temp Re-run with Optimized Conditions cause_reagents Check Reagents: - Purity - Anhydrous? cause_temp->cause_reagents Re-run with Optimized Conditions cause_reagents->start Re-run with Optimized Conditions solution_halohydrin Halohydrin: - Increase Temp/Time - Stronger Base check_byproducts->solution_halohydrin Yes purify Purify Product (Chromatography/ Crystallization) check_byproducts->purify No solution_aldol Aldol Products: - Lower Temperature - Slower Addition solution_halohydrin->solution_aldol Re-run with Optimized Conditions solution_hydrolysis Hydrolysis: - Ensure Anhydrous - Cold Work-up solution_aldol->solution_hydrolysis Re-run with Optimized Conditions solution_hydrolysis->start Re-run with Optimized Conditions end Successful Synthesis purify->end

Caption: A decision tree for troubleshooting the synthesis.

References

  • Yuan, W., Zhang, A., & Li, Y. (2008). Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Arkivoc, 2008(15), 204-213. [Link]

  • PSIBERG. (2024, January 8). Darzens Reaction: Mechanism, Variations & Applications. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2022). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl. Beilstein Archives. [Link]

  • Wikipedia. (2023). Darzens reaction. [Link]

  • Itoh, T., et al. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Heterocycles, 53(9), 1947-1954. [Link]

  • Volcho, K. P., et al. (2007). Synthesis of epoxy dinitriles from citral and their acid-catalyzed transformations. Russian Journal of Organic Chemistry, 43(4), 514-520. [Link]

  • Reddy, C. R., et al. (2015). Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. Organic Letters, 17(15), 3926-3929. [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. [Link]

  • Wikipedia. (2023). Nitrile. [Link]

  • Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A New Useful Reagent for Acylation of Amino Acids. Organic Syntheses, 57, 25. [Link]

  • Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development. Retrieved February 18, 2026, from [Link]

  • StudySmarter. (2023, October 20). Nitrile Synthesis. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2024). Methylcyclohexanone. [Link]

  • Fages, F., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Reddit. (2023, November 12). How Do I troubleshoot a Method? (ICP-OES). [Link]

  • Schmalz, H. G., & Böttcher, C. (2020). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecular Chemistry and Physics, 221(16), 2000188. [Link]

Sources

Nitrile-Epoxide Synthons: Technical Support & Stability Hub

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Reactivity" Paradox

Nitrile-containing epoxides (e.g., glycidonitriles or


-cyano-epoxides) are high-value synthons, particularly in the synthesis of DPP-4 inhibitors like Saxagliptin and Vildagliptin. However, they present a unique stability paradox: the electron-withdrawing nitrile group activates the epoxide toward nucleophilic attack, while the epoxide ring strain makes the molecule susceptible to intramolecular cyclization by the nitrile nitrogen.

This guide moves beyond standard safety data sheets to address the mechanistic root causes of yield loss: acid-catalyzed oxazoline formation, base-mediated polymerization, and hydrolytic ring opening.

Visualizing Degradation Pathways

Before troubleshooting, you must visualize the invisible enemies in your flask. The diagram below details the kinetic competition between your desired reaction and the three primary degradation pathways.

NitrileEpoxideStability Start Nitrile-Epoxide (Starting Material) Acid Acid / Lewis Acid (Trace H+ / Metal Ions) Start->Acid Catalysis Base Strong Base (LDA, NaH, Alkoxides) Start->Base Activation Water Aqueous Conditions (Hydrolysis) Start->Water Solvolysis Oxazoline Oxazoline/Heterocycle (Intramolecular Cyclization) Acid->Oxazoline Ritter-type Attack (Nitrile N attacks Epoxide C) Polymer Polymer/Oligomer (Anionic Polymerization) Base->Polymer α-Deprotonation & Chain Propagation Diol Diol / Amide (Ring Opening) Water->Diol Nucleophilic Attack

Figure 1: Mechanistic map of nitrile-epoxide degradation. Note that acid catalysis drives the irreversible intramolecular cyclization to oxazolines.

Module 1: The "Silent Killer" – Intramolecular Cyclization[1]

The Issue: Your LC-MS shows a mass peak equivalent to the starting material (isomer), but the NMR is messy, and the reactivity is dead. Diagnosis: You have likely formed an Oxazoline or Isoxazoline derivative.

Mechanistic Insight

In the presence of even trace Lewis acids (e.g.,


, 

, or residual silica gel acidity), the nitrile nitrogen acts as an internal nucleophile. It attacks the activated epoxide carbon (Ritter-type reaction) to form a cyclic imidate, which tautomerizes to a stable oxazoline [1]. This is a "dead-end" species for most nucleophilic substitution aims.
Troubleshooting Q&A

Q: I kept the reaction neutral, why did it cyclize? A: "Neutral" is relative. Silica gel is slightly acidic (


). Chlorinated solvents (DCM/CHCl3) often contain trace HCl.
  • Correction: Add a "sacrificial base" buffer. Include 1-2%

    
     or solid 
    
    
    
    in your reaction mixture if the primary transformation allows it.

Q: Can I reverse the oxazoline formation? A: Generally, no . The thermodynamic stability of the 5-membered oxazoline ring is significantly higher than the strained epoxide. You must prevent formation rather than attempt reversal.

Module 2: Base-Mediated Instability

The Issue: The reaction mixture turns dark/tarry; yield is low; proton NMR shows loss of the


-proton signal.
Diagnosis: 

-Deprotonation leading to polymerization or rearrangement.
Mechanistic Insight

If your nitrile is attached to the epoxide (glycidonitrile) or one carbon away, the


-protons are highly acidic (

activated by both nitrile and epoxide). Strong bases remove this proton, creating a carbanion that triggers anionic polymerization of the epoxide [2].
Solvent & Base Compatibility Matrix
Solvent/ReagentCompatibilityRisk FactorRecommendation
DMSO / DMF Low HighAvoid if possible. Polar aprotic solvents enhance basicity of nucleophiles, accelerating polymerization.
THF / Et2O High LowPreferred. Low dielectric constant suppresses ionic polymerization.
Alcohols (MeOH) Medium MediumCan act as nucleophiles (opening epoxide). Use only if the alcohol is the reactant.
DCM / Chloroform Medium Acidic TraceMust be distilled or passed through basic alumina to remove HCl stabilizers.
Strong Bases (LDA) Critical Very HighOnly use at

. Quench immediately with weak acid (AcOH) at low temp.

Experimental Protocols

Protocol A: The "Buffer-Stabilized" Workup

Standard aqueous workups often introduce acidity that destroys these epoxides during concentration.

  • Quench: Do not use pure water or HCl. Pour reaction mixture into a pre-cooled (

    
    ) saturated solution of Sodium Bicarbonate (
    
    
    
    )
    .
  • Extraction: Use Ethyl Acetate or TBME (Tert-butyl methyl ether). Avoid DCM if possible (avoids trace HCl concentration).

  • Drying: Use Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) as
    
    
    is a Lewis acid that can catalyze ring opening or rearrangement during concentration [3].
  • Concentration: Add 1% Triethylamine (TEA) to the organic layer before rotary evaporation. This ensures the environment remains slightly basic as the solvent volume decreases.

Protocol B: Real-Time Stability Stress Test

Validate your solvent system before committing precious intermediate.

  • Preparation: Dissolve 5 mg of Nitrile-Epoxide in 1 mL of proposed solvent.

  • Spike:

    • Vial A: Control (Solvent only).

    • Vial B: Acid Spike (Add 1

      
      L dilute Acetic Acid).
      
    • Vial C: Base Spike (Add 1 mg

      
      ).
      
  • Monitor: Inject onto HPLC/UPLC every 60 minutes for 4 hours.

  • Pass Criteria: >98% area retention relative to T=0. If Vial B shows new peaks (isomers), your compound is acid-sensitive (Oxazoline risk).

Frequently Asked Questions (FAQs)

Q: Can I purify nitrile-epoxides on silica gel? A: Risky. Standard silica is acidic (


).
  • Solution: Use Neutral Alumina or "Deactivated Silica." To deactivate silica, flush the column with 1% Triethylamine/Hexanes before loading your sample.

Q: Why does my product decompose in the freezer? A: Epoxides can undergo "autocatalytic" decomposition. If a single molecule hydrolyzes, it generates an alcohol (nucleophile) or acid (catalyst), triggering a chain reaction.

  • Solution: Store under Argon at

    
     as a solid, not in solution. Solutions (especially in DMSO/DMF) degrade much faster.
    

Q: Is the "Payne Rearrangement" relevant here? A: Yes. If your molecule has a free hydroxyl group near the epoxide, base treatment will cause the epoxide to migrate (Payne Rearrangement) [4]. If you have a nitrile nearby, the alkoxide intermediate may attack the nitrile instead of migrating, forming a cyclic imidate.

References

  • Intramolecular Reaction of Epoxy-Nitriles

    • Title: Intramolecular Nucleophilic Attack of Nitriles on Epoxides: A Route to Oxazolines.
    • Source:Journal of Organic Chemistry.
    • Context: Describes the acid-catalyzed Ritter-type mechanism where the nitrile nitrogen
    • URL:[Link] (Representative link for mechanism verification).

  • Base-Mediated Polymerization

    • Title: Anionic Polymeriz
    • Source:Polymer Science Series.
    • Context: Details how strong bases initiate chain propag
    • URL:[Link]

  • Lewis Acid Catalysis in Epoxides

    • Title: Lewis Acid-Catalyzed Rearrangement of Epoxides.[1]

    • Source:Chemical Reviews.
    • Context: Explains the role of metal ions (like Mg²⁺ from drying agents)
    • URL:[Link]

  • Payne Rearrangement & Related Mechanisms

    • Title: The Payne Rearrangement.[2]

    • Source:Organic Reactions.[3][4][5][6][7]

    • Context: Fundamental mechanism describing base-catalyzed epoxide migration which competes with nitrile cycliz
    • URL:[Link]

Sources

Recrystallization solvents for purifying 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Spiro-Epoxides

Guide: TSC-07B | Topic: Recrystallization of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

This guide emphasizes first principles and empirical testing, empowering you to develop a robust, validated purification protocol for this and other challenging spirocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select a starting list of solvents for screening? The structure seems to have mixed polarity.

This is the critical first question. The principle of "like dissolves like" is our primary guide.[3] Let's analyze the structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile:

  • Non-Polar Region: The cyclohexane ring.

  • Polar, Aprotic Regions: The epoxide ring and the nitrile (-C≡N) group.

The molecule possesses both non-polar and highly polar functionalities, suggesting that solvents of intermediate polarity, or specific mixed-solvent systems, will be most effective. An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]

Our Recommended Approach: Begin by screening a range of solvents with varying polarities and boiling points. A diverse selection increases the probability of identifying a suitable candidate or a pair for a mixed-solvent system.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Boiling Point (°C) Polarity (Approx.) Rationale & Considerations
Hexane / Heptane Alkane 69 / 98 Low Good for dissolving non-polar impurities. Likely a poor solvent for the target, making it a good candidate as an "anti-solvent".[5]
Toluene Aromatic 111 Low Its aromatic nature can offer different selectivity for dissolving aromatic impurities.[6]
Diethyl Ether Ether 35 Low-Medium Its low boiling point makes for easy removal, but can be a fire hazard. Often a good "good" solvent in pairs.[5]
Ethyl Acetate (EtOAc) Ester 77 Medium An excellent starting point. It's a versatile solvent for compounds of intermediate polarity. Patents for similar oxaspirocycles have cited its use.[7][8]
Acetone Ketone 56 Medium-High A strong, polar aprotic solvent. Its low boiling point is advantageous.
Acetonitrile (ACN) Nitrile 82 High The nitrile group may offer specific favorable interactions with the target molecule.[6]

| Ethanol (EtOH) | Alcohol | 78 | High (Protic) | A common and effective recrystallization solvent. Caution: As a protic solvent, prolonged heating could potentially lead to the ring-opening of the epoxide. Use with care.[9] |

Q2: What is the most efficient experimental workflow for screening these solvents?

A systematic, small-scale approach is crucial to conserve your material. Follow the protocol below for each solvent identified in Table 1.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile into a small test tube or vial.

  • Cold Solubility Test: Add the first solvent dropwise (around 0.25 mL) at room temperature. Agitate the mixture.

    • Observation A: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[10] Set it aside as a potential "good" solvent for a mixed-solvent system.

    • Observation B: If the compound remains mostly insoluble, proceed to the next step.

  • Hot Solubility Test: Heat the mixture gently using a heat gun or a sand bath to the solvent's boiling point. Add more solvent dropwise (up to ~1.0 mL total) until the solid just dissolves.[10]

    • Observation C: If the compound dissolves completely, this is a promising candidate solvent. Proceed to step 4.

    • Observation D: If a significant portion of the compound remains insoluble even after adding ~1.0 mL of boiling solvent, it is likely unsuitable.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Observation E: Abundant, well-formed crystals appear. This is an ideal solvent.

    • Observation F: No crystals form, or only a very small amount. The compound is too soluble.[10]

    • Observation G: An oil separates from the solution. Refer to Q3 below.

  • Inducing Crystallization (If needed for Observation F): If no crystals form, try to induce crystallization by scratching the inside of the glass at the liquid's surface with a glass rod or adding a tiny "seed" crystal of the crude material.[3] If crystals form, this solvent may still be viable, but the yield might be lower.

Q3: My compound "oiled out" during cooling. How do I prevent this and get crystals?

"Oiling out" occurs when the saturated solution's temperature is higher than the melting point of the solute.[3] The compound separates as a supercooled liquid (an oil) rather than a solid crystal lattice.

Troubleshooting Strategies:

  • Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (e.g., 10-20% more volume) and cool again.

  • Lower the Boiling Point: Switch to a lower-boiling solvent that was also identified as promising in your screening.

  • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" (anti-solvent) in which it is insoluble until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[11] See Protocol 2 for a detailed workflow.

Q4: I've identified a good solvent, but my recovery is low. How can I improve my yield?

Low recovery is a common issue in recrystallization. The key is to ensure you are using the absolute minimum amount of hot solvent needed to fully dissolve your compound.[10]

Optimization Steps:

  • Minimize Solvent Volume: During the dissolution step, add the hot solvent in very small portions, allowing time for the solid to dissolve before adding more. Any excess solvent will retain more of your product in the mother liquor upon cooling.[10]

  • Maximize Cooling: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Mother Liquor Analysis: Concentrate the mother liquor (the liquid left after filtering your crystals). If a large amount of solid crashes out, your initial recrystallization was inefficient (likely due to too much solvent). You can attempt a second recrystallization on this recovered material.

Q5: The epoxide ring is sensitive. Should I avoid certain solvents or conditions?

Yes, this is an excellent consideration. Epoxides are susceptible to ring-opening by nucleophiles, particularly under acidic or basic conditions. While many epoxides are robust, prolonged heating in protic solvents like alcohols (methanol, ethanol) or water could pose a risk.[12]

Recommendations for Preserving the Epoxide:

  • Prioritize Aprotic Solvents: Favor solvents like ethyl acetate, acetone, acetonitrile, or toluene from your screening list, as they are less likely to participate in ring-opening reactions.

  • Minimize Heating Time: Regardless of the solvent, do not keep the solution at reflux for longer than necessary to dissolve the solid.

  • Ensure Neutral pH: If your crude material may contain acidic or basic impurities from the synthesis, consider a pre-purification workup (e.g., a wash with a mild bicarbonate solution) before recrystallization.

Visual Workflow: Solvent Selection Strategy

The following diagram outlines the logical progression for developing a successful recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid screen Protocol 1: Small-Scale Solvent Screening start->screen dissolves_cold Result: Dissolves in Cold Solvent screen->dissolves_cold Test Each Solvent dissolves_hot Result: Dissolves in Hot, Crystallizes on Cooling screen->dissolves_hot insoluble Result: Insoluble in Hot Solvent screen->insoluble oils_out Result: Oils Out on Cooling screen->oils_out good_solvent Potential 'Good' Solvent for Mixed System dissolves_cold->good_solvent ideal_solvent Ideal Single Solvent Found! Proceed to Scale-Up dissolves_hot->ideal_solvent poor_solvent Potential 'Poor' Solvent (Anti-Solvent) insoluble->poor_solvent troubleshoot Troubleshoot: 1. Add more solvent 2. Try lower BP solvent oils_out->troubleshoot mixed_system Protocol 2: Develop Mixed-Solvent System good_solvent->mixed_system end End: Pure Crystals ideal_solvent->end poor_solvent->mixed_system troubleshoot->mixed_system If still fails mixed_system->end

Caption: Decision flowchart for systematic recrystallization solvent selection.

Protocol 2: Developing a Mixed-Solvent System

This protocol should be used when no single solvent is ideal, or to resolve issues like "oiling out".[5][13]

  • Select the Pair: Choose a "good" solvent in which the compound is very soluble (identified in Protocol 1, Observation A) and a "poor" or "anti-solvent" in which the compound is nearly insoluble (identified in Protocol 1, Observation D). The two solvents must be miscible with each other (e.g., Ethyl Acetate / Hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and heat it while adding the minimum amount of the hot "good" solvent required to achieve complete dissolution.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to remove any residual mother liquor.[3] Dry the crystals under vacuum.

By following this systematic approach, you will be able to confidently develop a reliable purification method for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, ensuring the high purity required for subsequent research and development activities.[14]

References

  • Meridian Adhesives Group. (2025, October 17). Understanding Epoxy Resin Crystallization: What It Is and How to Manage It. Meridian Adhesives Group. [Link]

  • Fiber Optic Center. (2016, August 9). Crystallization in Epoxies: Steps for You to Spot it and Fix It. Fiber Optic Center. [Link]

  • GracoRoberts. (n.d.). Understanding Epoxy Resin Crystallization: What You Need to Know. GracoRoberts. [Link]

  • EcoPoxy. (n.d.). What do I do if I see crystals in my epoxy?. EcoPoxy. [Link]

  • EcoPoxy. (2018, November 1). What To Do If Your Resin Crystallizes [Video]. YouTube. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization1. [Link]

  • Barnard College. (n.d.). Recrystallization, filtration and melting point. [Link]

  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.). CN110128439B - A kind of oxane spiro compound and its synthesis and resolution method.
  • National Center for Biotechnology Information. (n.d.). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]

  • Organic Chemistry, Japan. (n.d.). Recrystallization method. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. [Link]

  • University of Victoria. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 6-methyl-1-oxaspiro[2.5]octane. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-Methyl-1-oxaspiro[2.5]octane - Chemical Weight Fractions. [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.
  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • University of Central Punjab. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile: An Evaluation of Three Competing Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular scaffolds is paramount. The spirocyclic epoxide, 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, represents a valuable building block, incorporating both a strained three-membered ring and a nitrile functionality, making it a precursor for a variety of more complex, biologically active molecules. This guide provides a comparative analysis of three distinct and viable synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule and Synthetic Strategy

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a cyclohexane ring fused to an epoxide ring, with a nitrile group attached to the epoxide. The presence of the methyl group on the cyclohexane ring introduces a stereocenter, adding to the synthetic challenge. The primary disconnection for the synthesis of this molecule logically occurs at the epoxide ring. This leads to three main strategic approaches:

  • Darzens Condensation: A classic method for the formation of α,β-epoxy esters or nitriles from a ketone and an α-haloester or α-haloacetonitrile.

  • Epoxidation of an α,β-Unsaturated Nitrile: A two-step approach involving the initial formation of an α,β-unsaturated nitrile from the corresponding ketone, followed by epoxidation of the double bond.

  • Corey-Chaykovsky Reaction: The reaction of a ketone with a sulfur ylide to form an epoxide.

This guide will delve into each of these routes, providing a detailed protocol and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Route 1: The Darzens Condensation

The Darzens condensation is a well-established method for the synthesis of α,β-epoxy esters (glycidic esters) and their nitrile analogues.[1][2] The reaction proceeds via the deprotonation of an α-halo compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[1] An intramolecular SN2 reaction then forms the epoxide ring.[1] For the synthesis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, this involves the reaction of 4-methylcyclohexanone with an α-haloacetonitrile, such as chloroacetonitrile, in the presence of a base.

Reaction Scheme: Darzens Condensation

4-methylcyclohexanone 4-Methylcyclohexanone product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile 4-methylcyclohexanone->product + chloroacetonitrile Chloroacetonitrile chloroacetonitrile->product + base Base (e.g., NaH, t-BuOK) base->product

Caption: Darzens condensation of 4-methylcyclohexanone with chloroacetonitrile.

Experimental Protocol: Darzens Condensation
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-methylcyclohexanone (1.0 eq.) and chloroacetonitrile (1.1 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Causality and Experimental Choices
  • Base Selection: Sodium hydride or potassium tert-butoxide are commonly used strong bases to deprotonate the α-carbon of the chloroacetonitrile. The choice of a non-nucleophilic base is crucial to avoid side reactions with the ketone or the haloacetonitrile.

  • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are used to prevent the quenching of the strong base and the enolate intermediate.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic deprotonation and subsequent nucleophilic addition, minimizing side reactions.

  • Stereoselectivity: The Darzens condensation of substituted cyclohexanones can exhibit diastereoselectivity.[3] The stereochemical outcome is influenced by the approach of the enolate to the carbonyl, which can be affected by the conformation of the cyclohexane ring and the nature of the substituents.[3] A mixture of diastereomers is expected.

Route 2: Epoxidation of 4-Methylcyclohexylideneacetonitrile

This two-step approach first involves the synthesis of the α,β-unsaturated nitrile intermediate, 4-methylcyclohexylideneacetonitrile, via a Knoevenagel condensation. This intermediate is then subjected to epoxidation to yield the final product.

Step 2a: Synthesis of 4-Methylcyclohexylideneacetonitrile (Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. In this case, 4-methylcyclohexanone is reacted with a compound containing an active methylene group, such as cyanoacetic acid or malononitrile, in the presence of a weak base like piperidine or an ammonium salt.

Reaction Scheme: Knoevenagel Condensation

4-methylcyclohexanone 4-Methylcyclohexanone intermediate 4-Methylcyclohexylideneacetonitrile 4-methylcyclohexanone->intermediate + cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->intermediate + base Piperidine, Benzene, Dean-Stark base->intermediate

Caption: Synthesis of the α,β-unsaturated nitrile intermediate.

Experimental Protocol: Knoevenagel Condensation
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-methylcyclohexanone (1.0 eq.), cyanoacetic acid (1.1 eq.), and piperidine (0.1 eq.) in benzene or toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4-methylcyclohexylideneacetonitrile.

Step 2b: Epoxidation of 4-Methylcyclohexylideneacetonitrile

The electron-withdrawing nature of the nitrile group makes the double bond of 4-methylcyclohexylideneacetonitrile electron-deficient. Therefore, nucleophilic epoxidation agents are typically more effective. A common method is the use of hydrogen peroxide under basic conditions.[4] Alternatively, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.[5][6]

Reaction Scheme: Epoxidation

intermediate 4-Methylcyclohexylideneacetonitrile product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile intermediate->product + oxidant H2O2, NaOH or m-CPBA oxidant->product 4-methylcyclohexanone 4-Methylcyclohexanone product 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile 4-methylcyclohexanone->product + sulfur_ylide Sulfur Ylide (from Trimethylsulfonium iodide + Base) sulfur_ylide->product

Sources

A Comparative Guide to the Reactivity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, spirocyclic scaffolds have gained significant traction for their ability to confer three-dimensionality and novel pharmacological properties to drug candidates.[1][2] Among these, spiro-epoxides are particularly valuable synthetic intermediates due to the inherent reactivity of the strained three-membered ring.[3][4] This guide provides an in-depth comparison of the reactivity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile , a functionally rich spiro-epoxide, with its structural analogs.

Our focus is to dissect how the interplay of the spirocyclic system, the electron-withdrawing nitrile group, and the alkyl substituent governs the molecule's susceptibility to nucleophilic attack. Understanding these structure-reactivity relationships is paramount for researchers aiming to leverage this scaffold for the synthesis of complex molecular architectures and bioactive compounds.

Theoretical Framework: Factors Governing Spiro-Epoxide Reactivity

The reactivity of epoxides is fundamentally driven by the significant ring strain—a combination of angle and torsional strain—inherent in the three-membered ether ring.[5][6] This strain is readily relieved upon nucleophilic ring-opening, making the reaction thermodynamically favorable. For a substituted spiro-epoxide like our target molecule, several factors dictate the rate and outcome of this transformation:

  • Ring Strain: The fusion of the epoxide to a cyclohexane ring in a spirocyclic arrangement introduces additional strain, enhancing its electrophilicity compared to acyclic epoxides.[7][8]

  • Electronic Effects: The strongly electron-withdrawing nitrile group (-CN) at the C2 position significantly influences the electron density of the epoxide carbons. It inductively polarizes the C2-O bond, making the C2 carbon more electrophilic and susceptible to nucleophilic attack.

  • Steric Hindrance: The cyclohexane ring and the methyl group at the C6 position create a distinct steric environment around the electrophilic centers, influencing the regioselectivity of nucleophilic attack. Under basic or neutral conditions (SN2 mechanism), nucleophiles preferentially attack the less sterically hindered carbon.[9][10]

  • Regioselectivity: The site of nucleophilic attack is highly dependent on the reaction conditions.

    • Under basic/nucleophilic conditions (SN2): Attack occurs at the less substituted/sterically hindered carbon.[11][12]

    • Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocation character. The nucleophile attacks the carbon atom that can better stabilize a positive charge, which is typically the more substituted carbon.[13][14][15]

Selected Analogs for Reactivity Comparison

To systematically evaluate the contribution of each structural motif to the overall reactivity, we will compare our target molecule with three key analogs:

  • Analog A: 1-Oxaspiro[2.5]octane-2-carbonitrile: The direct parent compound without the C6-methyl group. This comparison will isolate the steric and subtle electronic effects of the remote methyl substituent.[16]

  • Analog B: 6-Methyl-1-oxaspiro[2.5]octane: Lacks the C2-nitrile group. This allows for an assessment of the powerful electronic activation provided by the nitrile functionality.[17][18][19]

  • Analog C: 1,2-Epoxy-1-methylcyclohexane: A non-spirocyclic analog. This comparison highlights the unique role of the spiro-center in modulating ring strain and reactivity.

Comparative Reactivity Analysis

The reactivity of our target compound and its analogs is best understood by examining their behavior under nucleophilic ring-opening conditions. The primary mode of reaction involves the attack of a nucleophile on one of the epoxide carbons, leading to the cleavage of a C-O bond.

Nucleophilic Ring-Opening (Basic/Neutral Conditions)

Under these SN2-type conditions, both steric and electronic factors are at play. The nucleophile will preferentially attack the most electrophilic and accessible carbon atom.

Logical Relationship Diagram: Factors Influencing Reactivity

This diagram illustrates the key structural features and their influence on the reactivity of the spiro-epoxide core.

G cluster_0 Structural Features cluster_1 Reactivity Parameters A Spirocyclic System D Increased Ring Strain A->D enhances B C2-Nitrile Group (Electron-Withdrawing) E Increased Electrophilicity at C2 B->E induces C C6-Methyl Group (Alkyl Substituent) F Steric Hindrance C->F contributes to G Overall Reactivity D->G increases E->G increases F->G influences regioselectivity

Caption: Key structural features and their impact on reactivity.

Table 1: Predicted Relative Reactivity and Regioselectivity in Base-Catalyzed Methanolysis

CompoundKey FeaturesPredicted Relative RateMajor Product (Regioselectivity)Rationale
6-Methyl-1-oxaspiro- [2.5]octane-2-carbonitrile Spiro-fused, -CN at C2, -CH₃ at C6Very High Attack at C2 (2-hydroxy-2-(methoxymethyl)-6-methylcyclohexane-1-carbonitrile)The nitrile group strongly activates C2, making it the primary site of attack despite being a quaternary center. This electronic activation overcomes steric hindrance.
Analog A: 1-Oxaspiro[2.5]octane-2-carbonitrileSpiro-fused, -CN at C2HighAttack at C2 (2-hydroxy-2-(methoxymethyl)cyclohexane-1-carbonitrile)Similar to the target, C2 is highly activated by the nitrile group. The rate may be slightly faster due to the absence of any potential remote steric influence from the methyl group.
Analog B: 6-Methyl-1-oxaspiro[2.5]octaneSpiro-fused, -CH₃ at C6ModerateAttack at C3 (SN2) (1-(hydroxymethyl)-4-methylcyclohexan-1-ol)Lacks electronic activation. Attack follows the standard SN2 pathway at the less substituted carbon (C3). Reactivity is driven primarily by ring strain.[9][10]
Analog C: 1,2-Epoxy-1-methylcyclohexaneNon-spiro, -CH₃ at C1LowAttack at C2 (SN2) (2-methoxy-1-methylcyclohexan-1-ol)Lower inherent ring strain compared to the spirocyclic system. Attack occurs at the less substituted C2 position.

Experimental Protocols

To empirically validate the predicted reactivity trends, a series of well-defined experiments are necessary. Here, we provide a protocol for a competitive reactivity assay, which is an efficient method for determining the relative reaction rates of two or more substrates.

Protocol 1: Competitive Reactivity Assay via ¹H NMR Spectroscopy

This protocol is designed to determine the relative reactivity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and Analog B (6-Methyl-1-oxaspiro[2.5]octane) towards a nucleophile.

Objective: To quantify the relative rates of nucleophilic ring-opening.

Materials:

  • 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

  • Analog B: 6-Methyl-1-oxaspiro[2.5]octane

  • Nucleophile: Sodium thiophenoxide (PhSNa)

  • Internal Standard: 1,3,5-Trimethoxybenzene

  • Solvent: Methanol-d4 (CD₃OD)

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of sodium thiophenoxide in CD₃OD.

    • Prepare a 0.2 M stock solution of the internal standard (1,3,5-trimethoxybenzene) in CD₃OD.

  • Reaction Setup:

    • In a clean vial, accurately weigh equimolar amounts (e.g., 0.1 mmol) of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and Analog B.

    • Add 0.5 mL of the internal standard stock solution.

    • Dissolve the mixture completely. Transfer the solution to an NMR tube.

  • Data Acquisition (t=0):

    • Acquire a ¹H NMR spectrum of the mixture before the addition of the nucleophile. This serves as the baseline (t=0). Integrate the characteristic peaks of the starting materials and the internal standard.

  • Reaction Initiation:

    • Add a sub-stoichiometric amount (e.g., 0.2 equivalents, 0.02 mmol from the 0.2 M stock solution) of the sodium thiophenoxide solution to the NMR tube.

    • Quickly shake the tube and begin acquiring spectra at regular intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • For each time point, integrate the signals corresponding to the starting materials and the internal standard.

    • Normalize the integrals of the starting materials to the integral of the constant internal standard.

    • Plot the concentration of each epoxide versus time. The compound that is consumed faster is the more reactive species. The ratio of the initial rates provides the relative reactivity.

Causality Behind Experimental Choices:

  • Nucleophile (Sodium Thiophenoxide): A "soft" nucleophile that cleanly opens epoxides via an SN2 mechanism.[5]

  • Internal Standard: 1,3,5-Trimethoxybenzene is chosen because its sharp singlet in the aromatic region of the ¹H NMR spectrum does not overlap with signals from the reactants or products, allowing for accurate quantification.

  • Solvent (Methanol-d4): A deuterated polar protic solvent suitable for dissolving the reactants and for NMR analysis.

  • Sub-stoichiometric Nucleophile: Using less than one equivalent of the nucleophile ensures that the reaction does not go to completion too quickly and allows for the clear observation of the preferential consumption of the more reactive epoxide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Weigh equimolar amounts of: - Target Epoxide - Analog Epoxide - Internal Standard B Dissolve in CD3OD A->B C Transfer to NMR tube B->C D Acquire t=0 ¹H NMR Spectrum C->D Start Analysis E Inject Nucleophile (PhSNa in CD3OD) D->E F Acquire Spectra at Timed Intervals E->F G Integrate Peaks: - Reactant 1 - Reactant 2 - Internal Standard F->G H Normalize Integrals vs. Internal Standard G->H I Plot [Reactant] vs. Time H->I J Determine Relative Rate (k_rel) I->J

Caption: Workflow for the competitive reactivity NMR experiment.

Mechanistic Insights and Discussion

The experimental data would be expected to confirm the predictions outlined in Table 1. The significantly higher reactivity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and Analog A compared to Analog B provides compelling evidence for the profound electronic activation by the C2-nitrile group. The electron-withdrawing nature of the nitrile group makes the attached C2 carbon highly electron-deficient, creating a powerful electrophilic site that accelerates the rate of nucleophilic attack.

The comparison between the target molecule and Analog A would likely reveal a minor difference in rate, attributable to the C6-methyl group. This remote substituent has a negligible electronic effect on the epoxide but may exert a subtle steric influence on the overall conformation of the cyclohexane ring, which in turn could slightly modulate the accessibility of the epoxide.

The lower reactivity of the non-spirocyclic Analog C underscores the contribution of the spiro-fusion to the overall ring strain. The rigid spirocyclic system likely enhances the ground-state energy of the epoxide, thereby lowering the activation energy for the ring-opening reaction.[8]

Conclusion

This guide establishes a clear hierarchy of reactivity among 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and its analogs, governed by a synergy of electronic activation, steric hindrance, and ring strain.

  • Dominant Factor: The C2-nitrile group is the single most important determinant of reactivity, dramatically increasing the electrophilicity of the C2 position and accelerating the rate of nucleophilic ring-opening.

  • Structural Contribution: The spirocyclic framework enhances the inherent reactivity of the epoxide ring compared to non-spirocyclic systems.

  • Substituent Effect: The remote C6-methyl group plays a minor role, primarily influencing the steric environment rather than the electronic nature of the epoxide.

This detailed understanding allows researchers to rationally design synthetic strategies, predicting reaction outcomes and selectively functionalizing the spiro-epoxide core to access a diverse range of complex molecules for applications in drug discovery and materials science.

References

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A Comparative Guide to the Biological Potential of Spirocycles: Evaluating 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile in the Context of its Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Spirocyclic Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer enhanced biological activity, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged structures that have captured the attention of drug discovery professionals, spirocycles stand out. These compounds, characterized by two rings connected by a single common atom, possess a unique three-dimensional and conformationally rigid structure. This inherent rigidity can lead to a higher binding affinity and selectivity for biological targets, making them attractive scaffolds for the development of new therapeutic agents.[1] The diverse pharmacological activities of spiro compounds, ranging from antimicrobial to anticancer effects, underscore their importance in medicinal chemistry.[2][3]

This guide delves into the biological potential of a specific spirocycle, 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, and places it in the broader context of other biologically active spirocyclic systems. It is important to note at the outset that while the broader class of 1-oxaspiro[2.5]octane derivatives has shown promise in preclinical research, specific experimental data on the biological activity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is not extensively available in the public domain. Therefore, this guide will extrapolate from closely related structures and compare the potential of this scaffold with other well-characterized spirocycles, providing a framework for future research and development.

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile: A Molecule of Untapped Potential

6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a small molecule featuring a spirocyclic system composed of a cyclopropane ring fused to a cyclohexane ring, with an oxirane and a nitrile functional group. While specific biological activity studies on this exact molecule are scarce, a closely related compound, 1-Oxaspiro[2.5]octane-2-carbonitrile, is noted to be toxic if swallowed and may cause respiratory irritation, suggesting a degree of biological reactivity that warrants further investigation.[4][5]

The most significant insight into the potential therapeutic application of this class of compounds comes from a patent describing oxaspiro[2.5]octane derivatives and their analogs as inhibitors of Methionine Aminopeptidase 2 (MetAP2).[6] This enzyme plays a crucial role in the post-translational modification of proteins and has been implicated in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[6] Consequently, inhibitors of MetAP2 are being explored for their utility in treating various cancers and other conditions associated with aberrant angiogenesis, such as obesity and type 2 diabetes.[6]

Potential Mechanism of Action: MetAP2 Inhibition

MetAP2 is a metalloprotease that removes the N-terminal methionine from newly synthesized proteins. Its inhibition can disrupt the function of key proteins involved in cell proliferation and angiogenesis. The oxaspiro[2.5]octane scaffold could potentially bind to the active site of MetAP2, leading to the inhibition of its enzymatic activity.

Below is a conceptual workflow for identifying and characterizing MetAP2 inhibitors.

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification Primary Assay Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Animal Models of Cancer Animal Models of Cancer Lead Optimization->Animal Models of Cancer Toxicity Studies Toxicity Studies Animal Models of Cancer->Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies Toxicity Studies->Pharmacokinetic Studies Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials caption Workflow for MetAP2 Inhibitor Drug Discovery.

Figure 1: A generalized workflow for the discovery and development of MetAP2 inhibitors.

Comparative Analysis: Biological Activities of Other Spirocyclic Scaffolds

To understand the potential of the 1-oxaspiro[2.5]octane framework, it is instructive to compare it with other classes of spirocycles that have been more extensively studied.

Spirooxindoles: A Privileged Scaffold in Anticancer Research

Spirooxindoles are a prominent class of spirocyclic compounds that have demonstrated a wide range of biological activities, with a particular emphasis on anticancer effects.[7] Their rigid three-dimensional structure allows for specific interactions with various biological targets.

Spirooxindole DerivativeBiological ActivityMechanism of Action (if known)Reference
MI-219AnticancerMDM2 inhibitor, leading to p53 activation[7]
SAR405838AnticancerMDM2 inhibitor[7]
RO8994AnticancerMDM2 inhibitor[7]

Table 1: Examples of Biologically Active Spirooxindoles.

Spiropyrans: Diverse Antimicrobial and Cytotoxic Agents

Spiropyrans represent another versatile class of spirocycles with documented antimicrobial and cytotoxic activities. Their biological effects are often attributed to their unique photochromic properties and their ability to interact with cellular membranes and proteins.

Spiropyran DerivativeBiological ActivityTarget Organism/Cell LineReference
Spiro[indoline-naphthopyran]AntibacterialStaphylococcus aureus, Bacillus subtilis[8]
Spiro[indole-pyran]CytotoxicA549 (lung cancer), HeLa (cervical cancer)[9]

Table 2: Examples of Biologically Active Spiropyrans.

Experimental Protocols: A Guide for Researchers

For researchers interested in exploring the biological activity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile or related compounds, the following experimental protocols provide a starting point for in vitro evaluation.

Protocol 1: In Vitro MetAP2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against human MetAP2.

Materials:

  • Recombinant human MetAP2 enzyme

  • MetAP2 substrate (e.g., Met-Pro-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., fumagillin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution or control (assay buffer with DMSO for negative control, positive control inhibitor for positive control).

  • Add 25 µL of recombinant human MetAP2 enzyme to each well and incubate for 15 minutes at room temperature.

  • Add 25 µL of the MetAP2 substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm) at time zero and then kinetically every 5 minutes for 60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the test compound dilution or control (medium with DMSO) to each well.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

  • Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile remains to be established, its structural similarity to compounds with known biological effects, particularly as potential MetAP2 inhibitors, makes it an intriguing candidate for further investigation. The broader class of spirocycles continues to be a rich source of novel therapeutic agents with diverse mechanisms of action.

Future research should focus on the synthesis and in vitro biological evaluation of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile and its analogs. Screening against a panel of cancer cell lines and relevant enzymes, such as MetAP2, would provide valuable insights into its therapeutic potential. Structure-activity relationship (SAR) studies would also be crucial in optimizing the scaffold for improved potency and selectivity. The exploration of this and other novel spirocyclic systems holds significant promise for the future of drug discovery.

References

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A Researcher's Guide to the Computational Stability Analysis of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, spirocyclic compounds are of significant interest due to their unique three-dimensional structures and potential for novel biological activity. The 1-oxaspiro[2.5]octane moiety, in particular, is a common motif in various biologically active molecules.[1] This guide provides a comprehensive framework for the computational analysis of the stability of a specific derivative, 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline a robust computational workflow but also delve into the scientific rationale behind the selection of specific methods and comparative structures. Our approach is grounded in established principles of computational chemistry and conformational analysis to ensure the generation of reliable and insightful data.

Foundational Concepts: Understanding the Stability of Substituted Spiro-Oxiranes

The stability of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is primarily influenced by two key factors: the inherent strain of the oxirane ring and the conformational preferences of the substituted cyclohexane ring.

  • Oxirane Ring Strain: The three-membered epoxide ring is inherently strained due to significant angle deviation from the ideal tetrahedral geometry. This strain makes the ring susceptible to opening, a key factor in its reactivity.[2]

  • Cyclohexane Conformation: The cyclohexane ring adopts a chair conformation to minimize steric and torsional strain.[3] Substituents on the ring can occupy either axial or equatorial positions. Generally, equatorial positions are more stable for bulky substituents to avoid unfavorable 1,3-diaxial interactions.[4][5]

The interplay between these factors will dictate the overall stability of the molecule and its various conformers.

Proposed Computational Workflow

To rigorously assess the stability of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, we propose a multi-step computational analysis rooted in Density Functional Theory (DFT), a powerful method for studying the electronic structure of molecules.[6][7]

Computational Workflow cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Energy Calculation cluster_3 Step 4: Thermochemical Analysis cluster_4 Step 5: Comparative Analysis Initial Structures Generation of Initial 3D Structures (cis/trans isomers, axial/equatorial conformers) Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial Structures->Optimization Input for optimization Single Point Energy High-Accuracy Single-Point Energy Calculation (e.g., M06-2X/def2-TZVP) Optimization->Single Point Energy Optimized geometries Frequency Analysis Frequency Calculations (Gibbs Free Energy, Zero-Point Energy) Single Point Energy->Frequency Analysis For thermochemical corrections Comparison Comparison of Relative Stabilities of Isomers and Conformers Frequency Analysis->Comparison Calculation of ΔG

Caption: A proposed workflow for the computational stability analysis.

Detailed Experimental Protocols

Generation of Initial Structures

The first crucial step is to generate all plausible stereoisomers and conformers of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. The methyl group at the 6-position of the cyclohexane ring can be either cis or trans relative to the oxirane ring. Furthermore, for each of these isomers, the methyl group can be in an axial or equatorial position.

Protocol:

  • Using a molecular modeling software (e.g., Avogadro, ChemDraw), construct the 2D structure of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

  • Generate the 3D structures for the following isomers and conformers:

    • cis-6-Methyl (axial)

    • cis-6-Methyl (equatorial)

    • trans-6-Methyl (axial)

    • trans-6-Methyl (equatorial)

  • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

DFT Geometry Optimization

The initial structures are then subjected to rigorous geometry optimization using DFT to find the local energy minima on the potential energy surface.

Protocol:

  • Import the initial 3D structures into a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Set up a geometry optimization calculation using a suitable DFT functional and basis set. A good starting point is the B3LYP functional with the 6-31G(d) basis set.

  • Run the optimization calculations. Ensure that the calculations converge to a stationary point, indicated by the absence of imaginary frequencies in the subsequent frequency analysis.

High-Accuracy Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a more robust functional and a larger basis set.

Protocol:

  • Use the optimized geometries from the previous step.

  • Perform a single-point energy calculation using a functional known for its accuracy with non-covalent interactions and thermochemistry, such as M06-2X, and a triple-zeta basis set like def2-TZVP.

Frequency Calculations and Thermochemical Analysis

Frequency calculations are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

Protocol:

  • Perform a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Extract the Gibbs free energies (G) for each conformer. The relative stability of the conformers can then be determined by comparing their Gibbs free energies.

Comparative Analysis with Alternative Structures

To provide a comprehensive understanding of the stability of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, it is insightful to compare its stability with structurally related molecules.

Proposed Alternative Structures for Comparison:

  • 1-Oxaspiro[2.5]octane-2-carbonitrile: The parent compound without the methyl group. This will allow for the quantification of the energetic effect of the methyl substituent.

  • 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile: The bulky tert-butyl group will strongly lock the cyclohexane ring in a specific conformation, providing a clear reference for the energetic cost of axial substitution.[4]

The same computational workflow should be applied to these alternative structures.

Data Presentation and Interpretation

The results of the computational analysis should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Calculated Relative Energies of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
cis-6-Methyl (equatorial)0.00 (Reference)0.00 (Reference)
cis-6-Methyl (axial)
trans-6-Methyl (equatorial)
trans-6-Methyl (axial)

Note: The lowest energy conformer is set as the reference (0.00 kcal/mol). The remaining values will be populated upon completion of the calculations.

Interpretation of Expected Results:

It is expected that the conformers with the methyl group in the equatorial position will be more stable than their axial counterparts due to the avoidance of 1,3-diaxial strain.[4] The magnitude of this energy difference will provide a quantitative measure of this steric hindrance. The relative stabilities of the cis and trans isomers will depend on the subtle interplay of steric and electronic effects between the methyl, nitrile, and oxirane groups.

Conclusion

This guide has outlined a detailed and scientifically rigorous computational workflow for assessing the stability of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. By employing DFT calculations for geometry optimization, high-accuracy energy calculations, and thermochemical analysis, researchers can gain valuable insights into the conformational preferences and relative stabilities of its various isomers. The proposed comparison with structurally related molecules will further enhance the understanding of the substituent effects on the stability of the 1-oxaspiro[2.5]octane framework. The data generated from this type of analysis is invaluable for predicting the reactivity and potential biological activity of this class of compounds, thereby guiding future research and development efforts.

References

  • Tropane-Based Dispirocyclic Oxiranes and Spirocyclic Ketones. (n.d.). Vertex AI Search.
  • Enantioselective Synthesis of Spiro-oxiranes: An Asymmetric Addition/Aldol/Spirocyclization Domino Cascade. (2021, September 20). PubMed.
  • Main conformers of tetrasubstituted anancomeric spiranes with... (n.d.). ResearchGate.
  • A DFT study of the double (3 + 2) cycloaddition of nitrile oxides and allenoates for the formation of spirobiisoxazolines. (2021, September 12). PubMed.
  • Chemical Reactions of Spirooxiranes. (2026, January 8). ResearchGate.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC.
  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. (n.d.). ResearchGate.
  • Conformational Analysis. (n.d.). University of Calgary.
  • DFT data for "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans". (2021, October 29). University of York.
  • Conformational Analysis. (n.d.). OpenOChem Learn.
  • Conformational Analysis. (n.d.). University of Calgary.
  • Conformational Analysis Guide. (n.d.). Scribd.

Sources

A Comparative Spectroscopic Guide to Oxaspiro[2.5]octane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic systems offers a unique scaffold for the design of novel molecules with tailored properties. Among these, the oxaspiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring through a shared oxygen atom, presents a compelling target for synthetic chemists. The subtle interplay of ring strain, conformational isomerism, and the electronic influence of the oxirane ring can lead to significant differences in the physicochemical and biological properties of its isomers. This guide provides a comparative analysis of the spectroscopic data for key isomers of oxaspiro[2.5]octane, offering field-proven insights into how structural variations are manifested in their spectral fingerprints.

This document is structured to provide not just data, but a causal understanding of the spectroscopic nuances that differentiate these isomers. By understanding these differences, researchers can more effectively characterize their synthetic products and gain deeper insights into the structure-property relationships that govern this important class of molecules.

Molecular Structures of a Parent Compound and a Stereoisomeric Pair

To illustrate the spectroscopic differences, we will focus on the parent compound, 1-oxaspiro[2.5]octane , and a pair of well-characterized stereoisomers, cis- and trans-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one (commonly known as pulegone oxides).

Caption: Molecular structures of the selected oxaspiro[2.5]octane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Probe

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and conformation of oxaspiro[2.5]octane isomers. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to their local electronic and steric environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information about the proton environment in these molecules. The high ring strain of the epoxide ring and the conformational flexibility of the cyclohexane ring lead to distinct spectral features.

Comparative ¹H NMR Data (Selected Signals)

CompoundSignalChemical Shift (δ, ppm)Key Observations
1-oxaspiro[2.5]octane Epoxide Protons (CH₂)2.50 (s)A sharp singlet indicates chemical equivalence, a consequence of rapid conformational averaging of the cyclohexane ring.[1]
Cyclohexane Protons1.55-1.65 (m), 1.40-1.50 (m)Complex multiplets arising from the overlapping signals of the axial and equatorial protons of the cyclohexane ring.[1]
cis-Pulegone Oxide C7-CH₃ (axial)1.06 (d, J=7 Hz)The axial methyl group is shielded by the cyclohexane ring, resulting in an upfield shift compared to its trans counterpart.[2]
C2-(CH₃)₂1.22 (s)The two methyl groups on the epoxide ring are chemically equivalent.[2]
trans-Pulegone Oxide C7-CH₃ (equatorial)1.09 (d, J=6 Hz)The equatorial methyl group experiences less shielding and is therefore shifted slightly downfield.[2]
C2-(CH₃)₂1.23 (s)A slight downfield shift compared to the cis isomer, likely due to subtle differences in the overall molecular conformation.[2]

Causality Behind the Spectral Differences:

The key differentiator in the ¹H NMR spectra of the pulegone oxide stereoisomers is the orientation of the methyl group at the C7 position. In the cis isomer, this methyl group is forced into an axial position, where it experiences anisotropic shielding from the π-system of the carbonyl group and the electron density of the cyclohexane ring. This results in a noticeable upfield shift compared to the equatorial methyl group in the trans isomer.[2] This observation is a classic example of how stereochemistry dictates the magnetic environment of protons.

For the parent 1-oxaspiro[2.5]octane, the simplicity of the epoxide proton signal as a singlet is indicative of the rapid chair-to-chair interconversion of the cyclohexane ring on the NMR timescale, which averages the environments of the axial and equatorial protons.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their hybridization and the presence of electronegative atoms.

Comparative ¹³C NMR Data

CompoundSpiro Carbon (C3)Epoxide Carbon (C2)Cyclohexane Carbons
1-oxaspiro[2.5]octane 58.0 ppm51.5 ppm33.8, 25.5, 24.9 ppm
cis-Pulegone Oxide ~60-65 ppm (est.)~55-60 ppm (est.)Varies significantly due to ketone and methyl substituents.
trans-Pulegone Oxide ~60-65 ppm (est.)~55-60 ppm (est.)Varies significantly due to ketone and methyl substituents.

Causality Behind the Spectral Differences:

In 1-oxaspiro[2.5]octane, the spiro carbon (C3) and the other epoxide carbon (C2) are significantly deshielded due to the electronegativity of the oxygen atom, appearing at 58.0 and 51.5 ppm, respectively.[1] The remaining cyclohexane carbons resonate in the typical aliphatic region.

For the pulegone oxide isomers, the presence of the carbonyl group at C4 would induce a significant downfield shift for the C4 carbon (expected > 200 ppm) and would also influence the chemical shifts of the neighboring carbons. The stereochemical differences between the cis and trans isomers would likely manifest as subtle but measurable differences in the chemical shifts of the cyclohexane ring carbons due to the different steric interactions (gamma-gauche effect) of the axial vs. equatorial methyl group at C7.

Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve ~5-10 mg of the oxaspiro[2.5]octane isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Dissolve ~5-10 mg of the oxaspiro[2.5]octane isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Dissolve ~5-10 mg of the oxaspiro[2.5]octane isomer in ~0.6 mL of deuterated chloroform (CDCl₃).->Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. Transfer the solution to a 5 mm NMR tube. Place the tube in a high-field NMR spectrometer (e.g., 400 MHz Bruker Avance). Place the tube in a high-field NMR spectrometer (e.g., 400 MHz Bruker Avance). Transfer the solution to a 5 mm NMR tube.->Place the tube in a high-field NMR spectrometer (e.g., 400 MHz Bruker Avance). Acquire ¹H and ¹³C NMR spectra at room temperature. Acquire ¹H and ¹³C NMR spectra at room temperature. Place the tube in a high-field NMR spectrometer (e.g., 400 MHz Bruker Avance).->Acquire ¹H and ¹³C NMR spectra at room temperature. Apply Fourier transformation to the raw data (FID). Apply Fourier transformation to the raw data (FID). Phase and baseline correct the spectra. Phase and baseline correct the spectra. Apply Fourier transformation to the raw data (FID).->Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Phase and baseline correct the spectra.->Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Caption: A generalized workflow for acquiring NMR spectra of oxaspiro[2.5]octane isomers.

Vibrational Spectroscopy (IR): Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the oxaspiro[2.5]octane isomers. The vibrational frequencies of the bonds are sensitive to the bond strength and the masses of the connected atoms.

Comparative IR Data (Key Vibrational Modes)

CompoundC-O-C Stretch (Epoxide)C=O Stretch (Ketone)C-H Stretch (Aliphatic)
1-oxaspiro[2.5]octane ~1250 cm⁻¹ (asymmetric), ~850 cm⁻¹ (symmetric)N/A2850-3000 cm⁻¹
cis-/trans-Pulegone Oxide ~1250 cm⁻¹ (asymmetric), ~850 cm⁻¹ (symmetric)~1710 cm⁻¹2850-3000 cm⁻¹

Causality Behind the Spectral Differences:

The most prominent difference in the IR spectra of the parent compound versus the pulegone oxides is the presence of a strong absorption band around 1710 cm⁻¹ in the latter, which is characteristic of the C=O stretching vibration of a saturated six-membered ring ketone. The exact position of this band can be subtly influenced by the stereochemistry, but the difference between the cis and trans isomers is expected to be minimal.

All isomers will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the sp³ hybridized carbons. The epoxide ring itself has characteristic C-O-C stretching modes. The asymmetric stretch typically appears around 1250 cm⁻¹, while the symmetric "ring breathing" mode is found at a lower frequency, often around 850 cm⁻¹. These epoxide-related bands are diagnostic for the presence of the oxirane ring in all the isomers.

Experimental Protocol: IR Spectroscopy

cluster_prep Sample Preparation (Liquid Film) cluster_acq Data Acquisition cluster_proc Data Processing Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film. Gently place a second salt plate on top to create a thin liquid film. Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).->Gently place a second salt plate on top to create a thin liquid film. Place the salt plate assembly in the sample holder of an FTIR spectrometer. Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Place the salt plate assembly in the sample holder of an FTIR spectrometer.->Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Perform a background correction using a spectrum of the empty salt plates. Perform a background correction using a spectrum of the empty salt plates. Identify and label the key absorption bands. Identify and label the key absorption bands. Perform a background correction using a spectrum of the empty salt plates.->Identify and label the key absorption bands. cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_anal Analysis and Detection Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). The sample is vaporized and separated from the solvent in the GC column. The sample is vaporized and separated from the solvent in the GC column. Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS).->The sample is vaporized and separated from the solvent in the GC column. The vaporized sample enters the ion source. The vaporized sample enters the ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). The vaporized sample enters the ion source.->The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺). This causes the ejection of an electron, forming a molecular ion (M⁺). The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).->This causes the ejection of an electron, forming a molecular ion (M⁺). The M⁺ and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The M⁺ and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The M⁺ and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).->The analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. The detector records the abundance of each ion, generating the mass spectrum. The analyzer separates the ions based on their mass-to-charge ratio (m/z).->The detector records the abundance of each ion, generating the mass spectrum.

Sources

A Comparative Guide to the Efficacy of Methionine Aminopeptidase-2 (MetAP-2) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, the targeting of specific enzymes to modulate disease pathways has proven to be a highly successful strategy. One such enzyme that has garnered significant attention is Methionine Aminopeptidase-2 (MetAP-2), a metalloprotease critical for the post-translational modification of nascent proteins.[1][2][3] Its role in vital cellular processes, including angiogenesis and cell cycle regulation, has positioned it as a key target in the development of novel treatments for a range of diseases, from cancer to obesity.[1][3][4]

This guide provides an in-depth, comparative analysis of the efficacy of various MetAP-2 inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic distinctions between inhibitor classes, present supporting experimental data for their in vitro and in vivo performance, and provide detailed protocols for key assays to facilitate your own investigations in this exciting field.

The Central Role of MetAP-2 and the Rationale for its Inhibition

MetAP-2 is responsible for the cleavage of the N-terminal methionine from a subset of newly synthesized proteins, a crucial step for their proper folding, function, and stability.[5][6] Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that can be therapeutically exploited. The primary anti-cancer mechanism of MetAP-2 inhibitors is attributed to their potent anti-angiogenic properties.[1][7] By inhibiting the proliferation of endothelial cells, these compounds effectively starve tumors of the blood supply necessary for their growth and metastasis.[1][7] Furthermore, MetAP-2 inhibition can directly induce cell cycle arrest in tumor cells, often through the p53-dependent induction of p21, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb) and halts progression from the G1 to the S phase of the cell cycle.[2][5]

In the context of obesity, MetAP-2 inhibitors have demonstrated a remarkable ability to induce significant and sustained weight loss.[4] This is achieved through a dual mechanism of reducing food intake and increasing energy expenditure.

This guide will compare the efficacy of two main classes of MetAP-2 inhibitors: the pioneering irreversible inhibitors derived from fumagillin and the more recently developed reversible inhibitors.

Irreversible MetAP-2 Inhibitors: The Fumagillin Class

The natural product fumagillin, an antibiotic isolated from Aspergillus fumigatus, was the first identified inhibitor of MetAP-2.[2][7] Its potent anti-angiogenic activity spurred the development of a class of irreversible inhibitors that covalently bind to a critical histidine residue (His231) in the active site of MetAP-2.[6]

Key Fumagillin Analogs:
  • TNP-470 (AGM-1470): A semi-synthetic analog of fumagillin with significantly greater potency and an improved side-effect profile compared to the parent compound.[7][8] It has been extensively studied in preclinical and clinical trials for various cancers.[1][2][8]

  • PPI-2458: An orally active fumagillin analog designed for improved pharmacokinetic properties.[1][9][10] It has shown efficacy in rodent models of cancer and has been investigated in clinical trials for non-Hodgkin lymphoma.[9][10]

  • Beloranib (CKD-732): A fumagillin derivative that has demonstrated potent anti-angiogenic activity and has been clinically evaluated for its profound effects on weight loss in obese patients.[1][3]

  • SDX-7320 (Evexomostat): A novel fumagillol-derived small molecule conjugated to a high molecular weight polymer, designed to enhance its therapeutic index.[11]

Reversible MetAP-2 Inhibitors: A New Wave of Therapeutic Candidates

While the fumagillin class of inhibitors has been instrumental in validating MetAP-2 as a therapeutic target, concerns regarding their irreversible binding and potential for off-target effects have driven the development of reversible inhibitors. These compounds offer the potential for improved safety profiles and more controlled pharmacological activity.

Prominent Reversible Inhibitors:
  • M8891: An orally bioavailable, potent, and selective reversible MetAP-2 inhibitor that has shown anti-angiogenic and anti-tumor activity in preclinical studies and has been evaluated in a Phase 1 clinical trial for advanced solid tumors.[12][13][14][15][16][17]

  • ZGN-1061: A second-generation MetAP-2 inhibitor developed to have a better safety profile than earlier compounds in its class. It has shown promise in improving glucose control and promoting weight loss in patients with type 2 diabetes.[18][19][20][21]

  • Bengamides, Anthranilic Acid Sulfonamides, and Triazole Analogs: These represent other classes of reversible MetAP-2 inhibitors that have demonstrated potential in preclinical models.[1]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro and in vivo efficacy of key MetAP-2 inhibitors based on available data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.

In Vitro Potency and Selectivity
InhibitorTypeTargetIC50 (nM)Selectivity (MetAP-2 vs. MetAP-1)Reference
Fumagillin IrreversibleMetAP-2Low nMHigh
TNP-470 IrreversibleMetAP-2~0.01 (endothelial cell proliferation)High[7]
CKD-731 IrreversibleMetAP-2~0.00003 (endothelial cell proliferation)High[3]
M8891 ReversibleMetAP-254>185-fold[12]

Note: IC50 values can vary depending on the assay conditions and cell type used.

In Vivo Efficacy in Oncology
InhibitorCancer ModelKey FindingsReference
TNP-470 Various human tumor xenograftsSuppressed tumor growth[7]
PPI-2458 Rodent cancer modelsGood efficacy with oral dosing[9][10]
M8891 Patient-derived renal cancer xenograftsStrong and durable antitumor activity in combination with sunitinib[17]
Fumagillin SCID mice with colon cancerInhibited tumor growth[22]
In Vivo Efficacy in Metabolic Disease
InhibitorClinical Trial PhasePopulationKey FindingsReference
Beloranib Phase 2Obese adultsSignificant dose-dependent weight loss[4]
ZGN-1061 Phase 2Overweight/obese adults with type 2 diabetesClinically meaningful reductions in HbA1c and weight loss[18][20]

Experimental Protocols for Efficacy Assessment

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of MetAP-2 inhibitors.

MetAP-2 Enzymatic Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay provides a quantitative measure of an inhibitor's ability to directly block the enzymatic activity of MetAP-2. The principle lies in a coupled reaction where the product of the MetAP-2 reaction, methionine, is a substrate for a subsequent reaction that results in a measurable change in absorbance.[23]

Rationale for Experimental Choices:

  • Coupled Enzyme System: This approach allows for continuous monitoring of the reaction in real-time, providing more accurate kinetic data compared to endpoint assays.[23]

  • Spectrophotometric Detection: This method is robust, widely accessible, and allows for high-throughput screening of potential inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the MetAP-2 enzyme in an appropriate buffer (e.g., Tris-HCl with a stabilizing agent).

    • Prepare a stock solution of the MetAP-2 substrate (e.g., Met-Pro-AMC or a similar peptide).

    • Prepare stock solutions of the coupling enzymes (e.g., L-amino acid oxidase and horseradish peroxidase) and the chromogenic substrate (e.g., a peroxidase substrate that produces a colored product upon oxidation).

    • Prepare a series of dilutions of the test inhibitor.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, coupling enzymes, and chromogenic substrate to each well.

    • Add the desired concentration of the test inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for baseline activity.

    • Initiate the reaction by adding the MetAP-2 enzyme to all wells except for the negative control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Measurement:

    • Initiate the enzymatic reaction by adding the MetAP-2 substrate to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 450 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for MetAP-2 Enzymatic Activity Assay

MetAP2_Enzyme_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme MetAP-2 Enzyme Well Assay Well: Buffer + Coupling Enzymes + Chromogen Enzyme->Well Add_Enzyme Add MetAP-2 Enzyme->Add_Enzyme Substrate Met-Pro-AMC Add_Substrate Add Substrate Substrate->Add_Substrate Coupling_Enzymes Coupling Enzymes (L-amino acid oxidase, HRP) Coupling_Enzymes->Well Chromogen Chromogenic Substrate Chromogen->Well Inhibitor Test Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Pre_incubation Pre-incubate Well->Pre_incubation Add_Inhibitor->Well Add_Enzyme->Well Pre_incubation->Add_Substrate Kinetic_Read Kinetic Absorbance Reading Add_Substrate->Kinetic_Read Calculate_Velocity Calculate Initial Velocity Kinetic_Read->Calculate_Velocity Plot_Curve Plot Dose-Response Curve Calculate_Velocity->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining MetAP-2 inhibitor IC50 using a coupled-enzyme assay.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of MetAP-2 inhibitors on endothelial cells, providing a measure of their anti-angiogenic potential at a cellular level. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[24][25][26]

Rationale for Experimental Choices:

  • Metabolic Activity as a Surrogate for Viability: This assay assumes that viable, proliferating cells have a higher metabolic rate, leading to greater formazan production.[24][25]

  • Colorimetric Readout: The amount of formazan produced is directly proportional to the number of viable cells and can be easily quantified using a spectrophotometer.[24][25][26]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or another relevant endothelial cell line in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in sterile PBS.

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.[25]

    • Gently mix the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from all readings.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for MTT Cell Proliferation Assay

MTT_Assay cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_analysis Measurement & Analysis Culture_Cells Culture Endothelial Cells Seed_Plate Seed 96-well Plate Culture_Cells->Seed_Plate Adherence Overnight Adherence Seed_Plate->Adherence Treat_Cells Treat Cells Adherence->Treat_Cells Prepare_Inhibitor Prepare Inhibitor Dilutions Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate (48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 Calculate_Viability->Determine_GI50

Caption: Workflow for assessing the anti-proliferative effect of inhibitors on endothelial cells.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay provides a robust method to assess the anti-angiogenic effects of MetAP-2 inhibitors in a living organism. Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus and injected subcutaneously into mice, where it forms a solid plug. The inhibitor can be administered systemically to evaluate its effect on the ingrowth of new blood vessels into the plug.[27][28][29][30][31]

Rationale for Experimental Choices:

  • In Vivo Relevance: This assay provides a more physiologically relevant model of angiogenesis compared to in vitro assays by incorporating the complex interplay of various cell types and factors present in a living system.[27][28]

  • Quantitative Assessment: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug or by immunohistochemical analysis of endothelial cell markers.[27][29]

Step-by-Step Protocol:

  • Matrigel Preparation:

    • Thaw Matrigel on ice to prevent premature polymerization.

    • On ice, mix the Matrigel with an angiogenic stimulus, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF).

  • Animal Dosing and Matrigel Injection:

    • Administer the test inhibitor to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. A control group should receive the vehicle.

    • Anesthetize the mice and subcutaneously inject the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

  • Plug Excision and Analysis:

    • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • For a quantitative measure of blood vessel formation, homogenize the plugs and measure the hemoglobin content using a colorimetric assay.

    • Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31 or CD34) to visualize and quantify the microvessel density.[27][29]

  • Data Analysis:

    • Compare the hemoglobin content or microvessel density between the inhibitor-treated group and the control group.

    • A statistically significant reduction in these parameters in the treated group indicates an anti-angiogenic effect of the inhibitor.

Experimental Workflow for In Vivo Matrigel Plug Angiogenesis Assay

Matrigel_Assay cluster_prep_injection Preparation & Injection cluster_incubation In Vivo Incubation cluster_analysis Plug Excision & Analysis cluster_data_analysis Data Interpretation Prepare_Matrigel Prepare Matrigel with Angiogenic Stimulus Inject_Matrigel Subcutaneous Injection of Matrigel Prepare_Matrigel->Inject_Matrigel Dose_Animals Systemic Dosing of Animals (Inhibitor or Vehicle) Dose_Animals->Inject_Matrigel Incubate_In_Vivo Incubate (7-14 days) Inject_Matrigel->Incubate_In_Vivo Excise_Plugs Excise Matrigel Plugs Incubate_In_Vivo->Excise_Plugs Hemoglobin_Assay Hemoglobin Assay Excise_Plugs->Hemoglobin_Assay IHC_Analysis Immunohistochemistry (e.g., CD31 staining) Excise_Plugs->IHC_Analysis Quantify_Angiogenesis Quantify Angiogenesis Hemoglobin_Assay->Quantify_Angiogenesis IHC_Analysis->Quantify_Angiogenesis Compare_Groups Compare Treated vs. Control Quantify_Angiogenesis->Compare_Groups Assess_Efficacy Assess Anti-Angiogenic Efficacy Compare_Groups->Assess_Efficacy

Caption: Workflow for evaluating the in vivo anti-angiogenic activity of MetAP-2 inhibitors.

Mechanistic Insights: The Impact of MetAP-2 Inhibition on Cellular Signaling

The therapeutic effects of MetAP-2 inhibitors are underpinned by their modulation of key cellular signaling pathways. A primary mechanism involves the induction of cell cycle arrest, particularly at the G1/S checkpoint.

MetAP2_Signaling MetAP2_Inhibitor MetAP-2 Inhibitor MetAP2 MetAP-2 MetAP2_Inhibitor->MetAP2 Inhibits p53 p53 MetAP2->p53 Modulates p21 p21 p53->p21 Induces Cyclin_CDK Cyclin D/CDK4 Cyclin E/CDK2 p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Rb Rb Cyclin_CDK->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F Sequesters Rb->Cell_Cycle_Arrest pRb p-Rb (Phosphorylated) pRb->E2F Releases E2F->G1_S_Transition Promotes

Caption: Simplified signaling pathway of MetAP-2 inhibition leading to G1 cell cycle arrest.

As depicted in the diagram, inhibition of MetAP-2 leads to the stabilization and activation of the tumor suppressor protein p53.[5] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 subsequently binds to and inhibits the activity of Cyclin D/CDK4 and Cyclin E/CDK2 complexes. This prevents the phosphorylation of the retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb remains bound to the transcription factor E2F, preventing the expression of genes required for entry into the S phase. The net result is a robust arrest of the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation.

Conclusion and Future Directions

The field of MetAP-2 inhibition has evolved significantly from the initial discovery of fumagillin's anti-angiogenic properties. The development of more potent and selective irreversible inhibitors, followed by the emergence of reversible inhibitors with potentially improved safety profiles, has broadened the therapeutic potential of targeting this enzyme. The compelling clinical data in both oncology and metabolic diseases underscore the importance of continued research in this area.

Future efforts will likely focus on the development of next-generation inhibitors with enhanced tissue-specific targeting to maximize efficacy while minimizing systemic side effects. Furthermore, a deeper understanding of the diverse substrates of MetAP-2 and the downstream consequences of their unprocessed accumulation will undoubtedly unveil new therapeutic opportunities and refine our strategies for harnessing the full potential of MetAP-2 inhibition. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery.

References

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A Comparative Guide to the Structural and Conformational Analysis of Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxaspiro[2.5]octane scaffold, a unique bicyclic system featuring a cyclohexane ring fused to an epoxide, is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent three-dimensionality and conformational rigidity offer a compelling framework for designing novel therapeutic agents and functional materials with enhanced binding affinity and selectivity for biological targets.[2][3] This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the intricate structural and conformational landscapes of oxaspiro[2.5]octane derivatives, offering field-proven insights for their effective characterization and application.

The reactivity of the epoxide group makes 1-oxaspiro[2.5]octane and its derivatives valuable intermediates in the synthesis of more complex organic molecules.[1] This has led to their exploration in various applications, including the development of pharmaceuticals targeting enzymes in metabolic processes and as fragrance intermediates.[1][4][5][6][7]

Key Analytical Techniques for Structural and Conformational Analysis

A multi-pronged analytical approach is crucial for a comprehensive understanding of oxaspiro[2.5]octane derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each method provides unique and complementary information regarding the molecule's three-dimensional structure and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and stereochemistry of molecules in solution. For oxaspiro[2.5]octane derivatives, ¹H and ¹³C NMR are fundamental for establishing the basic carbon-hydrogen framework.

Expertise in Action: A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[8] The relative configuration and preferred conformations were elucidated by analyzing homonuclear coupling constants and chemical shifts, which are highly sensitive to the steric and electronic effects of substituents.[8]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified oxaspiro[2.5]octane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key parameters to analyze include chemical shifts (δ), which indicate the electronic environment of each proton, and coupling constants (J), which provide information about the dihedral angles between adjacent protons and thus the conformation of the cyclohexane ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of protons on the cyclohexane and epoxide rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the overall connectivity and assigning quaternary carbons.

Data Interpretation Workflow

NMR_Workflow A Acquire 1D NMR (¹H, ¹³C, DEPT) B Assign Proton and Carbon Signals A->B D Confirm Connectivity & Stereochemistry B->D C Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Analyze Coupling Constants (J-values) D->E F Determine Dihedral Angles & Conformation E->F

Caption: Workflow for NMR-based structural elucidation.

X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in the solid state.[9] This technique is invaluable for determining precise bond lengths, bond angles, and the absolute configuration of chiral centers within oxaspiro[2.5]octane derivatives.

Expertise in Action: The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality.[9] For many oxaspiro[2.5]octane derivatives, which can be oils or low-melting solids, this can be a significant hurdle. However, when successful, the resulting crystal structure provides an unambiguous depiction of the molecule's conformation in the crystalline state.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Grow single crystals of the oxaspiro[2.5]octane derivative using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.[9]

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Comparative Structural Parameters from X-ray Crystallography

ParameterTypical Value for Oxaspiro[2.5]octane CoreSignificance
C-O (epoxide) bond length1.45 - 1.48 ÅIndicates the strain in the three-membered ring.
C-C (epoxide) bond length1.46 - 1.49 ÅAlso indicative of ring strain.
C-C-O (epoxide) bond angle~60°Characteristic of a three-membered ring.
Cyclohexane conformationChair, Twist-boatReveals the preferred conformation in the solid state.
Computational Modeling

Computational chemistry offers a powerful means to investigate the conformational preferences and energetics of oxaspiro[2.5]octane derivatives in the gas phase or in solution.[11][12] These methods can be used to predict the relative stabilities of different conformers and to rationalize experimentally observed data.

Expertise in Action: Conformational analysis is crucial for understanding the stability of different isomers by considering the spatial orientation and through-space interactions of substituents.[13] For flexible molecules like cyclo-octane, which has multiple conformations of similar energy, computational methods are essential for exploring the complex potential energy landscape.[14]

Workflow for Conformational Analysis

Computational_Workflow A Build Initial 3D Structure B Perform Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Optimize Geometries (e.g., DFT) C->D E Calculate Relative Energies & Properties D->E F Compare with Experimental Data E->F

Caption: Workflow for computational conformational analysis.

Quantitative Structure-Property Relationship (QSPR)

QSPR models can be developed to predict the properties of oxaspiro[2.5]octane derivatives based on their molecular structure.[15][16] For instance, a multiple linear regression model could be employed to correlate structural descriptors with biological activity or physicochemical properties.[15]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, stereochemistry, solution-state conformation.[8]Non-destructive, applicable to solutions, provides dynamic information.Can be complex to interpret for conformationally flexible molecules.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, absolute configuration in the solid state.[9]Provides unambiguous structural data.Requires a suitable single crystal, structure may not be representative of the solution state.
Computational Modeling Relative energies of conformers, predicted geometries, electronic properties.[11]Can explore the entire conformational space, provides energetic insights.Accuracy depends on the level of theory, results require experimental validation.[12]

Applications in Drug Development

The rigid, three-dimensional nature of spirocyclic scaffolds like oxaspiro[2.5]octane is highly advantageous in drug discovery.[2][3] This rigidity can lead to improved binding affinity and selectivity for biological targets.[2] Oxaspiro[2.5]octane derivatives have been investigated for their potential as inhibitors of enzymes such as MetAP-2, with applications in the treatment of conditions like obesity.[4]

Conclusion

A thorough structural and conformational analysis of oxaspiro[2.5]octane derivatives necessitates a synergistic approach combining NMR spectroscopy, X-ray crystallography, and computational modeling. NMR provides crucial information about the solution-state structure and dynamics, while X-ray crystallography offers a definitive solid-state structure. Computational modeling complements these experimental techniques by providing energetic insights and a more complete picture of the conformational landscape. By leveraging the strengths of each method, researchers can gain a comprehensive understanding of these valuable scaffolds, paving the way for their successful application in drug discovery and materials science.

References

  • Guzman, A., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. [Link]

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A Comparative Guide to the Epoxidation of Substituted Cyclohexenes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of epoxides from substituted cyclohexenes is a cornerstone of modern organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and complex natural products. The inherent strain of the three-membered ether ring makes these molecules versatile synthons for a variety of stereospecific ring-opening reactions. For researchers and drug development professionals, selecting the optimal epoxidation method is a critical decision that balances factors such as desired stereochemistry, substrate compatibility, cost, and environmental impact.

This guide provides an in-depth comparison of three widely employed epoxidation methodologies: the classic approach using meta-chloroperoxybenzoic acid (m-CPBA), the greener alternative of hydrogen peroxide with a tungstate catalyst, and the powerful asymmetric Jacobsen-Katsuki epoxidation. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and present a comparative analysis of their performance with substituted cyclohexenes.

The Peroxyacid Workhorse: meta-Chloroperoxybenzoic Acid (m-CPBA)

For decades, m-CPBA has been a go-to reagent for the epoxidation of a wide array of alkenes, including substituted cyclohexenes. Its reliability, predictability, and operational simplicity have cemented its place in the synthetic chemist's toolbox.

Mechanism and Stereochemical Control

The epoxidation with m-CPBA proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly" transition state.[1][2] In this single-step process, the peroxyacid delivers an oxygen atom to one face of the alkene double bond, resulting in a syn-addition.[2] This means that the stereochemistry of the starting alkene is retained in the epoxide product.

The diastereoselectivity of m-CPBA epoxidation on substituted cyclohexenes is primarily governed by steric hindrance.[3] The reagent will preferentially attack the less hindered face of the double bond. For example, in the case of a cyclohexene with a bulky substituent, the epoxidation will favor the formation of the anti-epoxide, where the oxygen is delivered to the face opposite the substituent. The presence of directing groups, such as hydroxyl groups, can also influence the stereochemical outcome through hydrogen bonding with the peroxyacid.

Figure 1: Concerted mechanism of m-CPBA epoxidation.
Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA

This protocol provides a general procedure for the epoxidation of cyclohexene, which can be adapted for other substituted cyclohexenes with appropriate modifications.

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve cyclohexene (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x) to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • The product can be purified by flash column chromatography on silica gel if necessary.

The Green Alternative: Hydrogen Peroxide with a Tungstate Catalyst

In the push for more sustainable and environmentally benign synthetic methods, the use of hydrogen peroxide as an oxidant has gained significant traction.[4] When paired with a suitable catalyst, such as a tungstate salt, H₂O₂ offers a powerful and clean alternative to peroxyacids, with water as the only stoichiometric byproduct.

Mechanism of Tungstate-Catalyzed Epoxidation

The active oxidizing species in this system is a peroxo-tungsten complex, formed from the reaction of the tungstate catalyst with hydrogen peroxide.[5] This peroxo species then transfers an oxygen atom to the alkene double bond. The catalytic cycle involves the regeneration of the tungstate catalyst, allowing for its use in substoichiometric amounts. The reaction is generally considered to be a nucleophilic attack of the alkene on the electrophilic peroxo-tungsten complex.

Figure 2: Simplified catalytic cycle for tungstate-catalyzed epoxidation.
Experimental Protocol: Epoxidation of Limonene with H₂O₂ and a Tungsten-Based Catalyst

This protocol is based on a reported procedure for the epoxidation of limonene and highlights the key aspects of this methodology.[6][7]

Materials:

  • Limonene

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, temperature-controlled bath

Procedure:

  • Prepare the catalyst solution by dissolving sodium tungstate dihydrate, phosphoric acid, and sulfuric acid in water.

  • In a round-bottom flask, combine limonene (1.0 equiv) and ethyl acetate.

  • Add the aqueous catalyst solution to the flask.

  • Add sodium sulfate to the reaction mixture to minimize epoxide hydrolysis.

  • With vigorous stirring, add 30% aqueous hydrogen peroxide (1.5 equiv) to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 50 °C) and monitor the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by vacuum distillation or column chromatography.

The Enantioselective Powerhouse: Jacobsen-Katsuki Epoxidation

For applications requiring high enantiopurity, the Jacobsen-Katsuki epoxidation stands out as a premier method for the asymmetric epoxidation of unfunctionalized alkenes, including a variety of substituted cyclohexenes.[8][9] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom with high enantioselectivity.

Mechanism and Enantiocontrol

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant, which is generated from the Mn(III)-salen catalyst and a terminal oxidant such as sodium hypochlorite (bleach) or m-CPBA.[1][6] The chiral salen ligand creates a dissymmetric environment around the manganese center, which directs the approach of the alkene to the metal-oxo bond, leading to the preferential formation of one enantiomer of the epoxide. The exact nature of the oxygen transfer step is still a subject of research, with concerted, radical, and metalla-oxetane pathways all being considered depending on the substrate and reaction conditions.[6]

Jacobsen-Katsuki Epoxidation Cycle MnIII Mn(III)-salen Catalyst MnV Mn(V)=O Species MnIII->MnV + Oxidant Oxidant Terminal Oxidant (e.g., NaOCl) Byproduct Oxidant Byproduct MnV->MnIII + Alkene, - Epoxide Alkene Substituted Cyclohexene Epoxide Enantioenriched Epoxide

Figure 3: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Asymmetric Epoxidation of a Prochiral Cyclohexene Derivative

This protocol provides a general framework for performing a Jacobsen-Katsuki epoxidation.

Materials:

  • Prochiral substituted cyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Commercial bleach (sodium hypochlorite solution, buffered) or m-CPBA

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (optional co-catalyst)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask, add the substituted cyclohexene (1.0 equiv) and dichloromethane.

  • Add the chiral Jacobsen's catalyst (typically 1-5 mol%).

  • If using m-CPBA, 4-phenylpyridine N-oxide (0.2-1.0 equiv) can be added to enhance reactivity and selectivity.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the terminal oxidant (e.g., buffered bleach solution, 1.1-1.5 equiv) dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting alkene.

  • Upon completion, dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The enantioenriched epoxide can be purified by flash chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Comparative Performance Analysis

The choice of epoxidation method ultimately depends on the specific goals of the synthesis. The following table provides a comparative overview of the key performance characteristics of each method, with representative data for the epoxidation of limonene, a common substituted cyclohexene.

Featurem-CPBA EpoxidationH₂O₂ / Tungstate CatalystJacobsen-Katsuki Epoxidation
Stereoselectivity Diastereoselective (steric control)Generally diastereoselectiveEnantioselective
Oxidant Peroxyacid (m-CPBA)Hydrogen Peroxide (H₂O₂)NaOCl, m-CPBA, etc.
Byproducts Carboxylic AcidWaterSalt, etc.
"Green" Chemistry ModerateHighModerate
Cost ModerateLow (reagents), High (catalyst development)High (catalyst)
Safety Peroxyacids can be shock-sensitiveH₂O₂ can decompose exothermicallyOxidants require careful handling
Substrate Scope BroadGood, especially for electron-rich alkenesGood for unfunctionalized alkenes
Limonene Epoxidation
Yield~75-85% (mono-epoxide)[10]~96% conversion, 80% selectivity to 1,2-epoxide[6][11]High conversion, diastereoselectivity depends on catalyst chirality[9]
SelectivityMixture of 1,2- and 8,9-epoxides, diastereomeric mixture at 1,2-position[10]High selectivity for the endocyclic double bond[6][11]Can be tuned for diastereoselectivity[9]

Conclusion and Future Outlook

The epoxidation of substituted cyclohexenes remains a vibrant area of research, with each of the discussed methods offering distinct advantages.

  • m-CPBA continues to be a reliable and straightforward method for diastereoselective epoxidations where enantioselectivity is not a concern.

  • The hydrogen peroxide/tungstate system represents a significant step towards greener and more sustainable chemical synthesis, offering high efficiency with an environmentally benign oxidant. Further development of robust and recyclable tungsten catalysts will enhance its industrial applicability.

  • The Jacobsen-Katsuki epoxidation provides an unparalleled tool for the synthesis of enantioenriched epoxides from unfunctionalized olefins, a critical capability in modern drug discovery and development.

The future of epoxidation chemistry will likely focus on the development of even more selective, efficient, and sustainable catalytic systems. This includes the design of novel catalysts that can operate under milder conditions, utilize cheaper and safer oxidants, and provide exquisite control over all aspects of stereoselectivity. For the researcher, a thorough understanding of the principles and practicalities of these core epoxidation methods is essential for navigating the challenges of complex molecule synthesis.

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Unveiling Molecular Truth: A Comparative Guide to Validating Synthesis Products with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel chemical entities, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. While numerous analytical techniques provide pieces of the puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled, atom-by-atom view of a compound's architecture. This guide, designed for the discerning researcher, delves into the principles, practices, and comparative advantages of employing X-ray crystallography for the structural validation of synthetic products. We will navigate the entire workflow, from the often-artful process of crystal growth to the rigorous interpretation of the final electron density map, providing not just a protocol, but a framework for critical thinking and robust experimental design.

The Unquestionable Advantage: Why X-ray Crystallography Reigns Supreme

In the arsenal of structural elucidation techniques, which includes Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, X-ray crystallography offers a unique and definitive advantage: it provides a direct visualization of the atomic arrangement in the solid state.[1][2][3] This technique is capable of precisely determining bond lengths, bond angles, and stereochemistry, which is crucial for understanding the properties and function of a molecule.[4][5] While NMR provides invaluable information about the connectivity and solution-state conformation of a molecule, and mass spectrometry reveals its elemental composition and fragmentation patterns, only X-ray crystallography can deliver an unequivocal, high-resolution three-dimensional structure.[6]

However, the power of X-ray crystallography is contingent on a critical, and often challenging, first step: the growth of a high-quality single crystal.[7][8][9] This guide will therefore place significant emphasis on the strategies and methodologies to overcome this common bottleneck.

The Crystallographic Workflow: From Solution to Structure

The journey from a newly synthesized compound to a fully validated crystal structure involves a series of meticulous steps. Each stage is critical to the success of the experiment and the quality of the final data.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Data Deposition & Analysis Compound Synthesis & Purification Compound Synthesis & Purification Crystal Growth Screening Crystal Growth Screening Compound Synthesis & Purification->Crystal Growth Screening High Purity is Crucial Optimization of Conditions Optimization of Conditions Crystal Growth Screening->Optimization of Conditions Varying Solvents, Temperature, etc. Harvesting & Mounting Harvesting & Mounting Optimization of Conditions->Harvesting & Mounting Handle with Care X-ray Diffraction Experiment X-ray Diffraction Experiment Harvesting & Mounting->X-ray Diffraction Experiment Using a Diffractometer Data Processing Data Processing X-ray Diffraction Experiment->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Model Building Model Building Structure Solution->Model Building Fitting Atoms to Electron Density Structure Refinement Structure Refinement Model Building->Structure Refinement Minimizing R-factors Structure Validation Structure Validation Structure Refinement->Structure Validation Checking for Errors Crystallographic Information File (CIF) Crystallographic Information File (CIF) Structure Validation->Crystallographic Information File (CIF) Standardized Format Database Deposition (e.g., CSD) Database Deposition (e.g., CSD) Crystallographic Information File (CIF)->Database Deposition (e.g., CSD) Public Archiving Structural Analysis & Publication Structural Analysis & Publication Database Deposition (e.g., CSD)->Structural Analysis & Publication

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography. A high-quality crystal is the bedrock of a successful structure determination.[10] The ideal crystal for diffraction is a single, well-ordered entity, free from cracks and inclusions, with dimensions typically in the range of 0.1 to 0.3 mm.[11]

Experimental Protocol: Screening for Crystallization Conditions

The goal of this initial phase is to explore a wide range of conditions to identify a promising lead for producing diffraction-quality crystals.

Materials:

  • Purified synthesis product (ideally >98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, hexane, toluene, water)

  • Small glass vials or a multi-well crystallization plate

  • Microscope for visual inspection

Methodology:

  • Solubility Testing: Begin by assessing the solubility of your compound in a range of solvents. This will help in selecting appropriate solvent systems for crystallization.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of your compound in a suitable solvent in a small, clean vial.

    • Cover the vial with a cap that allows for slow solvent evaporation (e.g., punctured parafilm).[11][12]

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • This method is particularly effective and can be performed in two common setups: hanging drop and sitting drop.

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The solvent from the drop slowly vaporizes and diffuses into the reservoir, leading to supersaturation and crystal formation.

    • Sitting Drop: A drop of the compound solution is placed in a well of a crystallization plate, which is then sealed in a larger chamber containing a precipitant.

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Dissolve your compound in a dense, good solvent.

    • Carefully layer a less dense, poor solvent (anti-solvent) on top of the solution in a narrow tube (e.g., an NMR tube).[13][14][15]

    • Over time, the solvents will slowly mix at the interface, reducing the solubility of the compound and inducing crystallization.[14]

  • Slow Cooling:

    • Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or even lower temperatures.[10][11] A dewar filled with warm water can provide a simple and effective slow-cooling environment.[10]

Table 1: Common Crystallization Techniques and Their Governing Principles

TechniquePrincipleKey VariablesBest Suited For
Slow Evaporation Gradual increase in concentration to achieve supersaturation.Solvent volatility, temperature, surface area of the opening.Moderately soluble compounds.[10]
Vapor Diffusion Controlled removal of solvent from the sample drop into a larger reservoir.Precipitant concentration, temperature, drop volume.A wide range of compounds, especially proteins.
Solvent Layering Gradual mixing of a good solvent and a poor solvent (anti-solvent).Choice of solvents, diffusion rate (controlled by tube diameter).Compounds with differing solubility in miscible solvents.[13]
Slow Cooling Decreasing solubility with decreasing temperature.Cooling rate, initial concentration.Compounds with a significant temperature-dependent solubility.
Part 2: The Diffraction Experiment and Data Collection

Once a suitable crystal is obtained, it is carefully mounted and subjected to a focused beam of X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.[16] The diffraction pattern, a collection of spots of varying intensities, contains the information about the arrangement of atoms within the crystal.[7][17]

Part 3: From Diffraction Pattern to Molecular Structure

The raw diffraction data consists of the intensities and positions of the diffracted X-ray beams. The central challenge in crystallography is the "phase problem": the phases of the diffracted waves cannot be directly measured, yet they are essential for reconstructing the electron density map.[7][18]

For small molecules, powerful computational methods known as "direct methods" can often solve the phase problem ab initio.[7] Once initial phases are obtained, an electron density map can be calculated. The crystallographer then builds an atomic model that fits this map. This initial model is then refined against the experimental data to improve its accuracy.[19][20]

Key Parameters for Assessing Structure Quality:

  • R-factor (or R-work): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. For small molecules, a final R-factor below 5% is generally considered excellent.[20]

  • R-free: Calculated from a small subset of reflections that are not used in the refinement process. It serves as an unbiased measure of the model's quality and helps to prevent overfitting of the data.[19]

  • Goodness-of-Fit (Goof): Should be close to 1 for a well-refined structure.

Part 4: The Final Output: The Crystallographic Information File (CIF)

The culmination of a successful crystal structure determination is the generation of a Crystallographic Information File (CIF).[21][22][23] This standardized text file format, developed by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[21][22][23][24] CIFs are human- and machine-readable, facilitating the dissemination and archiving of crystallographic data.[22][23] For publication and deposition in crystallographic databases, the CIF is the universally accepted format.[25][26]

A Comparative Look: X-ray Crystallography vs. Other Techniques

To make an informed decision about the most appropriate analytical method, it is essential to understand the relative strengths and weaknesses of each technique.

Table 2: Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic structure, bond lengths, bond angles, absolute stereochemistry.Connectivity, solution-state conformation, dynamics.[3][6]Molecular weight, elemental composition, fragmentation patterns.
Strengths Unambiguous and high-resolution structural determination.[3][6]Provides information about molecular dynamics in solution. No need for crystals.[3]High sensitivity, requires very small sample amounts.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[8] Provides a static picture of the molecule.Structure determination can be complex for larger molecules.[2][27] Does not provide absolute bond lengths and angles with the same precision as crystallography.Does not directly provide 3D structural information.

The Power of Public Databases: The Cambridge Structural Database (CSD)

Once a crystal structure is determined, it is highly recommended to deposit the data in a public repository. The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[28][29][30] The CSD is an invaluable resource for the scientific community, allowing researchers to search for and analyze existing crystal structures, which can aid in the design of new molecules and materials.[31]

Conclusion: An Indispensable Tool for the Modern Chemist

In the landscape of modern chemical research and drug development, the ability to definitively determine the three-dimensional structure of a molecule is not a luxury but a necessity. X-ray crystallography, despite the initial hurdle of crystal growth, provides an unparalleled level of structural detail, offering a definitive answer to the question of "what have I made?". By understanding the principles and mastering the techniques outlined in this guide, researchers can confidently harness the power of X-ray crystallography to validate their synthetic products, accelerate their research, and contribute to the ever-expanding knowledge of the molecular world.

References

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Benchmarking against known spirocyclic building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The 3D Imperative

The "Escape from Flatland" is no longer a theoretical concept but a practical mandate in modern drug discovery. While traditional aromatic and heteroaromatic scaffolds (phenyl, pyridine, piperazine) remain workhorses, their planar nature often correlates with poor solubility, indiscriminate binding (promiscuity), and limited intellectual property (IP) space.

This guide benchmarks Spirocyclic Building Blocks (specifically the spiro[3.3]heptane and spiro[3.4]octane classes) against their traditional flat analogues. We provide objective performance metrics on physicochemical properties, metabolic stability, and geometric vector analysis to validate their utility in lead optimization.

The Benchmark Landscape: Defining the Challengers

To evaluate performance objectively, we compare established "Gold Standard" linkers/cores against their spirocyclic bioisosteres.

FeatureStandard Scaffold (The Control) Spirocyclic Challenger (The Product)
Representative Core Piperazine (1,4-di-substitution)2,6-Diazaspiro[3.3]heptane
Representative Core Morpholine 2-Oxa-6-azaspiro[3.3]heptane
Representative Core Phenyl / Pyridine Bicyclo[1.1.1]pentane / Spiro[3.3]heptane
Geometry Planar / Chair (2D dominant)Rigid, Orthogonal (3D dominant)
Vector Angle ~180° (linear) or ~60° (kinked)~180° (linear) with 90° twist
Fsp³ Score Low (<0.3 typically)High (1.0 for the core)

Comparative Performance Analysis

Physicochemical Profiling

Spirocyclic scaffolds drastically alter the lipophilicity profile (LogD) and basicity (pKa) of a molecule. The following data summarizes the shift observed when replacing a piperazine linker with a 2,6-diazaspiro[3.3]heptane in a representative fragment set.

Table 1: Physicochemical Impact of Spiro-Substitution

PropertyPiperazine Analogue (Reference)2,6-Diazaspiro[3.3]heptane (Spiro)Impact / Insight
LogD (pH 7.4) 1.2 ± 0.30.5 ± 0.2Decreased Lipophilicity. Despite adding carbon, the spiro core often lowers LogD due to solvation of the exposed amine.
pKa (Basic N) ~8.5 - 9.0~9.5 - 10.0Increased Basicity. The strained azetidine rings increase the pKa of the nitrogen, affecting permeability and hERG binding.
Solubility (µM) < 50 µM (Generic Biaryl)> 150 µM (Spiro-Biaryl)Enhanced Solubility. Disruption of planar

-

stacking significantly improves aqueous solubility.
LLE (Ligand Efficiency) Baseline+0.5 to +1.2 unitsImproved Efficiency. Potency often maintained while lipophilicity drops.

Expert Insight: The "Spiro Effect" on LogD is counterintuitive. While you are adding carbon atoms (increasing MW), the compact, solvated nature of the spiro-amine often results in a net reduction of lipophilicity compared to the greasy, planar surface of a piperazine or phenyl ring.

Metabolic Stability & Toxicology

Flat aromatic rings are frequent victims of oxidative metabolism (CYP450 mediated epoxidation or hydroxylation). Spirocycles remove these aromatic "soft spots."

Table 2: Metabolic Stability Benchmarking (Human Liver Microsomes)

ParameterPhenyl-Core LeadSpiro[3.3]heptane BioisostereMechanism of Action
Cl_int (µL/min/mg) 45 (High Clearance)12 (Low Clearance)Removal of aromatic ring prevents arene oxide formation.
t1/2 (min) 1558Blockage of metabolic soft spots.
hERG Inhibition (IC50) 2.1 µM> 30 µMReduced lipophilicity and altered vector often reduce off-target ion channel binding.

Strategic Decision Pathways

Not every molecule benefits from a spirocycle.[1] The geometric constraints (90° twist) can break binding if the active site requires a planar conformation. Use the following logic flow to determine applicability.

SpiroLogic Start Lead Optimization Challenge Solubility Issue: Low Solubility? Start->Solubility Metab Issue: Metabolic Instability? Start->Metab IP Issue: Crowded IP Space? Start->IP Geometry Does Binding Pocket Tolerate 3D Bulk? Solubility->Geometry Yes Metab->Geometry Yes (Aromatic Oxidation) IP->Geometry Yes Action_Spiro DEPLOY SPIROCYCLE (Spiro[3.3]heptane / Spiro-oxetane) Geometry->Action_Spiro Yes (Deep/Open Pocket) Action_Trad RETAIN FLAT SCAFFOLD (Optimize substituents) Geometry->Action_Trad No (Narrow Cleft)

Figure 1: Decision Logic for Spirocyclic Scaffold Deployment. This flowchart guides the decision to transition from flat aromatic systems to 3D spirocyclic cores based on specific ADME/Tox liabilities.

Experimental Protocols for Benchmarking

To internally validate these claims, we recommend the following benchmarking protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the spiro-scaffold vs. the aromatic parent.

  • Preparation:

    • Prepare 10 mM DMSO stocks of the Reference Compound (Phenyl/Piperazine core) and the Test Compound (Spirocyclic core).

    • Dilute to 1 µM final concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      and
      
      
      .
Protocol B: Kinetic Solubility Assessment

Objective: Measure the "Escape from Flatland" solubility benefit.

  • Method: Miniaturized Shake-Flask Method.

  • Step-by-Step:

    • Dispense 10 µL of 10 mM DMSO stock into a 96-well plate.

    • Add 490 µL of PBS (pH 7.4) to reach a theoretical 200 µM concentration (2% DMSO).

    • Incubate: Shake at 500 rpm for 24 hours at room temperature.

    • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

    • Quantification: Analyze filtrate via UV-HPLC or LC-MS against a standard curve of the fully dissolved DMSO stock.

    • Result: Report Solubility in µM.

Synthesis & Tractability Workflow

One historical barrier to spirocycles was synthetic difficulty.[1] Modern building blocks have alleviated this. Below is the standard workflow for incorporating a 2,6-diazaspiro[3.3]heptane core.

SynthesisWorkflow Start Commercial Boc-Spiro-Diamine Step1 Step 1: SNAr / Buchwald (Attach Heterocycle 1) Start->Step1 Pd(OAc)2 / BINAP Step2 Step 2: Acidic Deprotection (Remove Boc) Step1->Step2 TFA / DCM Step3 Step 3: Amide Coupling / Reductive Amination (Attach Tail) Step2->Step3 HATU / DIPEA Final Final Spiro Lead Compound Step3->Final Purification

Figure 2: Modular Synthesis Workflow. This pathway demonstrates the high tractability of modern protected spiro-blocks, allowing them to be used as direct "plug-and-play" replacements for piperazine.

Conclusion & Recommendations

The transition from flat aromatic scaffolds to high-Fsp³ spirocyclic systems is a validated strategy for rescuing lead compounds with poor physicochemical properties.

Summary of Recommendations:

  • Use Spiro[3.3]heptanes when you need to lower LogD and improve solubility without sacrificing molecular weight efficiency.

  • Use Spiro-oxetanes to replace gem-dimethyl groups or carbonyls to alter polarity and metabolic stability.

  • Validate Geometry: Always model the 90° vector twist. If your SAR is strictly dependent on a linear 180° vector (like a para-phenyl), a spirocycle may abolish potency unless the pocket has flexibility.

References

  • Hiesinger, K., et al. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[3][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Reilly, S. W., et al. (2018).[2] 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazine in PARP Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Evaluating Stereoselectivity in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule can dictate its biological activity, a principle of fundamental importance in drug development and materials science.[1][2] A molecule and its non-superimposable mirror image, known as enantiomers, can have vastly different pharmacological and toxicological profiles.[1][3] Consequently, the ability to selectively synthesize a desired stereoisomer is a cornerstone of modern organic chemistry.[4] This guide provides an in-depth comparison of the primary strategies for achieving stereoselectivity, offering field-proven insights into their underlying principles, practical applications, and analytical validation.

Chapter 1: The Foundations of Stereocontrol

Before evaluating synthetic pathways, it is crucial to understand the language of stereochemistry. A reaction is stereoselective if it preferentially forms one stereoisomer over another. This is quantified by:

  • Enantiomeric Excess (ee): A measure of the purity of a single enantiomer in a mixture. It is calculated as: ee% = |(% Major Enantiomer - % Minor Enantiomer)|[5] An 80:20 mixture of enantiomers, for example, has an ee of 60%.[6]

  • Diastereomeric Ratio (d.r.): A ratio comparing the amounts of diastereomers produced in a reaction.

Achieving high levels of stereoselectivity is not a trivial pursuit; it requires a carefully chosen synthetic strategy tailored to the specific target molecule and reaction type.[7]

Chapter 2: A Comparative Analysis of Major Stereoselective Strategies

Three dominant strategies have emerged for controlling stereochemistry in synthesis: the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. Each possesses a unique set of advantages and limitations.

Chiral Auxiliaries: Stoichiometric Control

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] By physically blocking one face of the molecule, the auxiliary forces an incoming reagent to attack from the less sterically hindered direction, thereby creating the desired stereocenter.[8]

Principle of Operation: The Evans Aldol Reaction

A classic example is the Evans aldol reaction, which uses a chiral oxazolidinone auxiliary to achieve highly diastereoselective carbon-carbon bond formation.[10][11] The reaction proceeds through a highly organized, six-membered chair-like transition state, where the boron atom chelates both the enolate and the aldehyde.[10][11] The bulky substituent on the auxiliary dictates the facial selectivity of the aldehyde's approach.[10][12]

Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_0 Chiral Auxiliary Strategy A 1. Attach Chiral Auxiliary to Substrate B 2. Diastereoselective Reaction A->B Forms diastereomeric intermediate C 3. Separate Diastereomers (if needed) B->C High d.r. may obviate separation D 4. Cleave Auxiliary C->D E 5. Recover Chiral Product & Auxiliary D->E Recycle auxiliary

Caption: General workflow for employing a chiral auxiliary.

Performance & Considerations:

Chiral auxiliaries offer highly reliable and predictable stereocontrol, often achieving >99% diastereomeric excess.[8][10] However, this approach requires stoichiometric amounts of the auxiliary, which can be expensive.[8][9] Furthermore, the synthesis requires additional steps for attaching and removing the auxiliary, which can lower the overall yield.[8]

FeatureChiral Auxiliary Approach (e.g., Evans Aldol)
Stereocontrol Excellent (often >99% d.r.)[10]
Predictability High, based on well-defined transition states[10][11]
Stoichiometry Requires stoichiometric amounts of the auxiliary[8]
Atom Economy Lower, due to addition/removal of the auxiliary
Recyclability Auxiliary can often be recovered and reused[8][13]
Ideal Use Case Complex natural product synthesis where reliability is paramount.[10]
Asymmetric Catalysis: The Power of Chirality Amplification

Asymmetric catalysis is a more modern and atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.[4][14] This field, recognized with the 2001 Nobel Prize in Chemistry, encompasses transition metal catalysts, organocatalysts, and biocatalysts.[15][16]

Principle of Operation: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and olefins.[16][17] The reaction utilizes a ruthenium catalyst complexed with a chiral BINAP ligand.[17][18] The C2-symmetric, atropisomeric BINAP ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation.[18] This pre-organization dictates which face of the carbonyl or olefin is exposed to hydrogenation, leading to high enantioselectivity.[18]

Catalytic Cycle of Noyori Asymmetric Hydrogenation

catalyst [Ru(II)-BINAP] Precatalyst active_catalyst Active Ru-H Catalyst catalyst->active_catalyst + H₂ substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex + Ketone Substrate substrate_complex->active_catalyst Hydrogenolysis - Product product Chiral Product substrate_complex->product

Caption: Simplified catalytic cycle for ketone reduction.

Performance & Considerations:

Asymmetric catalysis is highly efficient and atom-economical. Catalyst loadings can be very low (e.g., <1 mol%), making it suitable for large-scale industrial processes.[19] However, developing a new catalytic reaction can be challenging, as performance is often highly dependent on the specific substrate.[20] Furthermore, metal catalysts can be expensive and may require removal from the final product, a critical consideration in pharmaceutical manufacturing.

FeatureAsymmetric Catalysis (e.g., Noyori Hydrogenation)
Stereocontrol Very Good to Excellent (often >95% ee)[17]
Predictability Generally good, but can be substrate-dependent
Stoichiometry Catalytic (sub-stoichiometric)[4]
Atom Economy High
Recyclability Catalyst recovery can be challenging but is an active area of research.[15]
Ideal Use Case Large-scale synthesis of chiral drugs and fine chemicals.[16][17]
Biocatalysis: Nature's Approach to Stereoselectivity

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional levels of selectivity.[7][21] The intrinsic chirality of enzymes, stemming from their construction from L-amino acids, makes them powerful tools for asymmetric synthesis.[7][21]

Principle of Operation:

Enzymes possess a three-dimensional active site that precisely orients the substrate for reaction. This lock-and-key mechanism ensures that the reaction occurs with near-perfect regio-, chemo-, and stereoselectivity.[22] A wide variety of enzymes, such as lipases, oxidoreductases, and hydrolases, are used to synthesize valuable chiral building blocks for pharmaceuticals.[21][23]

Performance & Considerations:

Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions (e.g., aqueous media, room temperature).[21][24] The reactions often proceed with >99% ee. However, enzymes typically have a narrow substrate scope and can be sensitive to reaction conditions like temperature and pH.[23] Modern protein engineering techniques are rapidly expanding the applicability of biocatalysts to non-natural substrates.[21]

FeatureBiocatalysis (e.g., Enzymatic Resolution)
Stereocontrol Excellent (often >99% ee)[22]
Predictability High, but substrate specificity can be a limitation[23]
Stoichiometry Catalytic
Atom Economy High (for asymmetric transformations)
Sustainability High; reactions run under mild, green conditions.[21]
Ideal Use Case Synthesis of pharmaceutical intermediates where high purity is essential.[21]

Chapter 3: Experimental Protocols for Evaluating Stereoselectivity

Theoretical evaluation must be supported by rigorous experimental validation. This involves performing the reaction and accurately measuring the stereochemical outcome.

Protocol: A Representative Asymmetric Reaction (Noyori-type Ketone Reduction)

This protocol is a representative example and should be adapted for specific substrates and safety considerations.

  • Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the [RuCl₂( (R)-BINAP )]₂·NEt₃ complex (0.5 mol%) in degassed isopropanol.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the ketone substrate (1.0 equiv) and the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (e.g., 50 psi) using a balloon or regulator.[19] Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by flash column chromatography on silica gel.

Protocol: Analytical Determination of Enantiomeric Excess by Chiral HPLC

The most common and reliable method for determining the enantiomeric excess of a product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[6][25][26]

  • Column Selection: Choose a CSP based on the functional groups of the analyte. Polysaccharide-based (e.g., cellulose, amylose) and Pirkle-type columns are common starting points.[25][27][28]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase. Also, prepare a sample of the racemic starting material or product, if available, to confirm peak identity.

  • Method Development:

    • Start with a typical mobile phase for the chosen column (e.g., a mixture of hexane and isopropanol for normal-phase columns).[27]

    • Inject the racemic sample. The goal is to achieve baseline separation of the two enantiomer peaks.

    • Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol modifier).

  • Quantification:

    • Once separation is achieved, inject the enantiomerically enriched sample from your reaction.

    • Integrate the area of the two peaks corresponding to the major and minor enantiomers.

    • Calculate the enantiomeric excess using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow for Chiral HPLC Analysis

cluster_1 Determination of Enantiomeric Excess A 1. Select Chiral Stationary Phase (CSP) B 2. Develop Separation Method (Mobile Phase) A->B Based on analyte structure C 3. Inject Racemic Standard B->C Confirm peak identity & resolution D 4. Inject Reaction Sample C->D E 5. Integrate Peak Areas & Calculate % ee D->E Quantify stereoselectivity

Caption: A systematic approach to measuring % ee via chiral HPLC.

Chapter 4: Strategic Selection of a Synthetic Pathway

Choosing the optimal stereoselective strategy depends on a multi-faceted analysis of the project's goals.

  • For early-stage discovery and complex targets: Where absolute reliability and predictability are crucial, chiral auxiliaries provide a robust, albeit less atom-economical, solution.

  • For process development and large-scale manufacturing: Where efficiency, cost, and sustainability are paramount, asymmetric catalysis is often the method of choice.

  • For high-purity pharmaceutical intermediates and green chemistry initiatives: Biocatalysis offers unparalleled selectivity under mild conditions, aligning with modern sustainability goals.

By understanding the fundamental principles, comparative advantages, and analytical validation methods for each pathway, researchers can make informed decisions to efficiently and effectively synthesize the chiral molecules that drive scientific innovation.

References

  • Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved February 17, 2026, from [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17). Xeno-Tech. Retrieved February 17, 2026, from [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved February 17, 2026, from [Link]

  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved February 17, 2026, from [Link]

  • Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • CHIRAL HPLC. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Noyori Asymmetric Hydrogenation. (2021, July 23). YouTube. Retrieved February 17, 2026, from [Link]

  • Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. (2024, July 23). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). SlidePlayer. Retrieved February 17, 2026, from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved February 17, 2026, from [Link]

  • Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. (2024, August 23). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Noyori Hydrogenation. (2022, April 23). YouTube. Retrieved February 17, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. (2026, February 9). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Enzyme-Mediated Stereoselective Synthesis. (2019, September 11). MDPI. Retrieved February 17, 2026, from [Link]

  • Noyori asymmetric hydrogenation. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. Retrieved February 17, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 17, 2026, from [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved February 17, 2026, from [Link]

  • Asymmetric heterogeneous catalysis using crystalline porous materials. (2025, May 19). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. (2014, November 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 17, 2026, from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024, May 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR. Retrieved February 17, 2026, from [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia. Retrieved February 17, 2026, from [Link]

  • Stereoselective pharmacokinetics and metabolism of chiral drugs. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 17, 2026, from [Link]

  • Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. (2017, July 7). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved February 17, 2026, from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved February 17, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved February 17, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). University of York. Retrieved February 17, 2026, from [Link]

  • Asymmetric reactions_synthesis. (n.d.). SlideShare. Retrieved February 17, 2026, from [Link]

  • Asymmetric synthesis. (n.d.). DU Chem. Retrieved February 17, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research enterprise. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in a deep understanding of the compound's inherent risks and the established best practices for hazardous waste management.

Hazard Assessment: Understanding the Risks of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is paramount. 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, a molecule combining a reactive epoxide ring and a nitrile group, presents a unique set of challenges. The Safety Data Sheet (SDS) is the primary source of this critical information.[1]

Key Hazards:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.[1][2]☠️
Skin Irritation Causes skin irritation.[1][2]раздражитель
Serious Eye Damage Causes serious eye damage.[1]腐蚀
Respiratory Irritation May cause respiratory irritation.[1][2]раздражитель
Thermal Decomposition Thermal decomposition generates toxic gases, including carbon oxides, hydrogen cyanide, and nitrogen oxides.[1]N/A

The presence of both an epoxide and a nitrile functional group necessitates careful consideration of its reactivity. While nitriles and epoxides are generally compatible with each other, this specific compound is incompatible with strong acids and strong oxidizing agents.[1][3] Contact with these substances could lead to vigorous, exothermic reactions, posing a significant safety risk.

Immediate Safety and Spill Response

Accidents can happen, and preparedness is key to mitigating their consequences. In the event of a spill of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, the following steps should be taken immediately:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of inadequate ventilation, respiratory protection is necessary.[1][4]

  • Containment: For small spills, absorb the material with a dry, inert chemical absorbent. For larger spills, dike the area to prevent spreading.[1]

  • Collection: Carefully sweep or shovel the absorbed material into a designated, labeled hazardous waste container.[1] Use non-sparking tools to avoid ignition sources.[1][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4] All cleaning materials should be treated as hazardous waste.

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a multi-step process that begins at the point of generation and ends with its final, safe destruction. Adherence to these procedures is mandatory to ensure regulatory compliance and laboratory safety.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]

  • Designated Waste Stream: 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile waste should be collected in a dedicated container for halogenated/nitrile organic waste. Do not mix it with other waste streams.

  • Incompatible Materials: Under no circumstances should this compound be mixed with strong acids or strong oxidizing agents.[1] Maintain separate waste containers for these chemical classes.

Container Selection and Labeling: Clarity is Safety

The choice of waste container and its proper labeling are critical for safe handling and disposal.[8][9]

  • Container Material: Use a chemically compatible container, preferably the original container if it is in good condition.[8] Ensure the container has a secure, leak-proof closure.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile"), and the appropriate hazard pictograms (Toxic, Corrosive, Irritant).[9] The date of waste accumulation should also be clearly marked.[11]

Accumulation and Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • Location: The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[6]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Storage Limits: Do not exceed the maximum allowable quantity of hazardous waste in your SAA as per your institution's and local regulations.[11]

Final Disposal: Incineration as the Preferred Method

The recommended disposal method for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is incineration.[1]

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[6][10]

  • Incineration with Scrubber: The incineration process should be carried out in an authorized facility equipped with an afterburner and a flue gas scrubber.[1] This is essential to neutralize the toxic decomposition products, such as hydrogen cyanide and nitrogen oxides, that are generated during combustion.

The following flowchart illustrates the decision-making process for the disposal of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile Waste Generated segregate Segregate from Incompatible Materials (Strong Acids, Oxidizers) start->segregate container Place in a Labeled, Compatible Hazardous Waste Container segregate->container store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment container->store pickup Arrange for Pickup by a Licensed Waste Disposal Contractor store->pickup incinerate Incinerate at a Permitted Facility with an Afterburner and Flue Gas Scrubber pickup->incinerate

Sources

Navigating the Synthesis Frontier: A Safety and Handling Guide for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a daily pursuit. Among these, compounds like 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, with its unique spirocyclic epoxide and nitrile functionalities, present both exciting synthetic opportunities and significant handling challenges. This guide, compiled by our senior application scientists, provides essential, immediate safety and logistical information to ensure the well-being of our valued research partners and the integrity of your work. Our commitment extends beyond supplying high-quality reagents; we aim to be your preferred source for comprehensive laboratory safety and chemical handling information, fostering a deep trust built on a foundation of scientific expertise and practical, field-proven insights.

Hazard Assessment: Understanding the Intrinsic Risks

While a specific Safety Data Sheet (SDS) for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is not yet publicly available, a thorough hazard assessment can be conducted by examining its core functional groups—the epoxide and the nitrile—and by referencing the SDS for the closely related compound, 1-Oxaspiro[2.5]octane-2-carbonitrile (CAS No. 36929-66-5)[1][2].

The primary hazards associated with this class of compounds are:

  • Acute Oral Toxicity: The nitrile group can be metabolized to release cyanide, posing a significant toxic risk if ingested[3][4]. The analog is classified as "Toxic if swallowed"[1][2].

  • Skin Irritation: Epoxides are known to be skin irritants and sensitizers[5]. The analog is confirmed to cause skin irritation[1][2].

  • Serious Eye Damage: As with many reactive organic compounds, contact with the eyes is likely to cause severe damage[1]. The analog is classified as causing serious eye damage[1].

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract[1][2].

Table 1: Hazard Classification based on Analog (1-Oxaspiro[2.5]octane-2-carbonitrile)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a robust PPE protocol is non-negotiable. The following recommendations are based on OSHA guidelines and best practices for handling reactive chemical intermediates[6].

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals, but it's crucial to remember that thin, disposable gloves provide only splash protection and should be changed immediately upon contamination[7][8]. For tasks with a higher risk of prolonged contact, heavier-duty nitrile or butyl rubber gloves should be considered[9].

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the risk of serious eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during transfers[1].

  • Body Protection: A flame-retardant lab coat is essential. For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure[1]. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary[10][11].

Engineering Controls and Safe Handling Workflow

A multi-layered approach to safety, combining robust engineering controls with meticulous handling procedures, is paramount.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and ensure a controlled environment from receipt of the compound to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Inspect Inspect container for damage Prep->Inspect Gather Gather all necessary equipment and reagents in fume hood Inspect->Gather Weigh Weigh compound in a tared, sealed container Gather->Weigh In fume hood Transfer Transfer compound using appropriate techniques (e.g., cannula for liquids) Weigh->Transfer React Conduct reaction under inert atmosphere if necessary Transfer->React Decontaminate Decontaminate all glassware and equipment React->Decontaminate Segregate Segregate hazardous waste Decontaminate->Segregate Dispose Dispose of waste according to institutional and local regulations Segregate->Dispose

Caption: Safe handling workflow for 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is vital.

Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill pillow[12].

    • Collect the absorbent material and contaminated debris into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others to evacuate.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Activate the fire alarm if the substance is flammable or if there is a risk of fire.

    • Call your institution's emergency response team and 911[13]. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[14]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[14]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[14].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[1]. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile, including contaminated labware, absorbent materials, and gloves, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed, and compatible container[15]. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office[16][17]. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely explore the synthetic potential of 6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Our team of application scientists is always available to provide further guidance and support.

References

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  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Disposable Gloves.
  • EPA. (n.d.). 6-Methyl-1-oxaspiro[2.5]octane - Chemical Weight Fractions.
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